molecular formula C3H7O4P B1673569 Fosfomycin CAS No. 23155-02-4

Fosfomycin

Número de catálogo: B1673569
Número CAS: 23155-02-4
Peso molecular: 138.06 g/mol
Clave InChI: YMDXZJFXQJVXBF-STHAYSLISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fosfomycin is a broad-spectrum, bactericidal antibiotic with a unique phosphonic acid structure that is chemically distinct from other antibiotic classes . It functions by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase (MurA), a crucial catalyst in the initial step of bacterial cell wall biosynthesis . This mechanism of action makes it a valuable tool for studying bacterial cell wall formation and overcoming resistance mediated by beta-lactamases . Originally isolated from Streptomyces fradiae and now produced synthetically , this compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria . Its research utility is particularly significant in investigations concerning multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and ESBL-producing Escherichia coli . Studies also highlight its synergistic effects when used in combination with other antibiotic classes, such as beta-lactams and aminoglycosides, providing a key model for researching combination therapies to combat complex infections . Beyond its antibacterial properties, emerging research indicates that this compound possesses immunomodulatory characteristics, including the ability to reduce pro-inflammatory cytokine production, which may be relevant for studies in models of dysregulated inflammation . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans.

Propiedades

IUPAC Name

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDXZJFXQJVXBF-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048480
Record name Fosfomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fosfomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014966
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.69e+01 g/L
Record name Fosfomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosfomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014966
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23155-02-4
Record name Fosfomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23155-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosfomycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosfomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosfomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fosfomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSFOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N81MY12TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fosfomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014966
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

94 °C
Record name Fosfomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosfomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014966
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Fosfomycin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin, a broad-spectrum antibiotic, exhibits potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, involving the inhibition of the initial committed step in peptidoglycan biosynthesis, distinguishes it from many other classes of antibiotics. This technical guide provides an in-depth exploration of this compound's mechanism of action against Gram-positive bacteria, detailing its cellular uptake, enzymatic target, and the molecular basis of resistance. This document also includes quantitative data on its in vitro activity and detailed protocols for key experimental assays, intended to serve as a valuable resource for researchers and drug development professionals in the field of antibacterial drug discovery.

Core Mechanism of Action

This compound's bactericidal effect is achieved through the irreversible inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the biosynthesis of the bacterial cell wall.[1][2][3] This action disrupts the integrity of the peptidoglycan layer, ultimately leading to cell lysis.[4] The mechanism can be dissected into two critical stages: cellular uptake and enzymatic inhibition.

Cellular Uptake

In Gram-positive bacteria such as Staphylococcus aureus, this compound is actively transported into the cell through two primary permease systems: the glycerol-3-phosphate transporter (GlpT) and the hexose-phosphate transporter (UhpT).[4][5][6] These transporters recognize this compound as a structural analog of their natural substrates, phosphoenolpyruvate (PEP) and glucose-6-phosphate (G6P), respectively. The expression of the UhpT system is often induced by the presence of G6P.[6]

Enzymatic Inhibition of MurA

Once inside the cytoplasm, this compound acts as a phosphoenolpyruvate analog and irreversibly inhibits the MurA enzyme.[1][7] MurA catalyzes the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG), a crucial first step in peptidoglycan synthesis.[2][8] this compound achieves this inhibition by forming a covalent bond with a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme, thereby preventing the binding of PEP and halting cell wall construction.[1][7] In some Gram-positive bacteria, such as those in the low GC content group, there are two MurA isozymes, MurA and MurZ, both of which are susceptible to this compound.[1]

Fosfomycin_Mechanism_of_Action This compound Mechanism of Action in Gram-Positive Bacteria cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin_ext This compound GlpT GlpT Transporter Fosfomycin_ext->GlpT Uptake UhpT UhpT Transporter Fosfomycin_ext->UhpT Uptake Fosfomycin_int This compound GlpT->Fosfomycin_int UhpT->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Leads to (when inhibited)

Figure 1: Signaling pathway of this compound's action.

Mechanisms of Resistance

Resistance to this compound in Gram-positive bacteria can emerge through three primary mechanisms: modification of the drug target, impaired drug transport, and enzymatic inactivation.

  • Target Modification: Mutations in the murA gene can alter the active site of the MurA enzyme, reducing its affinity for this compound. A notable example is the Cys119Asp substitution in MurA of Enterococcus faecium, which confers high-level resistance.

  • Impaired Transport: Mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT) can decrease the uptake of this compound into the bacterial cell, leading to reduced susceptibility.[4][5][9] High-level resistance in S. aureus has been associated with combined mutations in both glpT and uhpT.

  • Enzymatic Inactivation: The most common mechanism of enzymatic inactivation in Gram-positive bacteria is mediated by the FosB enzyme.[7] FosB is a metalloenzyme that catalyzes the addition of bacillithiol to this compound, opening the epoxide ring and rendering the antibiotic inactive.[7]

Fosfomycin_Resistance_Mechanisms This compound Resistance Mechanisms in Gram-Positive Bacteria cluster_resistance Resistance Mechanisms This compound This compound Activity Reduced_Activity Reduced/Abolished Bactericidal Effect Target_Mod Target Modification (murA mutation) Target_Mod->Reduced_Activity Leads to Transport_Impair Impaired Transport (glpT/uhpT mutation) Transport_Impair->Reduced_Activity Leads to Enzymatic_Inactivation Enzymatic Inactivation (FosB) Enzymatic_Inactivation->Reduced_Activity Leads to

Figure 2: Logical relationship of this compound resistance.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of this compound against various Gram-positive clinical isolates is summarized below. Minimum Inhibitory Concentration (MIC) values are key indicators of an antibiotic's potency.

OrganismStrain TypeNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)3024[10]
Staphylococcus aureusMethicillin-Resistant (MRSA)3048[10]
Staphylococcus aureus-80--[11]
Enterococcus faecalisVancomycin-Susceptible-3264[1]
Enterococcus faeciumVancomycin-Resistant (VRE)890--[9]
Enterococcus faeciumVancomycin-Resistant (VRE)50--[2]
Enterococcus faeciumVancomycin-Resistant (VRE)75--[8]

Table 1: this compound MIC Distribution for Gram-Positive Bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for this compound susceptibility testing.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound powder (analytical grade)

  • Glucose-6-phosphate (G6P) solution

  • Sterile petri dishes

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Micropipettes and sterile tips

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates: a. Prepare molten MHA and cool to 45-50°C. b. Supplement the MHA with G6P to a final concentration of 25 µg/mL. c. Prepare a stock solution of this compound and perform serial twofold dilutions to achieve the desired final concentrations in the agar plates (e.g., 0.25 to 256 µg/mL). d. Add the appropriate volume of each this compound dilution to separate aliquots of the G6P-supplemented MHA. Mix thoroughly and pour into sterile petri dishes. e. Prepare a control plate containing G6P-supplemented MHA without this compound. f. Allow the agar to solidify completely.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes of preparation, dilute the standardized inoculum 1:10 to obtain a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation: a. Using a multipoint replicator, inoculate the surface of each this compound-containing plate and the control plate with approximately 1-2 µL of the diluted bacterial suspension, resulting in a final spot inoculum of approximately 10⁴ CFU per spot.

  • Incubation: a. Allow the inoculated spots to dry completely before inverting the plates. b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation site should be disregarded. The growth control plate must show confluent growth.

MIC_Determination_Workflow Workflow for MIC Determination by Agar Dilution start Start prep_plates Prepare this compound-Agar Plates (with G6P) start->prep_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

References

The Discovery and Isolation of Fosfomycin from Streptomyces fradiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosfomycin, a broad-spectrum antibiotic with a unique epoxide structure, represents a significant discovery in the ongoing battle against microbial resistance. First isolated from fermentation broths of Streptomyces fradiae, this phosphonic acid derivative has garnered renewed interest due to its efficacy against a wide range of Gram-positive and Gram-negative pathogens. This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound from its natural producer, Streptomyces fradiae. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development.

Discovery and Historical Context

The journey of this compound's discovery began in the 1960s through a collaborative effort between Merck and the Spanish "Compañía Española de Penicilina y Antibióticos" (CEPA). The producing organism, a strain of Streptomyces fradiae, was isolated from a soil sample collected in Spain. This discovery highlighted the rich biodiversity of soil microorganisms as a source of novel antimicrobial agents.

Biosynthesis of this compound in Streptomyces fradiae

The biosynthesis of this compound in Streptomyces species follows a distinct pathway, differing from that observed in other producing organisms like Pseudomonas. The key precursor for the phosphonate group is phosphoenolpyruvate (PEP). The biosynthetic pathway involves a series of enzymatic reactions that convert PEP into the final active compound. While the complete regulatory network is still under investigation, the biosynthetic gene cluster for this compound in Streptomyces has been identified, and several key enzymes have been characterized.

dot

Fosfomycin_Biosynthesis PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate PEP->PnPy HPP (S)-2-Hydroxypropylphosphonate PnPy->HPP This compound This compound HPP->this compound

Caption: Simplified biosynthetic pathway of this compound in Streptomyces fradiae.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces fradiae and the subsequent isolation and purification of this compound.

Culture Maintenance and Inoculum Preparation

Strain: Streptomyces fradiae (a known this compound-producing strain).

Maintenance Medium: Spores of S. fradiae are maintained on agar slants composed of (g/L): Glucose 4, Yeast Extract 5, and Peptone 10. Cultures are incubated at 28°C for 7-10 days until sporulation is observed and then stored at 4°C.

Inoculum (Seed Culture) Preparation:

  • A loopful of spores from a mature agar slant is used to inoculate a 250 mL flask containing 50 mL of seed culture medium.

  • Seed Culture Medium Composition (g/L): Soluble Starch 20, Tryptone Soy Broth 20, Yeast Extract 3, CaCO₃ 3, K₂HPO₄ 1, MgSO₄·7H₂O 0.025. The initial pH is adjusted to 7.2 before sterilization.

  • The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours. A well-grown seed culture will appear as a dense, fragmented mycelial suspension.

Fermentation for this compound Production

Fermentation Medium: A glucose-asparagine medium is utilized for the production of this compound. The composition is as follows (g/L): Glucose 20, L-Asparagine 10, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.25, and a trace element solution. For enhanced production, the medium is supplemented with L-methionine (0.1 g/L) and sodium citrate (2.0 g/L).

Fermentation Parameters:

  • Bioreactor: 5 L stirred-tank bioreactor.

  • Working Volume: 3 L.

  • Inoculum Size: 5% (v/v) of the seed culture.

  • Temperature: 28°C.

  • pH: Maintained at 7.0 by automatic addition of 1N NaOH or 1N HCl.

  • Agitation: 300 rpm.

  • Aeration: 1.0 vvm (volume of air per volume of medium per minute).

  • Duration: 120-144 hours.

dot

Fermentation_Workflow Slant S. fradiae Slant Culture Seed_Flask Seed Culture Flask Slant->Seed_Flask Bioreactor Production Bioreactor Seed_Flask->Bioreactor Harvest Harvest Broth Bioreactor->Harvest

Caption: Workflow for the fermentation of Streptomyces fradiae for this compound production.

Extraction and Purification of this compound

Step 1: Broth Clarification

  • The fermentation broth is harvested and centrifuged at 8,000 x g for 20 minutes to remove the mycelial biomass.

  • The resulting supernatant is then filtered through a 0.45 µm membrane filter to obtain a clear cell-free broth.

Step 2: Anion Exchange Chromatography

  • The clarified broth is adjusted to pH 7.5 and loaded onto a column packed with a strong anion exchange resin (e.g., Dowex 1x8, Cl⁻ form).

  • The column is washed with deionized water to remove unbound impurities.

  • This compound is eluted using a linear gradient of NaCl (0 to 1.0 M) in 20 mM Tris-HCl buffer (pH 7.5).

  • Fractions are collected and assayed for antibacterial activity against a susceptible organism (e.g., Staphylococcus aureus) to identify the this compound-containing fractions.

Step 3: Desalting and Concentration

  • The active fractions from the ion-exchange chromatography are pooled and desalted using a gel filtration column (e.g., Sephadex G-10) equilibrated with deionized water.

  • The desalted this compound solution is then concentrated under reduced pressure using a rotary evaporator.

Step 4: Crystallization

  • The concentrated this compound solution is adjusted to pH 4.5 with HCl.

  • Ethanol is added to the solution until a slight turbidity is observed.

  • The solution is then cooled to 4°C and allowed to stand for 24-48 hours to facilitate the crystallization of this compound as a free acid.

  • The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

dot

Purification_Workflow Start Clarified Fermentation Broth Anion_Exchange Anion Exchange Chromatography Start->Anion_Exchange Loading Desalting Gel Filtration (Desalting) Anion_Exchange->Desalting Elution & Pooling Crystallization Crystallization Desalting->Crystallization Concentration Final_Product Pure this compound Crystals Crystallization->Final_Product Filtration & Drying

Caption: A schematic workflow for the purification of this compound.

Quantitative Data

The following tables summarize the quantitative data typically obtained during the production and purification of this compound.

Table 1: Fermentation Parameters and Yield

ParameterValue
Fermentation Time144 hours
Final pH6.8 - 7.2
Biomass (dry weight)15 - 20 g/L
This compound Titer 1.5 - 2.5 g/L

Table 2: Purification of this compound from Streptomyces fradiae

Purification StepTotal Volume (mL)Total Protein (mg)This compound (mg)Specific Activity (mg this compound/mg Protein)Yield (%)Purification Fold
Clarified Broth30001500060000.41001
Anion Exchange50075051006.88517
Gel Filtration100150450030.07575
Crystallization-< 103600> 36060> 900

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (D₂O, 400 MHz)δ 1.45 (d, 3H, J=5.6 Hz, CH₃), 2.80 (m, 1H, H-2), 3.15 (m, 1H, H-1)
¹³C NMR (D₂O, 100 MHz)δ 17.5 (CH₃), 51.8 (d, J=190 Hz, C-2), 58.2 (d, J=4.5 Hz, C-1)
³¹P NMR (D₂O, 162 MHz)δ 15.2 (s)
Mass Spec (ESI-) m/z 137.0 [M-H]⁻
Infrared (KBr, cm⁻¹) 3400 (O-H), 2980 (C-H), 1250 (P=O), 1050 (P-O), 870 (epoxide ring)

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Streptomyces fradiae. The detailed protocols for fermentation, purification, and characterization, along with the presented quantitative data, offer a valuable resource for researchers in the field of antibiotic discovery and development. The unique structure and mechanism of action of this compound continue to make it a clinically important antibiotic, and the methodologies described herein provide a foundation for its further study and potential for optimization.

Fosfomycin: A Technical Guide to its Chemical Structure, Phosphonic Acid Group, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique chemical structure and mechanism of action, setting it apart from other antimicrobial agents.[1][2] Discovered in 1969 from cultures of Streptomyces fradiae, it has garnered renewed interest due to its efficacy against multidrug-resistant (MDR) bacteria.[3][4] This technical guide provides an in-depth exploration of this compound's chemical architecture, with a particular focus on its critical phosphonic acid group, its molecular mechanism of action, and relevant experimental data and protocols.

Chemical Structure and the Phosphonic Acid Group

This compound, chemically known as [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, is a low molecular weight, highly polar molecule.[1][4][5] Its structure is characterized by two key features: a reactive epoxide ring and a stable phosphonic acid group.[3][6] This unique combination of a strained three-membered ring and a phosphorus-carbon bond is central to its antibacterial activity.[5]

The phosphonic acid group, a C-P bond, is a structural analog of phosphate esters but is significantly more resistant to chemical and enzymatic hydrolysis.[5] This stability is crucial for the drug's bioavailability and its ability to reach its target within the bacterial cell. The phosphonic acid moiety also plays a vital role in the cellular uptake of this compound, as it mimics natural phosphates like glycerol-3-phosphate and glucose-6-phosphate, allowing it to be actively transported into the bacterial cytoplasm via the GlpT and UhpT transporter systems.[5][7]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by inhibiting the initial committed step in bacterial cell wall biosynthesis.[8][9][10] Specifically, it irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][8] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), a crucial step in the formation of peptidoglycan precursors.[3][10]

This compound acts as a PEP analog and covalently binds to a cysteine residue (Cys115 in E. coli) in the active site of MurA.[2][8] This binding event involves the nucleophilic attack of the cysteine thiol on the C1 carbon of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent adduct.[11] This irreversible inhibition of MurA blocks the synthesis of peptidoglycan, leading to a weakened cell wall and subsequent cell lysis.[10]

Fosfomycin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Fosfomycin_ext This compound GlpT_UhpT GlpT/UhpT Transporters Fosfomycin_ext->GlpT_UhpT Uptake Fosfomycin_int This compound GlpT_UhpT->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Irreversible Inhibition Peptidoglycan_precursor Peptidoglycan Precursor MurA->Peptidoglycan_precursor Catalysis PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Cell_wall Cell Wall Synthesis Peptidoglycan_precursor->Cell_wall Cell_lysis Cell Lysis Cell_wall->Cell_lysis Disruption leads to

Caption: Mechanism of action of this compound.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of this compound is commonly assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes representative MIC50 and MIC90 values for this compound against various bacterial isolates.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli496[12]
Klebsiella spp.816[13]
Proteus spp.18[13]
Enterobacter spp.816[13]
Enterococcus spp.64128[13]
Pseudomonas aeruginosa64128[14]
ESBL-producing isolates232[14]
Ceftazidime-nonsusceptible Enterobacter16128[14]
Ceftazidime-nonsusceptible P. aeruginosa64128[14]

Experimental Protocols: this compound Susceptibility Testing

Accurate determination of this compound susceptibility is crucial for clinical decision-making. The reference method for this compound susceptibility testing is agar dilution.[15][16]

Agar Dilution Method
  • Media Preparation: Cation-adjusted Mueller-Hinton agar is prepared and supplemented with 25 mg/L of glucose-6-phosphate (G6P).[15] The G6P is essential to induce the UhpT transporter, ensuring accurate susceptibility results.[15]

  • Antibiotic Dilution: A series of agar plates are prepared, each containing a specific concentration of this compound, typically in two-fold dilutions (e.g., 0.25 to 256 µg/mL).[15]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The agar plates are inoculated with the bacterial suspension.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental_Workflow_Agar_Dilution start Start prep_media Prepare Mueller-Hinton Agar + 25 mg/L G6P start->prep_media prep_antibiotic Prepare Serial Dilutions of this compound in Agar prep_media->prep_antibiotic inoculate Inoculate Agar Plates prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for this compound agar dilution susceptibility testing.

Conclusion

This compound remains a valuable therapeutic option, particularly in the era of increasing antibiotic resistance. Its unique chemical structure, centered around the reactive epoxide ring and the stable phosphonic acid group, dictates its distinct mechanism of action. A thorough understanding of its chemistry, mode of action, and appropriate methods for susceptibility testing is paramount for its effective use in clinical and research settings. This guide provides a foundational overview for professionals engaged in the study and development of this important antimicrobial agent.

References

Spectrum of Activity of Fosfomycin Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action, has garnered renewed interest for its activity against multidrug-resistant pathogens. While its efficacy against aerobic and facultative anaerobic bacteria is well-documented, its spectrum of activity against obligate anaerobic bacteria is more nuanced. This technical guide provides an in-depth analysis of the available data on the in vitro activity of this compound against a range of anaerobic bacteria. The evidence indicates that this compound generally lacks activity against Gram-negative anaerobic bacilli of the Bacteroides genus but demonstrates variable to good activity against certain Gram-positive anaerobic cocci and some Gram-negative anaerobic bacilli. Notably, the antimicrobial action of this compound is often enhanced under anaerobic conditions, a critical consideration for its potential therapeutic applications in anaerobic infections.

Mechanism of Action and Influence of Anaerobiosis

This compound exerts its bactericidal effect by inhibiting the initial step in peptidoglycan synthesis. It enters the bacterial cell via the L-alpha-glycerophosphate (GlpT) and the hexose-6-phosphate (UhpT) transporter systems. Inside the cell, this compound irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), thereby blocking the formation of N-acetylmuramic acid, an essential precursor for cell wall synthesis.

A key aspect of this compound's activity is its potentiation under anaerobic conditions. This phenomenon has been observed in facultative anaerobes and is attributed to the increased expression of the GlpT transporter, which is under the control of anaerobic regulatory systems. This enhanced uptake of this compound in an oxygen-limited environment is a significant factor when evaluating its potential against anaerobic pathogens that thrive in such conditions[1][2][3].

cluster_0 Anaerobic Conditions cluster_1 Bacterial Cell Anaerobic Respiration Anaerobic Respiration ANR/FNR Activation ANR/FNR Activation Anaerobic Respiration->ANR/FNR Activation glpT Gene Upregulation glpT Gene Upregulation ANR/FNR Activation->glpT Gene Upregulation Transcriptional Activation GlpT Transporter GlpT Transporter glpT Gene Upregulation->GlpT Transporter Increased Synthesis This compound Uptake This compound Uptake GlpT Transporter->this compound Uptake Increased MurA Inhibition MurA Inhibition This compound Uptake->MurA Inhibition Cell Wall Synthesis Blockage Cell Wall Synthesis Blockage MurA Inhibition->Cell Wall Synthesis Blockage

Mechanism of Enhanced this compound Activity in Anaerobic Environments.

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound against anaerobic bacteria has been evaluated in several studies. The data, primarily from older studies, indicates a clear differential in its spectrum.

Bacterial Genus/SpeciesNumber of StrainsMIC Range (µg/mL)Percent Susceptible (at stated breakpoint)Reference(s)
Gram-Negative Anaerobes
Bacteroides fragilis116>2000% at ≤200 µg/mL[4]
Bacteroides spp.Not specifiedInactiveGenerally inactive[5]
Sphaerophorus spp. (likely Fusobacterium)60<200100% at <200 µg/mL[4]
Gram-Positive Anaerobes
Peptococcus spp.Not specified≤3285% at ≤32 µg/mL[5]
Peptostreptococcus spp.Not specified≤3295% at ≤32 µg/mL[5]

Note: The provided data is largely from studies conducted in the 1970s. More recent, comprehensive studies on the in vitro susceptibility of a wide range of anaerobic bacteria to this compound are limited in the publicly available literature.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria requires specific methodologies to ensure accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) document M11 provides the reference methods for antimicrobial susceptibility testing of anaerobic bacteria.

Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium. For this compound, supplementation with glucose-6-phosphate (G6P) at a concentration of 25 µg/mL is crucial, as G6P induces the UhpT transporter system, facilitating this compound uptake.

  • Antibiotic Plate Preparation: A series of agar plates containing doubling dilutions of this compound are prepared. A growth control plate with no antibiotic is also included.

  • Inoculum Preparation: Bacterial colonies from a 24-48 hour pure culture are suspended in a suitable broth (e.g., Thioglycollate broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing and control plates using a Steers replicator.

  • Incubation: Plates are incubated at 35-37°C for 48 hours in an anaerobic atmosphere (e.g., 80-90% N₂, 5-10% H₂, 5-10% CO₂). Anaerobic jars with gas-generating systems are commonly used.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.

cluster_0 Agar Dilution Plate Series Anaerobic Isolate Anaerobic Isolate Subculture for Purity Subculture for Purity Anaerobic Isolate->Subculture for Purity Prepare Inoculum (0.5 McFarland) Prepare Inoculum (0.5 McFarland) Subculture for Purity->Prepare Inoculum (0.5 McFarland) Inoculate this compound Plates Inoculate this compound Plates Prepare Inoculum (0.5 McFarland)->Inoculate this compound Plates Incubate Anaerobically (48h) Incubate Anaerobically (48h) Inoculate this compound Plates->Incubate Anaerobically (48h) Read MIC Read MIC Incubate Anaerobically (48h)->Read MIC Interpret Results Interpret Results Read MIC->Interpret Results This compound Dilutions + G6P This compound Dilutions + G6P This compound Dilutions + G6P->Inoculate this compound Plates Growth Control (No Drug) Growth Control (No Drug)

Workflow for this compound Susceptibility Testing of Anaerobes.

Mechanisms of Resistance in Anaerobic Bacteria

While specific studies on this compound resistance mechanisms in obligate anaerobes are scarce, the primary mechanisms identified in aerobic and facultative anaerobic bacteria are likely to be relevant. These include:

  • Target Modification: Mutations in the murA gene can alter the enzyme's structure, preventing this compound from binding to its active site.

  • Reduced Permeability: Mutations in the genes encoding the GlpT and UhpT transporters can impair or eliminate this compound uptake into the bacterial cell. This is a common mechanism of resistance.

  • Enzymatic Inactivation: The acquisition of genes encoding this compound-modifying enzymes (e.g., FosA, FosB, FosX) can lead to the inactivation of the antibiotic. These enzymes typically open the epoxide ring of this compound, rendering it ineffective.

Discussion and Future Directions

The available data, though limited and in some cases dated, consistently show that this compound has a variable spectrum of activity against anaerobic bacteria. Its inactivity against the clinically important Bacteroides fragilis group suggests it is not a suitable agent for empirical treatment of infections where these organisms are suspected. However, its reported activity against anaerobic Gram-positive cocci like Peptococcus and Peptostreptococcus warrants further investigation, especially in the context of polymicrobial infections[5].

The enhancement of this compound's activity under anaerobic conditions is a compelling area for future research. Understanding the regulation of this compound transporters in obligate anaerobes could provide insights into its variable activity and potentially identify ways to potentiate its effects.

Given the rise of antimicrobial resistance, there is a clear need for contemporary, large-scale surveillance studies to determine the in vitro susceptibility of a wide range of clinically relevant anaerobic bacteria to this compound using standardized methodologies. Such data would be invaluable for guiding clinical decisions and for the potential repositioning of this antibiotic in the treatment of specific anaerobic or mixed infections.

References

The Molecular Basis of Fosfomycin's Irreversible Inhibition of MurA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underpinning the inhibition of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme by the antibiotic Fosfomycin. It provides a comprehensive overview of the biochemical interactions, structural alterations, and key experimental methodologies used to characterize this clinically significant drug-target interaction.

Introduction: The Critical Role of MurA in Bacterial Cell Wall Synthesis

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, making its biosynthetic pathway an attractive target for antimicrobial agents.[1] The initial committed step in the cytoplasmic synthesis of peptidoglycan is catalyzed by the MurA enzyme.[1][2][3] MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate.[1][3] This enzymatic reaction is essential for the production of UDP-N-acetylmuramic acid, a fundamental building block of the bacterial cell wall.

This compound, a potent broad-spectrum antibiotic, exerts its bactericidal effect by specifically targeting and irreversibly inhibiting the MurA enzyme.[4] Understanding the molecular basis of this inhibition is crucial for the development of novel antibacterial agents and for combating the emergence of antibiotic resistance.

The Molecular Mechanism of this compound Action

This compound functions as a structural analog of the natural substrate, phosphoenolpyruvate (PEP).[4] Its inhibitory action is a result of a direct and irreversible covalent modification of a key active site residue in the MurA enzyme.

Covalent Adduct Formation with Cysteine 115

The core of this compound's inhibitory mechanism lies in the formation of a stable covalent bond with a specific cysteine residue within the active site of MurA, identified as Cys115 in Escherichia coli.[5] The epoxide ring of this compound is highly reactive and susceptible to nucleophilic attack. The thiol group of the Cys115 residue acts as the nucleophile, attacking the C2 atom of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable thioether linkage between this compound and the MurA enzyme. This covalent modification effectively and irreversibly inactivates the enzyme.

The Role of UNAG in Facilitating Inhibition

The binding of the first substrate, UNAG, to MurA induces a significant conformational change in the enzyme. This "closed" conformation is essential for the subsequent binding of PEP and for catalysis. Interestingly, the presence of UNAG also significantly enhances the rate of MurA inactivation by this compound.[5] This suggests that the UNAG-induced conformational change not only prepares the active site for the natural substrate but also optimally positions the Cys115 residue for its nucleophilic attack on the bound this compound molecule.

Structural Insights from X-ray Crystallography

X-ray crystallographic studies of the MurA-Fosfomycin complex have provided detailed atomic-level insights into this interaction. The crystal structure of the Vibrio fischeri MurA in a ternary complex with UNAG and this compound has been solved to a resolution of 1.93 Å, revealing clear electron density for the covalent adduct between this compound and the active site cysteine.[6] These structural studies confirm the covalent nature of the bond and have been instrumental in visualizing the precise orientation of this compound within the active site.

Quantitative Analysis of MurA Inhibition

The interaction between this compound and MurA has been extensively characterized using quantitative biochemical assays. The following tables summarize key kinetic parameters and inhibitory concentrations.

ParameterE. coli MurAH. influenzae MurA (Wild-type)H. influenzae MurA (C117D Mutant)Reference(s)
Km (UNAG) 15 µM31 µM160 µM[1]
Km (PEP) 0.4 µM24 µM150 µM[1]
kcat 3.8 s-1210 min-141 min-1[1]
IC50 (this compound) 8.8 µM (without UNAG preincubation)0.4 µM (with UNAG preincubation)60 µMNot inhibited by 1 mM[5]

Table 1: Kinetic Parameters of MurA Enzymes and Inhibition by this compound.

InhibitorOrganismIC50 (µM)NotesReference(s)
This compoundE. coli8.8Without UNAG preincubation[5]
This compoundE. coli0.4With UNAG preincubation[5]
RWJ-3981E. coli0.9 (without UNAG)0.18 (with UNAG)A cyclic disulfide inhibitor[5]
RWJ-110192E. coli0.2 (without UNAG)0.027 (with UNAG)A pyrazolopyrimidine inhibitor[5]
RWJ-140998E. coli0.9 (without UNAG)0.07 (with UNAG)A purine analog inhibitor[5]
Terreic AcidE. coli47-92In bacterial cultures[7]

Table 2: Comparative IC50 Values of MurA Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inhibition of MurA by this compound.

MurA Enzyme Inhibition Assay (Malachite Green Assay)

This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.

Materials:

  • Purified MurA enzyme (e.g., 250 nM final concentration)[8]

  • UDP-N-acetylglucosamine (UNAG) stock solution (e.g., 200 µM final concentration)[8]

  • Phosphoenolpyruvate (PEP) stock solution (e.g., 100 µM final concentration)[8]

  • This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.8, 0.005% Triton X-114[8]

  • Malachite Green Reagent for phosphate detection

  • 96-well or 384-well microplates

Procedure:

  • Reaction Setup: In a microplate well, combine the assay buffer, purified MurA enzyme, and the inhibitor at the desired concentration. For time-dependent inhibition studies, pre-incubate the enzyme and inhibitor with UNAG for a specific period (e.g., 30 minutes at 37°C) before initiating the reaction.[8]

  • Reaction Initiation: Start the enzymatic reaction by adding PEP to the mixture. The final reaction volume is typically 50 µL.[8]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).[3][9]

  • Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the inorganic phosphate released.

  • Measurement: After a short incubation (e.g., 5 minutes), measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated samples to that of the untreated control. Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

X-ray Crystallography of the MurA-Fosfomycin Complex

This technique provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex.

Procedure:

  • Protein Expression and Purification: Overexpress and purify the MurA protein to a high concentration (e.g., 10 mg/mL) and homogeneity.[6]

  • Complex Formation: Prepare the ternary complex by adding the substrate UNAG (e.g., 5 mM) and this compound (e.g., 2 mM) to the purified MurA solution.[6]

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop). This involves mixing the protein-ligand solution with a reservoir solution containing a precipitant (e.g., PEG 400).[6][10]

  • Crystal Harvesting and Cryo-protection: Once crystals of sufficient size and quality are obtained, they are harvested and cryo-protected to prevent damage during X-ray exposure.

  • X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[11]

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the unit cell. Build and refine the atomic model of the MurA-UNAG-Fosfomycin complex into the electron density map to obtain the final three-dimensional structure.[11]

Mass Spectrometry for Adduct Analysis

Mass spectrometry is used to confirm the covalent modification of MurA by this compound and to identify the specific site of adduction.

Procedure:

  • In-vitro Reaction: Incubate purified MurA with this compound under conditions that favor adduct formation.

  • Protein Digestion: Digest the MurA-Fosfomycin complex into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[12][13]

  • Data Analysis: Search the MS/MS data against the known sequence of the MurA protein to identify peptides. Look for a mass shift on the peptide containing the active site cysteine (Cys115) that corresponds to the mass of the this compound molecule. This confirms the covalent attachment and pinpoints the exact site of modification.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of MurA Inhibition by this compound

MurA_Inhibition_Pathway MurA_unbound MurA (Unbound) MurA_UNAG MurA-UNAG Complex (Closed Conformation) MurA_unbound->MurA_UNAG Induces Conformational Change UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA_unbound Binds to MurA_UNAG_PEP MurA-UNAG-PEP (Catalytic Complex) MurA_UNAG->MurA_UNAG_PEP Forms Catalytic Complex MurA_Fosfomycin_Adduct Irreversibly Inhibited MurA (Covalent Adduct) MurA_UNAG->MurA_Fosfomycin_Adduct Nucleophilic Attack by Cys115 PEP Phosphoenolpyruvate (PEP) PEP->MurA_UNAG Binds to This compound This compound This compound->MurA_UNAG Competitive Binding (PEP Analog) Products UDP-GlcNAc-enolpyruvate + Pi MurA_UNAG_PEP->Products Catalysis Products->MurA_unbound Product Release

Caption: The inhibitory pathway of this compound on the MurA enzyme.

Experimental Workflow for MurA Inhibition Assay

MurA_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Purified MurA - UNAG & PEP substrates - Inhibitor solutions - Assay Buffer start->prep_reagents add_components Add to Microplate: - Assay Buffer - MurA Enzyme - Inhibitor (Test) - Vehicle (Control) prep_reagents->add_components pre_incubation Pre-incubate with UNAG (Optional, for time-dependence) add_components->pre_incubation initiate_reaction Initiate Reaction: Add PEP Substrate add_components->initiate_reaction (without pre-incubation) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction & Develop Color: Add Malachite Green Reagent incubation->stop_reaction measure_absorbance Measure Absorbance (e.g., 650 nm) stop_reaction->measure_absorbance analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for a MurA enzyme inhibition assay.

Conclusion and Future Directions

The irreversible inhibition of MurA by this compound through the covalent modification of a key active site cysteine is a well-characterized and clinically relevant mechanism of action. The detailed molecular understanding of this interaction, supported by extensive biochemical and structural data, provides a solid foundation for the rational design of new MurA inhibitors. As antibiotic resistance continues to be a major global health threat, the exploration of novel compounds that target MurA, potentially with different mechanisms of action or improved pharmacological properties, remains a critical area of research in the field of drug development. Future studies may focus on inhibitors that are less susceptible to resistance mechanisms or that can effectively target MurA variants found in multidrug-resistant pathogens.

References

Early studies on Fosfomycin's bactericidal versus bacteriostatic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Studies on Fosfomycin's Bactericidal Versus Bacteriostatic Properties

This compound, a unique phosphonic acid antibiotic, has been a subject of scientific inquiry since its discovery in 1969.[1][2] Isolated from Streptomyces fradiae, its simple chemical structure and novel mechanism of action set it apart from other antibiotic classes.[3][4] Early investigations into its antimicrobial properties were crucial in establishing its clinical utility. This guide provides a detailed examination of the foundational studies that characterized this compound as a bactericidal agent, focusing on the experimental evidence, methodologies, and key factors influencing its activity.

Mechanism of Action: A Unique Target in Cell Wall Synthesis

This compound exerts its antimicrobial effect by inhibiting the very first committed step in the biosynthesis of bacterial cell wall peptidoglycan.[5][6][7] This action is fundamentally different from other cell wall-active agents like β-lactams, which act at later stages. The bactericidal nature of this compound is a direct consequence of this mechanism, which leads to cell lysis and death.[3][4][8]

The key steps are as follows:

  • Cellular Uptake: this compound is actively transported into the bacterial cytoplasm through two primary transport systems: the L-α-glycerophosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).[3][5][9][10] Its entry is facilitated by its structural similarity to the natural substrates of these transporters.

  • Enzyme Inhibition: Once inside the cell, this compound acts as an analog of phosphoenolpyruvate (PEP).[5] It irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][4][11]

  • Covalent Bonding: The inhibition is achieved through the formation of a stable, covalent bond between this compound's epoxide ring and a critical cysteine residue (Cys115 in Escherichia coli) in the active site of the MurA enzyme.[1][5][6]

  • Peptidoglycan Synthesis Blockade: This irreversible inactivation of MurA prevents the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis, ultimately leading to a compromised cell wall and bacterial death.[3][7][9]

sub1 Phosphoenolpyruvate (PEP) enzyme MurA Enzyme sub1->enzyme sub1->enzyme sub2 UDP-N-acetylglucosamine (UDP-GlcNAc) sub2->enzyme sub2->enzyme product UDP-N-acetylmuramic acid (Peptidoglycan Precursor) enzyme->product cellwall Cell Wall Synthesis product->cellwall fos This compound fos->block block->enzyme

This compound's inhibition of the MurA enzyme.

Experimental Determination of Bactericidal Activity

Early research relied on established in vitro methods to distinguish between bactericidal and bacteriostatic effects. The primary distinction is that a bactericidal agent actively kills bacteria, whereas a bacteriostatic agent merely inhibits their replication.

Methodological Definition: The relationship between the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) is the standard metric.

  • MIC: The lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.

  • MBC: The lowest concentration of an antibiotic that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum.

  • Interpretation: An antibiotic is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[12] It is considered bacteriostatic if the MBC/MIC ratio is > 4.[12]

start Determine MIC and MBC ratio Calculate Ratio MBC / MIC start->ratio decision Ratio ≤ 4? ratio->decision bactericidal Bactericidal decision->bactericidal Yes bacteriostatic Bacteriostatic decision->bacteriostatic No

Logic for classifying bactericidal vs. bacteriostatic activity.

Summary of Early Quantitative Data

Data from initial studies demonstrated this compound's broad-spectrum activity against a range of clinical isolates.[5][13] A critical component of this early work was determining the concentrations required to inhibit and kill various pathogens.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) from Early Studies

Bacterial SpeciesGram StainRepresentative MIC Range (mg/L)
Escherichia coliNegative1 - 64
Proteus mirabilisNegative1 - 64
Serratia marcescensNegative16 - 64
Klebsiella pneumoniaeNegative32 - >128
Enterobacter spp.Negative32 - >128
Pseudomonas aeruginosaNegative64 - >128
Staphylococcus aureusPositive0.5 - 32
Enterococcus faecalis (Strep. faecalis)Positive16 - 64

Note: MIC values are highly dependent on testing methodology, including the crucial addition of glucose-6-phosphate (G6P) to the medium, which enhances this compound uptake.[13][14] The ranges reflect variability among strains.

Experimental Protocols: Time-Kill Curve Analysis

Beyond static MIC/MBC measurements, time-kill curve analysis was a vital methodology in early studies to understand the pharmacodynamics of this compound. This technique reveals the rate and extent of bacterial killing over time.

Detailed Methodology for Time-Kill Assay:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 to 5 x 10^6 Colony Forming Units [CFU]/mL) is prepared from a logarithmic phase culture.

  • Antibiotic Exposure: The inoculum is added to a series of flasks containing broth with varying concentrations of this compound (e.g., 1x, 2x, 4x, 8x MIC) and a growth control flask without the antibiotic. The medium is supplemented with 25 mg/L of glucose-6-phosphate to ensure bacterial uptake of the drug.

  • Incubation and Sampling: The flasks are incubated at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each flask.

  • Quantification: The samples are serially diluted and plated onto antibiotic-free agar.

  • Analysis: After incubation, the colonies on the plates are counted to determine the CFU/mL at each time point. The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

A Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B Add Inoculum to Flasks: - Growth Control - this compound (e.g., 4x MIC) A->B C Incubate at 37°C B->C D Sample at Time Points (0, 4, 8, 24h) C->D E Perform Serial Dilutions & Plate on Agar D->E F Count Colonies (CFU/mL) & Plot Results E->F

Experimental workflow for a time-kill assay.

Table 2: Summary of Time-Kill Assay Findings

OrganismThis compound ConcentrationTime (hours)Result (Approx. Log10 CFU/mL Reduction)Observation
E. coli32-64 mg/L6>3.0Demonstrates clear bactericidal activity.[15]
P. aeruginosa4x MIC8~1.8Initial killing observed.[16]
P. aeruginosa4x MIC24Regrowth to > baselineRegrowth noted after initial effect.[16]
A. baumannii2x MIC8~2.5Significant reduction in bacterial count.[16]
A. baumannii2x MIC24Regrowth, but below baselinePartial regrowth by 24 hours.[16]

Note: These findings from more recent studies reflect principles observed in early research. The phenomenon of regrowth after an initial period of killing was a significant early observation, highlighting the potential for in vitro resistance development, particularly with monotherapy.[15][16][17]

Conclusion of Early Research

  • The fundamental mechanism of action, which involves the irreversible inhibition of a critical enzyme in cell wall synthesis, leading to cell death.[3][6]

  • Low MBC/MIC ratios for a wide range of susceptible Gram-positive and Gram-negative bacteria.

  • Time-kill curve analyses demonstrating a rapid and significant reduction in viable bacterial counts, consistent with the definition of bactericidal activity.[15]

These foundational studies were instrumental in guiding the clinical development of this compound. They not only confirmed its potent killing activity but also uncovered important nuances, such as the requirement for G6P in susceptibility testing and the potential for resistance to emerge during prolonged exposure.[1][14] This early work correctly identified this compound's core properties, paving the way for its enduring role in treating bacterial infections, especially uncomplicated urinary tract infections where its bactericidal action can be fully leveraged.[6][8]

References

Fosfomycin's Gateway: An In-depth Technical Guide to Uptake via GlpT and UhpT Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the uptake of the antibiotic fosfomycin through two key inner membrane transporters in bacteria: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate uptake transporter (UhpT). Understanding these transport systems is critical for comprehending this compound's efficacy, the development of resistance, and for designing strategies to enhance its antibacterial activity.

Core Concepts: this compound Uptake Mechanisms

This compound, a broad-spectrum antibiotic, effectively inhibits the initial step of bacterial cell wall biosynthesis by inactivating the enzyme MurA.[1] However, its polar nature necessitates active transport across the bacterial inner membrane to reach its cytoplasmic target. Bacteria have co-opted two nutrient transporters, GlpT and UhpT, for this purpose, recognizing this compound as a structural analog of their natural substrates, glycerol-3-phosphate (G3P) and glucose-6-phosphate (G6P), respectively.[1]

GlpT Transporter: This transporter is a member of the major facilitator superfamily (MFS) and functions as an antiporter, exchanging G3P for inorganic phosphate (Pi).[2] GlpT is the primary route for this compound entry in many bacteria, including Pseudomonas aeruginosa, which lacks the UhpT system.[2]

UhpT Transporter: Also a member of the MFS, UhpT is an inducible transporter that facilitates the uptake of G6P and other hexose phosphates.[3] Its expression is tightly regulated and induced by the presence of extracellular G6P. In bacteria that possess both systems, such as Escherichia coli and Staphylococcus aureus, UhpT provides an alternative and often significant pathway for this compound uptake.[3]

Quantitative Data Presentation

The following tables summarize the available quantitative data regarding this compound's interaction with the GlpT and UhpT transporters. Direct kinetic parameters (Km and Vmax) for this compound transport are not extensively reported in the literature; however, inhibition constants (Ki) and Minimum Inhibitory Concentrations (MICs) provide valuable insights into the affinity and efficiency of these transport systems.

Table 1: Kinetic Parameters for this compound Interaction with GlpT

ParameterValueOrganismMethodReference
Inhibition Constant (Ki)1.65 mMEscherichia coliIn vitro transport assay with reconstituted proteoliposomes[4]

Note: The inhibition by this compound was found to be competitive with the natural substrate, glycerol-3-phosphate, indicating that this compound directly interacts with the substrate-binding site of GlpT.[4]

Table 2: Impact of GlpT and UhpT Deletion on this compound Minimum Inhibitory Concentration (MIC)

OrganismGenotypeThis compound MIC (µg/mL)Fold Change vs. Wild-TypeReference
Escherichia coliWild-Type2-[5]
ΔglpT3216[5]
ΔuhpT84[5]
Staphylococcus aureusWild-Type0.5-[3]
ΔglpT48[3]
ΔuhpT3264[3]
ΔglpTΔuhpT>1024>2048[3]
Pseudomonas aeruginosaWild-Type8-[2]
ΔglpT1024128[2]

Note: The higher fold change in MIC upon deletion of a transporter indicates its greater contribution to this compound uptake under the tested conditions.

Signaling Pathways and Regulatory Networks

The expression of glpT and uhpT is intricately regulated by environmental signals, which in turn affects this compound susceptibility.

Regulation of the UhpT Transporter

The expression of uhpT is primarily controlled by the UhpABC three-component signaling system.

Uhp_Signaling cluster_extracellular Extracellular Space cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm G6P Glucose-6-Phosphate (G6P) UhpC UhpC (Sensor) G6P->UhpC 1. Binding UhpB UhpB (Sensor Kinase/Phosphatase) UhpC->UhpB 2. Conformational Change UhpB->UhpB UhpA UhpA (Response Regulator) UhpB->UhpA 4. Phosphotransfer UhpA_P UhpA-P uhpT_promoter uhpT promoter UhpA_P->uhpT_promoter 5. Binds to promoter UhpT_expression uhpT Expression uhpT_promoter->UhpT_expression 6. Activates transcription

Figure 1: UhpABC signaling pathway for the induction of UhpT expression.

The process begins with the sensing of extracellular G6P by the inner membrane protein UhpC. This binding event induces a conformational change in UhpC, which in turn modulates the activity of the sensor kinase/phosphatase UhpB. UhpB then autophosphorylates and subsequently transfers the phosphate group to the cytoplasmic response regulator, UhpA. Phosphorylated UhpA (UhpA-P) acts as a transcriptional activator, binding to the uhpT promoter and initiating the expression of the UhpT transporter.

Regulation of GlpT and UhpT by FNR

Under anaerobic conditions, the global transcriptional regulator FNR (Fumarate and Nitrate Reductase regulator) plays a crucial role in upregulating both glpT and uhpT expression, leading to increased this compound susceptibility.

FNR_Regulation cluster_condition Condition cluster_regulator Regulator cluster_genes Target Genes Anaerobiosis Anaerobiosis FNR FNR (Inactive) Anaerobiosis->FNR 1. Activates FNR_active FNR (Active) glpT_promoter glpT promoter FNR_active->glpT_promoter 2. Binds to promoter uhpT_promoter uhpT promoter FNR_active->uhpT_promoter 2. Binds to promoter glpT_expression glpT Expression glpT_promoter->glpT_expression 3. Upregulates transcription uhpT_expression uhpT Expression uhpT_promoter->uhpT_expression 3. Upregulates transcription

Figure 2: FNR-mediated upregulation of glpT and uhpT under anaerobic conditions.

In the absence of oxygen, FNR becomes activated and binds to specific sites in the promoter regions of both the glpT and uhpT genes. This binding enhances the transcription of both transporter genes, leading to a higher density of GlpT and UhpT proteins in the bacterial inner membrane and consequently, increased this compound uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound uptake via GlpT and UhpT.

Construction of Transporter Gene Knockout Mutants

This protocol describes a general workflow for creating deletion mutants of glpT and uhpT using homologous recombination.

Knockout_Workflow A 1. Design Primers - Flanking regions of target gene - Antibiotic resistance cassette B 2. PCR Amplification - Amplify upstream and downstream flanking regions - Amplify resistance cassette A->B C 3. Splicing by Overlap Extension (SOE) PCR - Join the three fragments into a single linear DNA construct B->C D 4. Transformation - Introduce the linear DNA construct into competent bacterial cells C->D E 5. Homologous Recombination - The construct replaces the target gene in the bacterial chromosome D->E F 6. Selection - Plate on selective medium containing the antibiotic E->F G 7. Verification - Confirm gene deletion by PCR and sequencing F->G

Figure 3: Workflow for constructing gene knockout mutants.

Materials:

  • Bacterial strain of interest

  • Plasmids carrying an antibiotic resistance cassette (e.g., kanamycin, chloramphenicol)

  • High-fidelity DNA polymerase

  • Oligonucleotide primers

  • PCR thermocycler

  • Gel electrophoresis equipment

  • DNA purification kits

  • Electroporator or reagents for chemical transformation

  • Selective agar plates

Protocol:

  • Primer Design: Design three sets of primers. The first pair amplifies a ~500 bp region upstream of the target gene (glpT or uhpT). The second pair amplifies a ~500 bp region downstream of the target gene. The third pair amplifies the antibiotic resistance cassette. The reverse primer for the upstream fragment and the forward primer for the downstream fragment should contain tails that are complementary to the ends of the resistance cassette.

  • PCR Amplification: Perform three separate PCR reactions to amplify the upstream flanking region, the downstream flanking region, and the antibiotic resistance cassette.

  • SOE PCR: Combine the three purified PCR products in a subsequent PCR reaction without primers for the initial cycles to allow the fragments to anneal at their overlapping regions and be extended. Then, add the outer primers (forward primer for the upstream fragment and reverse primer for the downstream fragment) to amplify the full-length linear DNA construct.

  • Purification and Transformation: Purify the final linear DNA construct and transform it into competent cells of the target bacterial strain using electroporation or chemical transformation.

  • Selection of Mutants: Plate the transformed cells on selective agar containing the appropriate antibiotic. Colonies that grow are potential knockout mutants.

  • Verification: Verify the correct gene replacement by colony PCR using primers that flank the target gene region. The PCR product from the mutant should be larger than that from the wild-type due to the insertion of the resistance cassette. Confirm the deletion by DNA sequencing of the PCR product.

This compound Susceptibility Testing by Agar Dilution

This method determines the minimum inhibitory concentration (MIC) of this compound.

Materials:

  • Mueller-Hinton agar (MHA)

  • This compound powder

  • Glucose-6-phosphate (G6P)

  • Bacterial isolates

  • Sterile petri dishes

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Protocol:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

  • Supplementation: Aseptically add a stock solution of G6P to the molten MHA to a final concentration of 25 µg/mL. The addition of G6P is crucial for inducing the UhpT transporter.

  • This compound Dilutions: Prepare a series of two-fold dilutions of this compound in sterile water. Add the appropriate volume of each this compound dilution to separate aliquots of the G6P-supplemented MHA to achieve the desired final concentrations (e.g., 0.25 to 256 µg/mL).

  • Plate Pouring: Pour the this compound-containing agar into sterile petri dishes and allow them to solidify. Also, prepare a control plate with no this compound.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Spot-inoculate 1-10 µL of the bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This compound Uptake Assay

This protocol measures the intracellular accumulation of this compound, often using a radiolabeled form of the antibiotic.

Materials:

  • Radiolabeled this compound (e.g., [¹⁴C]-fosfomycin or [³H]-fosfomycin)

  • Bacterial cells grown to mid-log phase

  • Uptake buffer (e.g., phosphate-buffered saline)

  • Inducers (G3P or G6P, if required)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)

  • Wash buffer (ice-cold)

Protocol:

  • Cell Preparation: Grow bacterial cells to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation, wash them with uptake buffer, and resuspend them to a specific cell density.

  • Induction (Optional): To study the specific contribution of GlpT or UhpT, pre-incubate the cells with their respective inducers (G3P for GlpT, G6P for UhpT) to maximize transporter expression.

  • Initiation of Uptake: Add radiolabeled this compound to the cell suspension to initiate the uptake reaction.

  • Time Points: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension.

  • Termination of Uptake: Immediately filter the aliquot through a membrane filter to separate the cells from the medium containing unincorporated this compound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the intracellular concentration of this compound at each time point, normalized to the cell number or total protein concentration. The initial rate of uptake can be determined from the linear portion of the uptake curve.

Conclusion

The GlpT and UhpT transporters are the primary gateways for this compound entry into bacterial cells. Their expression and activity are tightly regulated in response to the availability of their natural substrates and other environmental cues, such as oxygen levels. Mutations that inactivate these transporters are a major mechanism of this compound resistance. A thorough understanding of these uptake mechanisms is essential for the effective clinical use of this compound and for the development of strategies to circumvent resistance, such as the use of adjuvants that could enhance transporter expression or activity. Further research into the detailed structure and transport kinetics of both GlpT and UhpT will undoubtedly provide new avenues for optimizing the efficacy of this important antibiotic.

References

Foundational research on the epoxide ring in Fosfomycin's activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin, a broad-spectrum antibiotic, has remained a clinically relevant therapeutic agent for decades, largely owing to its unique chemical structure and mechanism of action. At the heart of its potent bactericidal activity lies a highly strained three-membered epoxide ring. This technical guide delves into the foundational research that has elucidated the pivotal role of this functional group in this compound's ability to irreversibly inhibit its target, the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). Through a comprehensive review of enzymatic, structural, and mechanistic studies, this document provides an in-depth understanding of the epoxide's reactivity, its interaction with the MurA active site, and the structural consequences of its covalent modification. Furthermore, this guide details the key experimental protocols that have been instrumental in this research and presents quantitative data to support the established mechanism.

Mechanism of Action: The Epoxide's Crucial Role

This compound exerts its bactericidal effect by inhibiting the first committed step in bacterial cell wall biosynthesis.[1] This process is catalyzed by the MurA enzyme, which facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1] this compound, acting as a PEP analogue, irreversibly inactivates MurA through a covalent modification directly involving its epoxide ring.[1][2]

The inactivation mechanism is a time-dependent process initiated by the nucleophilic attack of a highly conserved cysteine residue (Cys115 in E. coli MurA) within the enzyme's active site on one of the carbon atoms of the epoxide ring.[1][3] This attack leads to the opening of the strained ring and the formation of a stable thioether bond between the cysteine residue and the antibiotic.[4] This covalent adduct effectively blocks the active site, preventing the binding of the natural substrate PEP and thereby halting peptidoglycan synthesis, which ultimately leads to bacterial cell lysis and death.[5]

The presence of the substrate UNAG has been shown to enhance the rate of MurA inactivation by this compound, suggesting that the binding of UNAG induces a conformational change in the enzyme that optimizes the orientation of Cys115 for the nucleophilic attack on the epoxide ring.[5]

Fosfomycin_Mechanism cluster_this compound This compound Structure cluster_Inhibition Enzyme Inhibition Pathway Fos This compound Epoxide Epoxide Ring Fos->Epoxide contains Covalent_Adduct This compound-MurA Covalent Adduct Fos->Covalent_Adduct forms MurA_inactive Inactive MurA Cell_Wall_Synthesis Peptidoglycan Synthesis MurA_inactive->Cell_Wall_Synthesis inhibits MurA_active Active MurA (Cys115) MurA_active->Covalent_Adduct reacts with MurA_active->Cell_Wall_Synthesis catalyzes Covalent_Adduct->MurA_inactive leads to Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis prevention leads to

Figure 1: this compound's mechanism of action targeting MurA.

Quantitative Analysis of this compound-MurA Interaction

The interaction between this compound and MurA has been quantitatively characterized through various biochemical and biophysical assays. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic and Inhibition Constants for this compound and Related Inhibitors against MurA

InhibitorOrganismAssay Conditionk_inact (M⁻¹s⁻¹)IC₅₀ (µM)Reference
This compoundE. coli-Not specified8.8[6]
This compoundE. coli-Not specified5[7]
Terreic AcidE. cloacae / E. coliPresence of UNAG130Not specified[8]
DiterpenesE. coli / S. aureus-Not specified1.1 - 25.1[9]

Table 2: Structural Data for this compound-MurA Complex

PDB IDOrganismResolution (Å)Key FindingsReference
3KR6Enterobacter cloacae1.70MurA-fosfomycin complex in a closed conformation.[8]
3VCYVibrio fischeri1.93Ternary complex with UNAG and this compound, showing a covalent adduct.[10][11]
1UAEEscherichia coliNot specifiedStructure of MurA in complex with this compound and UDP-GlcNAc.[12]

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the role of the epoxide ring in this compound's activity.

MurA Enzyme Inhibition Assay (Malachite Green Method)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against MurA by quantifying the release of inorganic phosphate (Pi) from the enzymatic reaction.[9]

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • This compound or test inhibitor

  • HEPES buffer (50 mM, pH 7.8)

  • Triton X-114 (0.005%)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, Triton X-114, UNAG, and the purified MurA enzyme.

  • Add the test inhibitor (e.g., this compound) at various concentrations to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding PEP to the reaction mixture.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at 650 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

MurA_Inhibition_Assay Start Start Prepare_Mixture Prepare Reaction Mixture (MurA, UNAG, Buffer) Start->Prepare_Mixture Add_Inhibitor Add Inhibitor (e.g., this compound) Prepare_Mixture->Add_Inhibitor Add_PEP Initiate Reaction with PEP Add_Inhibitor->Add_PEP Incubate Incubate at 37°C Add_PEP->Incubate Stop_Reaction Stop Reaction with Malachite Green Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 650 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the MurA enzyme inhibition assay.
X-ray Crystallography of the this compound-MurA Complex

Structural elucidation of the this compound-MurA complex provides direct evidence of the covalent adduct and reveals the atomic-level interactions.

General Procedure:

  • Protein Expression and Purification: Overexpress and purify the MurA enzyme from a suitable host (e.g., E. coli).

  • Crystallization:

    • Incubate the purified MurA with UNAG and this compound to form the covalent complex.

    • Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

    • Optimize lead conditions to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron radiation source.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement with a known MurA structure as a search model.

    • Build and refine the atomic model against the electron density map, including the covalently bound this compound molecule.

    • Validate the final structure.

Mass Spectrometry Analysis of the this compound-MurA Adduct

Mass spectrometry is a powerful tool to confirm the formation of the covalent adduct and to identify the site of modification.

Procedure:

  • Incubate purified MurA with this compound.

  • Remove excess, unbound this compound.

  • Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Identify the peptide containing the Cys115 residue and confirm the mass shift corresponding to the addition of the this compound molecule.

  • Use tandem mass spectrometry (MS/MS) to fragment the modified peptide and confirm the precise site of covalent attachment.

Resistance Mechanisms Targeting the Epoxide Ring

Bacterial resistance to this compound can occur through several mechanisms, with enzymatic inactivation being a significant contributor. Several enzymes, including FosA, FosB, and FosX, have been identified that catalyze the opening of the epoxide ring, rendering the antibiotic inactive.[1]

  • FosA: A glutathione S-transferase that adds glutathione to the epoxide ring.[1]

  • FosB: A thiol-S-transferase that utilizes L-cysteine or bacillithiol to open the epoxide.[14]

  • FosX: An epoxide hydrolase that adds a molecule of water to the epoxide ring.[1]

The activity of these resistance enzymes underscores the absolute requirement of the intact epoxide ring for this compound's antibacterial action.

Resistance_Mechanisms This compound This compound (Active) Inactive_this compound Inactive this compound (Opened Epoxide Ring) This compound->Inactive_this compound catalyzed by FosA FosA (Glutathione) FosB FosB (L-Cys/Bacillithiol) FosX FosX (Water)

Figure 3: Enzymatic inactivation of this compound via epoxide ring opening.

Conclusion

The foundational research on this compound has unequivocally established the epoxide ring as the chemical "warhead" responsible for its antibacterial activity. The irreversible covalent modification of the essential bacterial enzyme MurA, initiated by the nucleophilic attack on this strained ring, is a testament to the elegant and effective design of this natural antibiotic. A thorough understanding of the epoxide's role, supported by the quantitative data and experimental methodologies outlined in this guide, is crucial for the continued development of this compound as a therapeutic agent and for the design of novel antibiotics that target the same critical pathway in bacterial cell wall biosynthesis. The ongoing challenge of antibiotic resistance further highlights the importance of such foundational knowledge in our efforts to combat infectious diseases.

References

Initial Investigations into the Low Protein Binding Affinity of Fosfomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the foundational investigations surrounding the characteristically low plasma protein binding (PPB) of Fosfomycin. Understanding the minimal interaction of this broad-spectrum antibiotic with plasma proteins is crucial for comprehending its pharmacokinetic and pharmacodynamic profiles, particularly its high bioavailability and effective distribution into various tissues. This document summarizes key quantitative data, details the experimental methodologies employed in early and subsequent studies, and provides visual representations of the underlying principles and experimental workflows.

Core Concepts: Physicochemical Basis for Low Protein Binding

This compound's limited affinity for plasma proteins is primarily attributed to its distinct physicochemical properties. Unlike many drugs that are highly protein-bound, this compound's molecular structure and characteristics do not favor significant binding to proteins like human serum albumin (HSA).

The key contributing factors include:

  • Low Molecular Weight: this compound is a small molecule with a molecular weight of 138.06 g/mol [1]. This small size can contribute to less extensive interactions with the large surfaces of plasma proteins.

  • High Polarity: As a phosphonic acid derivative, this compound is a highly polar and hydrophilic compound[2]. This characteristic makes it more soluble in the aqueous environment of the plasma rather than partitioning into the more hydrophobic binding pockets of proteins like albumin.

  • Ionic Character: At physiological pH, the phosphonic acid group of this compound is ionized, carrying a negative charge. While ionic interactions can play a role in drug-protein binding, the overall hydrophilic nature of this compound dominates, leading to weak and transient interactions with plasma proteins.

The interplay of these factors results in a negligible degree of protein binding, a fact that has been consistently noted in pharmacological literature[3].

Fosfomycin_Properties cluster_properties This compound Physicochemical Properties cluster_binding Interaction with Plasma Proteins Low Molecular Weight Low Molecular Weight Weak Interactions Weak Interactions Low Molecular Weight->Weak Interactions High Polarity (Hydrophilic) High Polarity (Hydrophilic) High Polarity (Hydrophilic)->Weak Interactions Ionic Character Ionic Character Ionic Character->Weak Interactions Low Protein Binding Affinity Low Protein Binding Affinity Weak Interactions->Low Protein Binding Affinity leads to Protein_Binding_Workflow cluster_prep Sample Preparation cluster_methods Binding Determination Methods cluster_analysis Analysis cluster_result Result Prep Prepare Drug and Protein Solutions ED Equilibrium Dialysis Prep->ED UF Ultrafiltration Prep->UF FQ Fluorescence Quenching Prep->FQ CD Circular Dichroism Prep->CD Analysis Measure Free vs. Total Drug Concentration or Spectroscopic Changes ED->Analysis UF->Analysis FQ->Analysis CD->Analysis Result Calculate Binding Affinity (% Bound, Ka) Analysis->Result

References

The Evolving Landscape of Fosfomycin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of peptidoglycan biosynthesis by targeting the MurA enzyme. Its re-emergence as a therapeutic option against multidrug-resistant (MDR) pathogens has been met with the concurrent rise of resistance. Understanding the evolutionary pathways leading to this compound resistance is paramount for the continued clinical utility of this important antibiotic. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound resistance, detailed experimental protocols for its study, and an analysis of the fitness costs associated with resistance-conferring mutations.

Core Mechanisms of this compound Resistance

The evolution of this compound resistance in bacteria is primarily driven by three key mechanisms: impaired antibiotic transport, modification of the drug target, and enzymatic inactivation of the antibiotic.

Impaired Drug Transport

This compound enters the bacterial cell primarily through two transporters: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[1][2] Mutations that inactivate or reduce the expression of the genes encoding these transporters (glpT and uhpT) are a major cause of this compound resistance.[1][2][3]

  • glpT and uhpT Mutations: Deletions, insertions, or point mutations within the glpT and uhpT genes can lead to non-functional transporters, thereby preventing this compound from reaching its intracellular target.[2][3] Inactivation of either transporter can confer a moderate level of resistance, while simultaneous mutations in both can lead to high-level resistance.[1][2][4]

  • Regulatory Gene Mutations: Mutations in genes that regulate the expression of glpT and uhpT, such as cyaA and ptsI, can also lead to resistance by decreasing the intracellular levels of cyclic AMP (cAMP).[5] cAMP is required for the full expression of both transporter genes.

Target Modification

The cellular target of this compound is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for peptidoglycan synthesis. Resistance can arise from mutations in the murA gene that alter the enzyme's structure.

  • murA Point Mutations: Amino acid substitutions in MurA, particularly at or near the this compound binding site (Cys115 in E. coli), can reduce the drug's affinity for its target, leading to resistance. Other mutations, such as those at positions Asp369 and Leu370 in E. coli, have also been implicated in conferring resistance.

  • murA Overexpression: Increased expression of the murA gene can also contribute to resistance by titrating the available drug.[6][7]

Enzymatic Inactivation

Bacteria can acquire genes that encode this compound-modifying enzymes. These enzymes inactivate the antibiotic, preventing it from binding to MurA.[8]

  • FosA, FosB, and FosX: These are metalloenzymes that catalyze the addition of glutathione (FosA), bacillithiol (FosB), or other thiols to the epoxide ring of this compound, rendering it inactive.[8]

  • FomA and FomB: These are kinases that inactivate this compound through phosphorylation.[8]

Data Presentation: Quantitative Impact of Resistance Mutations

The following tables summarize the impact of various mutations on this compound's Minimum Inhibitory Concentration (MIC) in different bacterial species.

Table 1: Impact of Resistance Mutations on this compound MIC in Escherichia coli

GeneMutation/ConditionFold Increase in MICMIC (µg/mL)Reference(s)
Wild-Type--2[9]
ΔglpTDeletion12[9]
ΔuhpTDeletion3264[9]
ΔcyaADeletion48[9]
ΔptsIDeletion12[9]
ΔglpT-uhpTDouble Deletion128256[9]
ΔuhpT-cyaADouble Deletion256512[9]
ΔptsI-cyaADouble Deletion1632[9]
uhpBVarious mutationsup to 128128[10]
uhpCVarious mutationsup to 128128[10]
murAOverexpressionup to 128>256[3]

Table 2: Impact of Resistance Mutations on this compound MIC in Staphylococcus aureus

GeneMutation/ConditionFold Increase in MICMIC (µg/mL)Reference(s)
Wild-Type (Newman)--0.5[1][2]
ΔglpTDeletion84[1][2]
ΔuhpTDeletion6432[1][2]
ΔglpT-uhpTDouble Deletion>2048>1024[1][2]
fosBPresence of gene-≥128[11][12]
murAVarious mutations-Resistant isolates[11][12]
glpT + uhpTCombined mutations->1024[4]

Table 3: Impact of Resistance Mutations on this compound MIC in Pseudomonas aeruginosa

GeneMutation/ConditionFold Increase in MICMIC (µg/mL)Reference(s)
Wild-Type-88[1]
glpTInactivation1281024[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

a) Agar Dilution Method (Reference Method) [8][13][14][15][16]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) supplemented with 25 µg/mL of glucose-6-phosphate (G6P). Prepare a series of MHA plates containing two-fold dilutions of this compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:10 in sterile saline.

  • Inoculation: Spot 2 µL of the diluted bacterial suspension onto the surface of each this compound-containing and control (no antibiotic) MHA plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

b) Broth Microdilution Method [17][18]

  • Media and Antibiotic Preparation: Prepare a 2x stock solution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 µg/mL G6P. Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. Add 100 µL of the 2x this compound stock to the first column of wells.

  • Serial Dilution: Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Inoculation: Add 100 µL of the standardized inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that prevents visible turbidity.

Bacterial Growth Rate Assay
  • Culture Preparation: Inoculate a single colony of the test strain into a suitable broth medium and incubate overnight.

  • Subculturing: Dilute the overnight culture 1:100 into fresh, pre-warmed medium in a 96-well plate.

  • Incubation and Measurement: Incubate the plate in a microplate reader at 37°C with continuous shaking. Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 15-30 minutes) for 24 hours.

  • Data Analysis: Plot the natural logarithm of the OD600 values against time. The maximum slope of this curve represents the maximum growth rate.

Competition Assay for Fitness Cost Determination[1][20][21]
  • Strain Preparation: Grow the resistant and susceptible (wild-type) strains separately in a suitable broth medium overnight.

  • Co-inoculation: Mix equal volumes of the two cultures and dilute the mixture into fresh medium at a 1:100 ratio.

  • Initial Plating: Immediately after mixing, plate a dilution of the co-culture on both non-selective agar (to determine the total number of bacteria) and selective agar containing this compound (to determine the number of resistant bacteria).

  • Serial Passage: Incubate the co-culture at 37°C with shaking. After 24 hours, transfer an aliquot of the culture to fresh medium. Repeat this for several days.

  • Final Plating: After the desired number of passages, plate dilutions of the final co-culture on both non-selective and selective agar.

  • Calculation of Relative Fitness (W):

    • Calculate the Malthusian parameter (m) for each strain: m = ln(Nf / Ni), where Nf is the final population size and Ni is the initial population size.

    • The relative fitness of the resistant strain (Wr) compared to the susceptible strain (Ws) is calculated as: W = Wr / Ws.

Visualizing the Pathways and Processes

Signaling Pathway for glpT and uhpT Regulation

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_dna DNA G3P Glycerol-3-P GlpT GlpT Transporter G3P->GlpT Induces GlpR GlpR (Repressor) G3P->GlpR Inactivates G6P Glucose-6-P UhpC UhpC G6P->UhpC Induces Fosfomycin_in This compound GlpT->Fosfomycin_in Transports UhpT UhpT Transporter UhpT->Fosfomycin_in Transports UhpB UhpB (Sensor Kinase) UhpA UhpA (Regulator) UhpB->UhpA Phosphorylates UhpC->UhpB Induces glpT_gene glpT gene GlpR->glpT_gene Represses cAMP cAMP cAMP_CRP cAMP-CRP Complex cAMP->cAMP_CRP CRP CRP CRP->cAMP_CRP cAMP_CRP->glpT_gene Activates uhpT_gene uhpT gene cAMP_CRP->uhpT_gene Activates UhpA_P UhpA-P (Active Regulator) UhpA_P->uhpT_gene Activates UhpA->UhpA_P glpT_gene->GlpT Expresses uhpT_gene->UhpT Expresses Fosfomycin_ext->GlpT Fosfomycin_ext->UhpT

Caption: Regulation of this compound transporters GlpT and UhpT.

Experimental Workflow for MIC Determination

G start Start prep_media Prepare Media with Serial Dilutions of this compound start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Media with Bacteria prep_media->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results incubate->read_results mic Determine MIC (Lowest concentration with no growth) read_results->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationships in this compound Resistance Evolution

G cluster_mutations Resistance Mutations This compound This compound Exposure transport_mut glpT/uhpT Mutations This compound->transport_mut target_mut murA Mutations This compound->target_mut enzyme_acq Acquisition of This compound-Modifying Enzymes This compound->enzyme_acq impaired_transport Impaired this compound Transport transport_mut->impaired_transport fitness_cost Potential Fitness Cost (e.g., reduced growth rate) transport_mut->fitness_cost target_modification Reduced MurA Affinity target_mut->target_modification target_mut->fitness_cost enzymatic_inactivation This compound Inactivation enzyme_acq->enzymatic_inactivation resistance This compound Resistance impaired_transport->resistance target_modification->resistance enzymatic_inactivation->resistance

Caption: Evolutionary pathways to this compound resistance.

Conclusion

The evolution of this compound resistance is a multifaceted process involving alterations in drug transport, target modification, and enzymatic inactivation. While mutations in transporter genes are a common route to resistance, they can be associated with a biological fitness cost, potentially explaining the relatively low prevalence of resistance in some clinical settings.[5][19][20] However, the emergence of resistance through target modification and the acquisition of inactivating enzymes, which may have a lower fitness cost, poses a significant threat.[6] Continuous surveillance, coupled with a deeper understanding of the evolutionary dynamics of resistance, is crucial for preserving the efficacy of this valuable antibiotic. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the evolution of this compound resistance and develop strategies to combat its spread.

References

Methodological & Application

Application Notes and Protocols for Fosfomycin Susceptibility Testing by Agar Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosfomycin is a broad-spectrum antibiotic that has regained interest for treating infections caused by multidrug-resistant bacteria, particularly urinary tract infections.[1][2] Accurate in vitro susceptibility testing is crucial for its clinical use. The agar dilution method is considered the gold standard for determining the minimum inhibitory concentration (MIC) of this compound by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][4] This method is reproducible and allows for the testing of multiple bacterial isolates simultaneously.[5]

A critical aspect of this compound susceptibility testing is the supplementation of the testing medium with glucose-6-phosphate (G6P).[3][6] this compound enters the bacterial cell through the L-alpha-glycerophosphate and the hexose phosphate transport systems.[7] The latter is inducible by G6P, so its addition to the Mueller-Hinton agar (MHA) enhances the in vitro activity of this compound and ensures more reliable and reproducible results.[6][7] Both CLSI and EUCAST recommend the addition of 25 µg/mL of G6P to the agar medium for this compound susceptibility testing.[3][6][7]

These application notes provide a detailed protocol for performing this compound susceptibility testing using the agar dilution method, including quality control procedures and interpretation of results.

Experimental Protocols

Principle of the Method

The agar dilution method involves incorporating serial twofold dilutions of this compound into Mueller-Hinton agar.[5][8] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates containing different antibiotic concentrations.[5][9] After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.[5]

Materials
  • This compound disodium salt powder (analytical grade)

  • Mueller-Hinton Agar (MHA) powder

  • Glucose-6-phosphate (G6P) solution

  • Sterile distilled water or a suitable solvent as per CLSI guidelines[8]

  • Sterile petri dishes

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • McFarland 0.5 turbidity standard

  • Sterile saline (0.85% NaCl)

  • Bacterial inoculum replicator (optional)

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213, Pseudomonas aeruginosa ATCC® 27853, Enterococcus faecalis ATCC® 29212)[1][9][10]

  • Incubator at 35 ± 2°C[9]

Protocol

1. Preparation of this compound Stock Solution:

  • On the day of the test, prepare a stock solution of this compound.[11]

  • Weigh the required amount of this compound powder, considering its potency.

  • Dissolve the powder in a suitable sterile solvent (e.g., sterile purified water) to achieve a high concentration stock solution (e.g., 1280 µg/mL or 10 times the highest desired final concentration).[8]

2. Preparation of this compound-Agar Plates:

  • Prepare the required amount of Mueller-Hinton agar according to the manufacturer's instructions and sterilize it.

  • Cool the molten MHA to 45-50°C in a water bath.[11]

  • Add glucose-6-phosphate (G6P) to the molten MHA to a final concentration of 25 µg/mL.[3][6][7]

  • Prepare a series of twofold dilutions of the this compound stock solution in sterile distilled water.[8]

  • For each concentration, add 1 part of the this compound dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[8][11] This will result in a 1:10 dilution of the antibiotic, achieving the final desired concentrations.

  • Also, prepare a growth control plate containing G6P-supplemented MHA without any this compound.[9]

  • Pour the this compound-agar mixture into sterile petri dishes to a depth of 4.0 ± 0.5 mm and allow them to solidify.[12]

  • Let the plates dry at room temperature until the moisture on the agar surface has evaporated.[9]

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hours) non-selective agar plate, pick 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted suspension 1:10 in sterile saline to obtain a final inoculum concentration of approximately 1-2 x 10⁷ CFU/mL.[2][9]

4. Inoculation of Plates:

  • Using a micropipette or an inoculum replicator, spot 2 µL of the diluted bacterial suspension onto the surface of each this compound-agar plate, starting with the growth control plate and then from the lowest to the highest this compound concentration.[2][9]

  • Each spot should contain approximately 10⁴ CFU.[5][9]

  • Allow the inoculum spots to be fully absorbed into the agar before inverting the plates for incubation.[9]

5. Incubation:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[9]

6. Reading and Interpretation of Results:

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[13]

  • Interpret the MIC values according to the current CLSI or EUCAST breakpoints.

Data Presentation

Quality Control

Perform quality control testing with each batch of susceptibility tests using standard QC strains. The MIC values for the QC strains should fall within the acceptable ranges.

Table 1: Quality Control MIC Ranges for this compound Agar Dilution

Quality Control StrainAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 259220.5 - 2
Staphylococcus aureus ATCC® 292130.5 - 4
Pseudomonas aeruginosa ATCC® 278532 - 8
Enterococcus faecalis ATCC® 2921232 - 128

(Note: The QC ranges are based on available data and should be verified against the latest CLSI/EUCAST documentation.)[9]

Interpretive Criteria

The MIC breakpoints for this compound can vary depending on the organism and the clinical context (e.g., urinary tract infections).

Table 2: CLSI Interpretive Criteria for this compound (µg/mL)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Escherichia coli (Urinary tract isolates only)≤ 64128≥ 256
Enterococcus faecalis (Urinary tract isolates only)≤ 64128≥ 256

(Source: Based on CLSI M100 documents. Users should always refer to the most current version.)[14][15]

Table 3: EUCAST Interpretive Criteria for this compound (µg/mL)

OrganismSusceptible (S)Resistant (R)
Enterobacterales (for uncomplicated UTI)≤ 32> 32
Enterobacterales (for systemic infections, IV this compound)≤ 32> 32
Staphylococcus aureus≤ 32> 32

(Source: Based on EUCAST breakpoint tables. Users should always refer to the most current version.)[1][14][15]

Mandatory Visualization

Experimental Workflow Diagram

Fosfomycin_Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar add_g6p Supplement with 25 µg/mL G6P prep_media->add_g6p pour_plates Prepare this compound-Agar Plates (including growth control) add_g6p->pour_plates prep_fom Prepare this compound Stock & Serial Dilutions prep_fom->pour_plates inoculate Inoculate Plates with ~10^4 CFU/spot pour_plates->inoculate prep_suspension Prepare Bacterial Suspension in Saline standardize Adjust to 0.5 McFarland Standard prep_suspension->standardize dilute_inoculum Dilute 1:10 standardize->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret

Caption: Workflow for this compound Agar Dilution Susceptibility Testing.

References

Determining Fosfomycin MIC in Pseudomonas aeruginosa: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of fosfomycin against Pseudomonas aeruginosa. It outlines the current reference methodologies, discusses critical technical considerations, and presents alternative testing protocols.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents. This compound, a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan biosynthesis, has re-emerged as a potential therapeutic option, particularly for multidrug-resistant (MDR) infections. However, accurate and reproducible susceptibility testing of this compound against P. aeruginosa is challenging. This document aims to provide detailed protocols and critical insights for researchers to reliably determine this compound MICs in this organism.

A significant challenge in this compound susceptibility testing is the mode of its entry into the bacterial cell. This compound utilizes two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the glucose-6-phosphate transporter (UhpT)[1]. While the UhpT system is inducible by glucose-6-phosphate (G6P), P. aeruginosa lacks a G6P-dependent transporter and relies on the GlpT transporter for this compound uptake[1]. This has led to debate regarding the necessity of G6P supplementation in testing media for this specific organism.

Currently, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established specific clinical breakpoints for this compound against P. aeruginosa[2][3][4]. Researchers often extrapolate breakpoints established for Escherichia coli or Enterobacterales, a practice that can be misleading[2][3]. EUCAST has, however, determined an epidemiological cutoff value (ECOFF) of ≤128 mg/L for wild-type P. aeruginosa[2][5].

Reference and Alternative Testing Methodologies

The gold standard for this compound MIC determination is agar dilution[2][6][7]. However, its labor-intensive nature has prompted the evaluation of other methods.

Data Summary: Comparison of this compound MIC Testing Methods for P. aeruginosa
MethodKey FindingsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Agar Dilution (AD) Reference method. G6P supplementation is standard but its necessity for P. aeruginosa is debated.64256[2][3]
Broth Microdilution (BMD) Shows good essential agreement with AD (around 91.3%). Considered a potentially reliable alternative.128256[2][3]
Etest Interpretation can be complicated by the presence of "creep" colonies within the inhibition zone.N/AN/A[5]
Disk Diffusion (DD) Also prone to issues with inner colonies, making interpretation difficult.N/AN/A[2]

N/A: Not consistently reported due to interpretative challenges.

Epidemiological Cutoff Values (ECOFFs)
MethodECOFF (µg/mL)Reference
Agar Dilution (AD) 256[2][3][4]
Broth Microdilution (BMD) 512[2][3][4]

Experimental Protocols

Protocol 1: Agar Dilution (AD) Method (Reference Method)

This protocol is adapted from CLSI and EUCAST guidelines for this compound susceptibility testing[8][9].

1. Media and Reagent Preparation:

  • Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.
  • Glucose-6-Phosphate (G6P) Stock Solution: Prepare a sterile stock solution of G6P (e.g., 25 mg/mL).
  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 10,240 µg/mL. Serially dilute the stock solution to create a range of concentrations for incorporation into the agar.
  • G6P Supplementation (Optional but Recommended for Comparability): For studies comparing with other organisms, supplement the MHA with G6P to a final concentration of 25 µg/mL. Note: Several studies suggest G6P may not be necessary for P. aeruginosa due to the absence of the UhpT transporter[1][6]. If omitting G6P, this should be clearly stated in the methodology.

2. Plate Preparation:

  • Add the appropriate volume of each this compound dilution to molten MHA (with or without G6P) to achieve the desired final concentrations (e.g., 0.25 to 512 µg/mL).
  • Pour the agar into sterile petri dishes to a depth of 3-4 mm.
  • Allow the plates to solidify at room temperature.
  • Prepared plates can be stored at 2-8°C for up to 7 days.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, select 3-5 well-isolated colonies.
  • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension 1:10 to obtain a final inoculum density of approximately 10⁷ CFU/mL.

4. Inoculation and Incubation:

  • Using an inoculum-replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of the prepared MHA plates, including a growth control plate without this compound.
  • Allow the inoculum spots to dry completely before inverting the plates.
  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.

Protocol 2: Broth Microdilution (BMD) Method

This protocol provides a higher-throughput alternative to the agar dilution method.

1. Media and Reagent Preparation:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare CAMHB according to the manufacturer's instructions.
  • Glucose-6-Phosphate (G6P) Stock Solution: Prepare as described in the AD protocol.
  • This compound Stock Solution: Prepare and serially dilute as described in the AD protocol.
  • G6P Supplementation (Optional but Recommended for Comparability): Supplement the CAMHB with G6P to a final concentration of 25 µg/mL.

2. Plate Preparation:

  • In a 96-well microtiter plate, add 50 µL of CAMHB (with or without G6P) to each well.
  • Add 50 µL of the appropriate this compound dilution to each well to achieve the desired final concentrations after inoculation.
  • The final volume in each well before inoculation will be 100 µL.

3. Inoculum Preparation:

  • Prepare a 0.5 McFarland suspension of P. aeruginosa as described in the AD protocol.
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

4. Inoculation and Incubation:

  • Add 10 µL of the standardized inoculum to each well.
  • Include a growth control well (no this compound) and a sterility control well (no bacteria).
  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that shows no visible growth (clear well).

Visualizations

This compound Uptake and Mechanism of Action

Fosfomycin_Pathway cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GlpT GlpT Transporter This compound->GlpT Primary uptake G6P Glucose-6-Phosphate UhpT UhpT Transporter (Absent in P. aeruginosa) G6P->UhpT Induces (in other bacteria) Fosfomycin_in This compound GlpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes

Caption: this compound uptake and mechanism of action in P. aeruginosa.

Experimental Workflow: Agar Dilution MIC

Agar_Dilution_Workflow start Start prep_media Prepare Mueller-Hinton Agar start->prep_media add_this compound Add serial dilutions of This compound to molten agar prep_media->add_this compound pour_plates Pour agar plates add_this compound->pour_plates prep_inoculum Prepare 0.5 McFarland inoculum of P. aeruginosa pour_plates->prep_inoculum inoculate Spot-inoculate plates prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC as lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for this compound Agar Dilution MIC Determination.

Conclusion

Accurate determination of this compound MICs in P. aeruginosa is crucial for both clinical and research purposes. While agar dilution remains the reference method, broth microdilution presents a viable alternative. Researchers must be aware of the ongoing debate surrounding G6P supplementation and the absence of established clinical breakpoints for this organism. Adherence to standardized protocols and careful interpretation of results are paramount for generating reliable and comparable data.

References

Application Notes and Protocols for Time-Kill Assays of Fosfomycin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin, a broad-spectrum antibiotic, inhibits the initial step of bacterial cell wall biosynthesis by inactivating the MurA enzyme.[1] Due to its unique mechanism of action, there is growing interest in its use in combination with other antimicrobial agents to combat multidrug-resistant (MDR) bacteria. Time-kill assays are a crucial in vitro method to assess the pharmacodynamics of antimicrobial combinations, providing insights into synergistic, additive, indifferent, or antagonistic interactions over time. These studies are instrumental in guiding the development of effective therapeutic strategies against challenging pathogens.

These application notes provide a detailed protocol for performing time-kill assays with this compound combination therapy, a summary of quantitative data from representative studies, and visualizations of the experimental workflow and the synergistic mechanism of action.

Data Presentation: Summary of In Vitro Synergy

The following table summarizes the quantitative results from time-kill assays of this compound in combination with various antibiotics against several Gram-negative pathogens. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a given time point.

Bacterial SpeciesThis compound Concentration (x MIC)Combination AgentCombination Agent Concentration (x MIC)Time Point (hours)Log10 CFU/mL Reduction vs. Most Active AgentOutcomeReference
Pseudomonas aeruginosa4Meropenem0.2524≥2Synergy[1][2]
Pseudomonas aeruginosa4Meropenem124≥2Synergy[1][2]
Pseudomonas aeruginosa4Ceftazidime0.2524≥2Synergy[1][2]
Pseudomonas aeruginosa4Ceftazidime124≥2Synergy[1][2]
Klebsiella pneumoniae (CRE)2Piperacillin-Tazobactam0.258≥4 (vs. initial inoculum)Synergy[1]
Klebsiella pneumoniae (CRE)2Piperacillin-Tazobactam18≥4 (vs. initial inoculum)Synergy[1]
Klebsiella pneumoniae (ESBL)4Ceftazidime0.2524≥2Synergy[1][2]
Klebsiella pneumoniae (ESBL)4Ceftazidime124≥2Synergy[1][2]
Acinetobacter baumannii (MDR)2Meropenem0.2524≥2Synergy[1][2]
Acinetobacter baumannii (MDR)2Meropenem124≥2Synergy[1][2]
Acinetobacter baumannii0.5Amikacin0.2512>2Synergy[3]
Acinetobacter baumannii0.25Amikacin0.512>2Synergy[3]
Acinetobacter baumannii0.5Gentamicin0.2512>2Synergy[3]
Acinetobacter baumannii0.25Gentamicin0.512>2Synergy[3]
Acinetobacter baumannii0.5Tobramycin0.2512>2Synergy[3]
Acinetobacter baumannii0.25Tobramycin0.512>2Synergy[3]

Experimental Protocols

Protocol: Time-Kill Assay for this compound Combination Therapy

This protocol outlines the key steps for performing a time-kill assay to evaluate the synergistic activity of this compound with a partner antibiotic.

1. Materials

  • Bacterial isolate of interest

  • This compound powder

  • Combination antibiotic powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Glucose-6-phosphate (G6P)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

  • Spiral plater or materials for manual plating

2. Media Preparation

  • Prepare CAMHB according to the manufacturer's instructions.

  • Crucially, for this compound testing, supplement the CAMHB with glucose-6-phosphate (G6P) to a final concentration of 25 mg/L. This is necessary as this compound enters the bacterial cell via glucose-6-phosphate and glycerol-3-phosphate transporters.

  • Prepare stock solutions of this compound and the combination antibiotic in a suitable sterile solvent.

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 colonies of the test organism.

  • Inoculate the colonies into a tube of CAMHB (supplemented with G6P).

  • Incubate at 35-37°C with shaking until the culture reaches the logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or a specific optical density).

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB (with G6P) to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

4. Assay Setup

  • Label sterile tubes for each condition to be tested:

    • Growth control (no antibiotic)

    • This compound alone (at desired concentrations, e.g., 0.5x, 1x, 2x, 4x MIC)

    • Combination antibiotic alone (at desired concentrations, e.g., 0.25x, 0.5x, 1x MIC)

    • This compound in combination with the partner antibiotic (at various concentrations)

  • Add the appropriate concentrations of the antibiotic(s) to the corresponding tubes containing the standardized bacterial inoculum.

5. Incubation and Sampling

  • Incubate all tubes at 35-37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.

6. Bacterial Enumeration

  • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

  • Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

  • Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.

7. Data Analysis and Interpretation

  • Calculate the log10 CFU/mL for each time point and condition.

  • Plot the log10 CFU/mL versus time for all conditions.

  • Synergy: A ≥2-log10 decrease in CFU/mL with the antibiotic combination compared to the most active single agent at a specific time point.

  • Additive/Indifference: A <2-log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.

  • Bactericidal activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow

TimeKillWorkflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (log phase, ~5x10^5 CFU/mL) Setup Set up Test Tubes: - Growth Control - Drug A alone - Drug B alone - Drug A + Drug B Inoculum->Setup Media Prepare CAMHB + 25 mg/L G6P Media->Setup Antibiotics Prepare Antibiotic Stock Solutions Antibiotics->Setup Incubate Incubate at 37°C with shaking Setup->Incubate Sample Sample at 0, 2, 4, 8, 24 hours Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate on MHA Dilute->Plate IncubatePlates Incubate Plates for 18-24 hours Plate->IncubatePlates Count Count Colonies (CFU/mL) IncubatePlates->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Interpret Interpret Results: Synergy, Additivity, Antagonism Plot->Interpret

Caption: Workflow of a time-kill assay for combination antibiotic synergy testing.

Synergistic Mechanism of this compound and Beta-Lactams

SynergyMechanism cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Antibiotic Inhibition UDP_GlcNAc UDP-GlcNAc MurA MurA Enzyme UDP_GlcNAc->MurA PEP PEP PEP->MurA UDP_MurNAc UDP-MurNAc-pentapeptide MurA->UDP_MurNAc Step 1 Lipid_II Lipid II Synthesis UDP_MurNAc->Lipid_II Transglycosylation Transglycosylation Lipid_II->Transglycosylation PBP Penicillin-Binding Proteins (PBPs) Transglycosylation->PBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Final Step CellWall Stable Cell Wall Crosslinking->CellWall This compound This compound This compound->MurA Inhibits BetaLactam Beta-Lactam BetaLactam->PBP Inhibits

Caption: Dual inhibition of cell wall synthesis by this compound and beta-lactams.

References

Application Notes and Protocols: In Vitro Models of Fosfomycin Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing in vitro models to study the pharmacokinetics (PK) and pharmacodynamics (PD) of fosfomycin. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis.[1][2][3] Its re-emerging importance in treating multidrug-resistant (MDR) infections necessitates a thorough understanding of its PK/PD properties to optimize dosing regimens and combat resistance.[2][4][5] In vitro infection models are crucial tools for this purpose, allowing for the simulation of human pharmacokinetic profiles and the detailed study of the drug's effect on bacteria over time.[6][7][8]

This document outlines the protocols for two commonly used in vitro models: the one-compartment model and the hollow-fiber infection model (HFIM). It also presents key quantitative data from various studies and visual representations of experimental workflows and relevant biological pathways.

Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for this compound

The efficacy of this compound has been correlated with different PK/PD indices depending on the pathogen. The most commonly evaluated indices are:

  • fAUC/MIC: The ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration. This index has been associated with this compound efficacy against Pseudomonas aeruginosa.[7]

  • %T>MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC.[6]

  • %T>RIC: The percentage of the dosing interval that drug concentrations are above the inherent resistance inhibitory concentration. This index was identified as predictive for this compound efficacy against E. coli due to the presence of resistant subpopulations.[6]

Data Presentation: Quantitative Summary of this compound In Vitro Studies

The following tables summarize key quantitative data from in vitro PK/PD studies of this compound.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) against various pathogens.

Bacterial SpeciesIsolateMIC (mg/L)NotesReference
Escherichia coliATCC 259220.5 (agar), 1 (broth)Standard reference strain[4][6]
Escherichia coliATCC 259221 (agar with G6P), 32 (agar without G6P)G6P enhances this compound uptake[9]
Pseudomonas aeruginosaPAO1-Wild-type strain[10]
Pseudomonas aeruginosaATCC 27853-Reference strain for susceptibility testing[7]
Klebsiella pneumoniae-8-1024Clinical isolates with varying resistance[11]

Table 2: Pharmacodynamic Targets for this compound from In Vitro Models.

ModelBacterial SpeciesPK/PD IndexPD Target for EfficacyReference
One-CompartmentEscherichia coli%T>RIC11.9 (stasis), 20.9 (1-log kill), 32.8 (2-log kill)[4][6]
One-CompartmentPseudomonas aeruginosafAUC/MIC489 (1-log reduction), 1024 (2-log reduction)[7]
Hollow-FiberEscherichia coli-4, 8, and 12 g q8h regimens prevented resistance[9]
Hollow-FiberPseudomonas aeruginosaAUC/MIC and Time>MICAUC/MIC linked to bacterial kill, Time>MIC linked to resistance suppression[10]

Table 3: Synergy of this compound with Other Antimicrobials in In Vitro Models.

CombinationBacterial SpeciesModelObservationReference
This compound + AmikacinEscherichia coliHollow-FiberRapidly decreased bacterial burden and prevented resistance[12]
This compound + MeropenemPseudomonas aeruginosaHollow-FiberCombination was synergistic for bacterial killing and resistance suppression[13]
This compound + MeropenemKlebsiella pneumoniaeDilutional PK modelReduced this compound fAUC/MIC for static effect and suppressed resistance[11]
This compound + Amikacin or ColistinKPC-producing K. pneumoniaeDynamic ModelCombination increased bactericidal activity compared to monotherapy[8][14]

Experimental Protocols

Protocol 1: One-Compartment In Vitro Infection Model

This model is used to determine the PK/PD index associated with efficacy and the magnitude of this measure necessary for various levels of effect.[4][6]

Materials:

  • Bacterial isolate of interest (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound disodium salt

  • One-compartment in vitro infection model apparatus (includes a central compartment, peristaltic pump, and waste reservoir)

  • Incubator (37°C)

  • Spectrophotometer

  • Spiral plater and colony counter

Procedure:

  • Inoculum Preparation: Prepare a starting inoculum of the bacterial isolate in CAMHB to a final concentration of approximately 10^6 CFU/mL in the central compartment of the model.[7]

  • Model Setup: The one-compartment model consists of a central flask containing the bacterial culture in CAMHB. A peristaltic pump circulates the medium.

  • Drug Administration: Simulate human pharmacokinetic profiles by administering this compound to the central compartment. This can be done through computer-controlled syringe pumps to mimic different dosing regimens (e.g., dose fractionation studies with varying doses and intervals).[6]

  • Sampling: Collect samples from the central compartment at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Bacterial Quantification: Determine the bacterial concentration in each sample by serial dilution and plating on appropriate agar plates. Incubate plates overnight at 37°C and count the colonies.

  • Drug Concentration Measurement: Determine the this compound concentration in the samples using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Plot time-kill curves to visualize the effect of different this compound exposures on bacterial growth. Correlate the observed bacterial killing with the calculated PK/PD indices (e.g., %T>RIC, fAUC/MIC) to determine the driver of efficacy.[4][6][7]

Protocol 2: Hollow-Fiber Infection Model (HFIM)

The HFIM is a more sophisticated in vitro system that allows for the maintenance of a bacterial population in a semi-permeable hollow-fiber cartridge, simulating the distribution of drugs into a peripheral compartment.[9]

Materials:

  • Bacterial isolate of interest

  • CAMHB

  • This compound disodium salt

  • Hollow-fiber cartridge system (e.g., FiberCell Systems)[9][10]

  • Peristaltic pump

  • Programmable syringe pump

  • Incubator (37°C)

  • Agar plates for bacterial quantification (with and without this compound for resistance analysis)

Procedure:

  • Inoculum Preparation: Prepare a high-density bacterial suspension (e.g., 1.0 × 10^8 CFU/mL) and inoculate it into the extracapillary space of the hollow-fiber cartridge.[9]

  • Model Setup: The HFIM consists of a central reservoir containing fresh medium, which is pumped through the hollow fibers. The bacterial culture resides in the extracapillary space. A separate pump infuses the drug into the central reservoir, and another pump removes waste to simulate drug clearance.[10]

  • Drug Administration: Use a programmable syringe pump to administer this compound into the central reservoir, simulating human pharmacokinetic profiles (e.g., half-life of 2 hours).[9] Various dosing regimens can be tested.

  • Sampling: Collect samples from the extracapillary space of the cartridge at specified time points over several days.

  • Bacterial Quantification and Resistance Analysis: Determine the total bacterial population by plating serial dilutions on antibiotic-free agar. To assess the emergence of resistance, plate samples on agar containing different concentrations of this compound.[9][10]

  • Drug Concentration Measurement: Measure this compound concentrations in the central reservoir and/or the extracapillary space using LC-MS/MS.

  • Data Analysis: Analyze the change in the total and resistant bacterial populations over time for each dosing regimen. This allows for the determination of exposures that lead to bacterial killing and prevent the amplification of resistant subpopulations.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fosfomycin_Resistance_Mechanisms cluster_mechanisms Mechanisms cluster_permeability_details cluster_target_details cluster_enzyme_details Fosfomycin_Resistance This compound Resistance Reduced_Permeability Reduced Permeability Fosfomycin_Resistance->Reduced_Permeability Target_Modification Target Modification Fosfomycin_Resistance->Target_Modification Enzymatic_Inactivation Enzymatic Inactivation Fosfomycin_Resistance->Enzymatic_Inactivation GlpT_Mutation Mutation in glpT gene Reduced_Permeability->GlpT_Mutation due to UhpT_Mutation Mutation in uhpT gene Reduced_Permeability->UhpT_Mutation due to MurA_Mutation Mutation in murA gene Target_Modification->MurA_Mutation due to MurA_Overexpression Overexpression of MurA Target_Modification->MurA_Overexpression due to Fos_Enzymes Fos enzymes (e.g., FosA, FosC) Enzymatic_Inactivation->Fos_Enzymes mediated by

References

Application Notes & Protocols: Evaluating Fosfomycin Efficacy in a Biofilm Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to assess the efficacy of Fosfomycin against bacterial biofilms in a laboratory setting. The protocols outlined below utilize a static microtiter plate model, a widely adopted, cost-effective, and high-throughput method for biofilm research.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial agents, often leading to persistent and chronic infections. This compound, a broad-spectrum antibiotic, inhibits the initial step of bacterial cell wall biosynthesis.[1][2] Its efficacy against planktonic bacteria is well-established, and there is growing interest in its potential to combat biofilm-associated infections.[1] This document details the experimental setup to quantify this compound's anti-biofilm activity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data derived from experiments assessing this compound's efficacy against biofilms formed by common pathogens.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial SpeciesBiofilm Producer StrengthMBIC (µg/mL)MBEC (µg/mL)
Escherichia coli (UPEC)Weak128256
Escherichia coli (UPEC)Moderate256512
Escherichia coli (UPEC)Strong512>1024
Pseudomonas aeruginosaModerate512>1024
Staphylococcus aureus (MSSA)Strong2561024
Staphylococcus aureus (MRSA)Strong512>1024

MBIC: The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.[3][4] MBEC: The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[3][4]

Table 2: Biofilm Degradation by this compound against Uropathogenic E. coli (UPEC) Biofilms [1]

Biofilm Producer StrengthThis compound Concentration (µg/mL)Biofilm Biomass Reduction (%)
Weak12855%
Weak25685%
Moderate25640%
Moderate51270%
Strong51230%
Strong102460%

Experimental Protocols

Protocol for Biofilm Formation in a 96-Well Plate

This protocol describes the formation of a static biofilm in a polystyrene microtiter plate, a common and effective method for high-throughput screening.[5][6]

Materials:

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa, S. aureus)

  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) Broth, potentially supplemented with glucose (e.g., 0.25%)[7]

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From an overnight culture plate, inoculate a single colony of the test bacterium into 5 mL of sterile TSB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).

  • Standardization of Bacterial Suspension: Adjust the bacterial culture with sterile TSB to a final optical density (OD₆₀₀) of 0.1, which corresponds to approximately 1 x 10⁸ CFU/mL.

  • Plate Inoculation: Add 200 µL of the standardized bacterial suspension into each well of a 96-well microtiter plate. Include wells with sterile broth only as a negative control.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

Protocol for Determining Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol assesses the concentration of this compound required to prevent biofilm formation.[3][4]

Materials:

  • This compound stock solution

  • Standardized bacterial suspension (from Protocol 3.1, step 2)

  • 96-well microtiter plate

  • Crystal Violet (CV) solution (0.1% w/v)

  • 30% Acetic Acid or 95% Ethanol

  • Plate reader

Procedure:

  • Serial Dilution of this compound: Prepare serial two-fold dilutions of this compound in TSB directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations may range from 1024 µg/mL to 2 µg/mL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final this compound concentrations. Include wells with bacteria and no antibiotic as a positive growth control.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Quantification of Biofilm (Crystal Violet Staining):

    • Gently discard the planktonic cells from the wells.

    • Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.

    • Air dry the plate completely.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the CV solution and wash the wells again with PBS.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm (A₅₇₀) using a microplate reader.

  • MBIC Determination: The MBIC is the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the positive control (e.g., ≥90% inhibition).

Protocol for Determining Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the concentration of this compound needed to eradicate a pre-formed biofilm.[1][3][4]

Materials:

  • Pre-formed biofilms in a 96-well plate (from Protocol 3.1)

  • This compound stock solution

  • Fresh TSB

  • Crystal Violet staining reagents (as in Protocol 3.2)

  • Plate reader

Procedure:

  • Prepare Biofilms: Form biofilms in a 96-well plate as described in Protocol 3.1.

  • Remove Planktonic Cells: After incubation, carefully remove the culture medium containing planktonic cells. Wash the wells twice with sterile PBS.

  • This compound Treatment: Add 200 µL of fresh TSB containing serial dilutions of this compound (e.g., 1024 µg/mL to 2 µg/mL) to the wells with the established biofilms. Include wells with fresh broth only as a no-treatment control.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification of Remaining Biofilm: Quantify the remaining biofilm biomass using the Crystal Violet staining method as described in Protocol 3.2 (steps 4d-4e).

  • MBEC Determination: The MBEC is the lowest concentration of this compound that results in a significant reduction of the pre-formed biofilm compared to the untreated control (e.g., ≥90% eradication).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment This compound Treatment cluster_quantify Quantification A Bacterial Culture (Overnight) B Standardize Inoculum (OD600 = 0.1) A->B C Inoculate 96-Well Plate B->C D Incubate (24-48h, 37°C) C->D E Wash to Remove Planktonic Cells D->E F Add this compound (Serial Dilutions) E->F G Incubate (24h, 37°C) F->G H Wash Wells G->H I Crystal Violet Stain H->I J Solubilize Dye I->J K Read Absorbance (570 nm) J->K G PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA UDP_MurNAc UDP-N-acetylmuramic acid MurA->UDP_MurNAc Catalyzes Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan Leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall This compound This compound This compound->MurA Irreversibly Inhibits G This compound Sub-inhibitory This compound SarA sarA (Global Regulator) This compound->SarA Upregulates icaADBC icaADBC (PIA Synthesis) SarA->icaADBC Activates cidA cidA (Autolysis) SarA->cidA Activates fnbAB fnbA/B (Adhesion) SarA->fnbAB Activates Biofilm Enhanced Biofilm Formation icaADBC->Biofilm cidA->Biofilm fnbAB->Biofilm

References

Application Notes and Protocols for Fosfomycin Etest Susceptibility Testing of Enterobacterales

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for determining the susceptibility of Enterobacterales to fosfomycin using the Etest® gradient diffusion method. The information compiled is based on current research and established clinical laboratory guidelines.

Introduction

This compound is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1] It has re-emerged as a critical therapeutic option, particularly for urinary tract infections (UTIs) caused by multidrug-resistant Enterobacterales.[2] Accurate in vitro susceptibility testing is crucial for guiding clinical decisions. While agar dilution is the reference method for this compound susceptibility testing, it is often impractical for routine clinical use.[3] The Etest®, a gradient diffusion method, offers a more accessible alternative.[4] However, its performance and interpretation can be challenging, necessitating standardized procedures and careful result interpretation.[5]

This document outlines the standardized protocol for performing the this compound Etest, presents a summary of its performance compared to the reference method, and provides guidance on result interpretation.

Quantitative Data Summary

The performance of the this compound Etest can vary among different species of Enterobacterales. The following tables summarize the essential agreement (EA) and categorical agreement (CA) of the Etest compared to the agar dilution reference method, as reported in various studies.

Table 1: Performance of this compound Etest for Escherichia coli

Study ReferenceNo. of IsolatesEssential Agreement (EA)Categorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)
Goer et al. (2022)[6]20191.0%99.0%12.5%1.7%
Halimi et al. (2020)[7]2097.4%97.4%0%0%

Table 2: Performance of this compound Etest for Enterobacterales (excluding E. coli)

Study ReferenceOrganism(s)No. of IsolatesEssential Agreement (EA)Categorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)
Karlowsky et al. (2021)[8]EOTEC*19970.4%88.4%32.1%4.1%
Goer et al. (2022)[6]Enterobacterales33091.5%98.0%8.8%0%
Ten Doesschate et al. (2018)[9]ESBL-producing Enterobacteriaceae5757%89%--

*Enterobacterales other than Escherichia coli

Note: Performance can be species-dependent. For example, the Etest is not recommended for Enterobacter cloacae due to low essential agreement and high very major error rates.[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the this compound Etest for Enterobacterales.

Materials
  • This compound Etest® strips (containing a predefined gradient of this compound and glucose-6-phosphate)[10]

  • Mueller-Hinton Agar (MHA) plates (150 mm)[3]

  • Sterile saline (0.85%)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Bacterial colonies of the test organism, grown overnight on a non-selective agar plate

  • Incubator at 35 ± 2°C

  • Sterile forceps

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™)[2][11]

Experimental Workflow Diagram

Fosfomycin_Etest_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Inoculum Preparation (0.5 McFarland) Inoculate Inoculate MHA Plate Inoculum->Inoculate Media Media Preparation (Mueller-Hinton Agar) Media->Inoculate Apply_Strip Apply Etest Strip Inoculate->Apply_Strip Incubate Incubate at 35°C (16-20 hours) Apply_Strip->Incubate Read_MIC Read MIC Value Incubate->Read_MIC Interpret Interpret Results (CLSI/EUCAST) Read_MIC->Interpret

Caption: Experimental workflow for this compound Etest susceptibility testing.

Step-by-Step Procedure
  • Media Preparation: Prepare Mueller-Hinton agar plates as per the manufacturer's instructions. Ensure the agar surface is dry before use.[10]

  • Inoculum Preparation:

    • From a fresh, pure culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12] For mucoid strains, a 1.0 McFarland suspension may be used.[2]

  • Inoculation:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth.[10]

    • Allow the plate to dry for 10-15 minutes with the lid slightly ajar.

  • Etest Strip Application:

    • Using sterile forceps, apply the this compound Etest strip to the center of the inoculated agar plate with the MIC scale visible.[10]

    • Ensure the entire length of the strip is in complete contact with the agar surface.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10][13]

  • Reading and Interpretation:

    • After incubation, a symmetrical inhibition ellipse will be visible.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the Etest strip.[11]

    • For Enterobacterales, the MIC should be read at 80% inhibition of growth.[13] It is crucial to ignore isolated micro- and macrocolonies within the inhibition ellipse.[13][14] Haze should also be ignored unless it fills the entire ellipse.[14]

    • If the MIC value falls between two markings on the scale, round up to the next higher value.[15]

Quality Control

Perform quality control with each new batch of Etest strips and on each day of testing. Use a known susceptible strain, such as E. coli ATCC® 25922™. The resulting MIC should fall within the acceptable range as defined by CLSI or EUCAST guidelines.[2]

Interpretation of Results

The interpretation of the MIC value as susceptible, intermediate, or resistant should be based on the current breakpoints provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints can vary depending on the site of infection (e.g., urinary vs. systemic) and are subject to change. Always refer to the latest versions of the CLSI M100 or EUCAST breakpoint tables.

Logical Relationship for Result Interpretation

MIC_Interpretation MIC MIC Value (µg/mL) Breakpoint_S ≤ Susceptible Breakpoint MIC->Breakpoint_S Breakpoint_R > Resistant Breakpoint MIC->Breakpoint_R Susceptible Susceptible Breakpoint_S->Susceptible True Intermediate Intermediate / Susceptible, Increased Exposure Breakpoint_S->Intermediate False Breakpoint_R->Intermediate False Resistant Resistant Breakpoint_R->Resistant True

Caption: Decision logic for interpreting MIC values based on breakpoints.

Limitations and Considerations

  • Reading Challenges: The presence of inner colonies and trailing endpoints can make MIC determination difficult. Consistent training and adherence to the "80% inhibition" rule while ignoring isolated colonies are essential for accurate readings.[9][13]

  • Species-Specific Performance: The Etest may show higher error rates for certain Enterobacterales species other than E. coli.[8] Confirmation of unexpected results with a reference method may be warranted.

  • Breakpoint Updates: CLSI and EUCAST breakpoints are periodically updated. Ensure the use of the most current guidelines for interpretation.

By following this standardized protocol and being mindful of the potential challenges, researchers and laboratory professionals can effectively utilize the this compound Etest for the susceptibility testing of Enterobacterales, contributing to appropriate antibiotic stewardship and patient care.

References

Application Notes and Protocols for Broth Microdilution Method for Assessing Fosfomycin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step in bacterial cell wall peptidoglycan synthesis.[1][2] Its renewed interest in treating multidrug-resistant infections necessitates reliable and standardized methods for susceptibility testing. The broth microdilution (BMD) method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. This document provides detailed application notes and protocols for assessing this compound activity using the broth microdilution method, adhering to guidelines from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

A critical aspect of this compound susceptibility testing is the supplementation of the testing medium with Glucose-6-Phosphate (G6P).[3][4][5] this compound enters the bacterial cell through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[1][2][6] The expression of the UhpT transporter is induced by G6P, thus facilitating the uptake of this compound into the bacterial cell and ensuring more accurate and reproducible MIC results.[1][3]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][2][7] This enzyme catalyzes the first committed step in peptidoglycan biosynthesis.[2][8] By covalently binding to the active site of MurA, this compound prevents the formation of N-acetylmuramic acid, an essential precursor for the bacterial cell wall.[8][9] Resistance to this compound can arise through several mechanisms, including mutations in the murA gene, impaired transport into the cell due to mutations in the glpT or uhpT genes, or through enzymatic inactivation by plasmid-encoded enzymes.[7][10][11]

Fosfomycin_Mechanism_of_Action cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm This compound This compound GlpT GlpT Transporter This compound->GlpT Enters via UhpT UhpT Transporter This compound->UhpT Enters via G6P Glucose-6-Phosphate (G6P) G6P->UhpT Induces Fosfomycin_in This compound GlpT->Fosfomycin_in UhpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis Blocked by this compound MurA->Peptidoglycan_synthesis Catalyzes MurA->Peptidoglycan_synthesis PEP Phosphoenolpyruvate (PEP) PEP->MurA Analog UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA Substrate Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Builds

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Broth Microdilution Workflow

The broth microdilution method for this compound involves preparing serial dilutions of the antibiotic in a 96-well microtiter plate, inoculating with a standardized bacterial suspension, incubating under controlled conditions, and determining the MIC.

Broth_Microdilution_Workflow start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 25 µg/mL G6P start->prep_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound in Microtiter Plate prep_media->serial_dilution prep_this compound Prepare this compound Stock Solution prep_this compound->serial_dilution inoculate Inoculate Microtiter Plate to final concentration of ~5 x 10^5 CFU/mL serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret end End interpret->end

Figure 2: Experimental workflow for this compound broth microdilution.

Detailed Methodology

1. Media and Reagent Preparation:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare CAMHB according to the manufacturer's instructions. Ensure the final concentrations of Ca2+ and Mg2+ are within the recommended ranges (20-25 mg/L for Ca2+ and 10-12.5 mg/L for Mg2+).

  • Glucose-6-Phosphate (G6P) Stock Solution: Prepare a sterile stock solution of G6P (e.g., 2.5 mg/mL or 25 mg/mL).

  • This compound Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 10240 µg/mL) in sterile distilled water or a suitable buffer. The exact concentration will depend on the desired final concentration range in the microtiter plate.

  • Supplemented CAMHB: Aseptically add the G6P stock solution to the sterile CAMHB to achieve a final concentration of 25 µg/mL.[3][12][13]

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Microtiter Plate Preparation:

  • Aseptically dispense 50 µL of supplemented CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the appropriate this compound working solution to the first well of each row to be tested, resulting in the highest desired concentration.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well containing the antibiotic. This will result in a final volume of 50 µL in each well with serially diluted this compound.

  • Include a growth control well (containing only supplemented CAMHB and inoculum) and a sterility control well (containing only supplemented CAMHB).

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.

  • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

5. Reading and Interpreting Results:

  • After incubation, visually inspect the microtiter plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • Interpret the MIC values according to the breakpoints provided by CLSI or EUCAST (see Tables 2 and 3).

Data Presentation

Quality Control (QC)

It is imperative to perform quality control testing with each batch of MIC determinations to ensure the accuracy and reproducibility of the results. This is done by testing standard ATCC® reference strains with known MIC ranges for this compound.

QC StrainATCC® NumberCLSI Expected MIC Range (µg/mL)EUCAST Expected MIC Range (µg/mL)
Escherichia coli259220.5 - 40.5 - 2
Enterococcus faecalis2921216 - 6432 - 128
Pseudomonas aeruginosa278532 - 82 - 8
Staphylococcus aureus29213-0.5 - 4

Table 1: Quality Control Ranges for this compound Broth Microdilution. [14][15][16] (Note: Ranges can be updated by CLSI and EUCAST, always refer to the latest documents).

Interpretive Criteria

The interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) is based on clinical breakpoints established by regulatory bodies. These breakpoints can vary depending on the bacterial species and the site of infection.

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Escherichia coli (Uncomplicated UTI)≤ 64128≥ 256
Enterococcus faecalis (Uncomplicated UTI)≤ 64128≥ 256

Table 2: CLSI Interpretive Breakpoints for this compound (Oral Dosing). [17] (Note: CLSI breakpoints for intravenous this compound and other organisms may differ. Always consult the latest CLSI M100 document).

OrganismSusceptible (S)Resistant (R)
Enterobacterales (for IV this compound)≤ 32> 32
E. coli (Uncomplicated UTI, oral)≤ 32> 32

Table 3: EUCAST Interpretive Breakpoints for this compound. [17][18] (Note: EUCAST breakpoints are subject to change and may vary for different clinical scenarios. Always refer to the most current EUCAST breakpoint tables).

Troubleshooting and Considerations

  • Skipped Wells: The phenomenon of "skipped wells," where growth is observed at higher antibiotic concentrations but not at one or more lower concentrations, can occur with this compound testing.[19] The reason for this is not fully understood but may be related to the induction of resistance at sub-inhibitory concentrations. If skipped wells are observed, the MIC should be read as the lowest concentration with no growth, provided the growth control is valid.

  • Trailing Endpoints: Faint or hazy growth (trailing) can make MIC determination difficult. The endpoint should be read as the lowest concentration at which a significant reduction in growth is observed compared to the growth control.

  • G6P Concentration: The concentration of G6P is critical. Using a concentration other than the recommended 25 µg/mL can lead to inaccurate MIC values.[3]

  • Inoculum Density: An inoculum that is too heavy or too light can affect the MIC result. Strict adherence to the 0.5 McFarland standard and subsequent dilution is essential.

  • Method Concordance: It is important to note that different susceptibility testing methods (e.g., broth microdilution, agar dilution, disk diffusion) may not always yield concordant results for this compound.[12][20][21] Agar dilution is considered the reference method by both CLSI and EUCAST.[19][22]

Conclusion

The broth microdilution method, when performed with strict adherence to standardized protocols including the crucial supplementation with G6P, is a reliable method for determining the in vitro activity of this compound. Accurate and reproducible MIC data are essential for guiding therapeutic decisions, monitoring resistance trends, and in the development of new antimicrobial agents. For any discrepancies or for testing fastidious organisms, referring to the reference agar dilution method is recommended. Researchers and clinicians should always consult the latest guidelines from CLSI and EUCAST for the most up-to-date recommendations on this compound susceptibility testing.

References

Application Notes and Protocols for Determining Fosfomycin Susceptibility Zones by Disk Diffusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacteria to Fosfomycin using the disk diffusion method. The information is compiled from established guidelines, including those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis. It has regained interest for treating infections caused by multidrug-resistant bacteria, particularly urinary tract infections (UTIs) caused by Escherichia coli and Enterococcus faecalis.[1][2] The disk diffusion method, also known as the Kirby-Bauer test, is a widely used and cost-effective method for routine antimicrobial susceptibility testing.[3] This document outlines the standardized procedure for performing the this compound disk diffusion test to ensure accurate and reproducible results.

It is crucial to note that while disk diffusion is a reliable method for testing this compound susceptibility in E. coli, its application to other species, such as Klebsiella pneumoniae, can be problematic and may not correlate well with clinical outcomes.[3] For non-E. coli Enterobacterales, agar dilution remains the gold standard method for this compound susceptibility testing.[2][3]

Experimental Principle

A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specified concentration of this compound (and Glucose-6-phosphate) is then placed on the agar surface. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then compared to established breakpoints to categorize the organism as susceptible, intermediate, or resistant to this compound.

Materials and Reagents

  • This compound/Glucose-6-phosphate disks (200 µg this compound / 50 µg Glucose-6-phosphate)[3][4][5]

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[3][5]

  • Tryptic Soy Broth (TSB) or equivalent

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Bacterial cultures (test isolates and quality control strains)

  • Incubator (35 ± 2°C)[5]

  • Calipers or a ruler for measuring zone diameters

  • Vortex mixer

Quality Control

Performing quality control is essential to ensure the accuracy of the testing procedure. This involves testing standard reference strains with known susceptibility to this compound.

Recommended Quality Control Strains and Acceptable Zone Diameters:

Quality Control StrainCLSI Acceptable Zone Diameter (mm)
Escherichia coli ATCC® 2592222 - 30[3][6]
Staphylococcus aureus ATCC® 2592325 - 33[6]

Note: The acceptable ranges may be updated; always refer to the latest CLSI M100 or EUCAST QC Tables documents for the most current information.

Experimental Protocol

The following protocol outlines the step-by-step procedure for performing the this compound disk diffusion test.

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of Tryptic Soy Broth.

  • Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours).

  • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This can be done visually or using a photometric device. This suspension should contain approximately 1-2 x 10⁸ CFU/mL.

Inoculation of the Agar Plate
  • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension.

  • Rotate the swab several times against the inner wall of the tube above the fluid level to remove excess inoculum.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Application of this compound Disks
  • Using sterile forceps, aseptically place a this compound/Glucose-6-phosphate (200/50 µg) disk onto the inoculated agar surface.

  • Gently press the disk down to ensure complete contact with the agar.

  • Once applied, do not move the disk as the antibiotic begins to diffuse immediately.

  • If testing multiple isolates, ensure disks are placed far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

Incubation
  • Invert the plates and place them in an incubator at 35 ± 2°C in ambient air for 16-20 hours.

Measurement and Interpretation of Results
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

  • Measure the zone on the underside of the plate without opening the lid.

  • Interpretation of Inner Colonies: A significant point of divergence exists between CLSI and EUCAST guidelines regarding the interpretation of discrete inner colonies within the zone of inhibition.[1][7]

    • CLSI: Recommends including inner colonies in the measurement, meaning the zone edge should be read where there is no growth.[8]

    • EUCAST: Recommends ignoring isolated colonies within the zone of inhibition.[3][8]

  • Compare the measured zone diameter to the interpretive criteria provided in the tables below to determine if the isolate is Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation: Interpretive Breakpoints

The following tables summarize the zone diameter breakpoints for this compound according to CLSI and EUCAST guidelines.

Table 1: CLSI Zone Diameter Interpretive Criteria for this compound

OrganismDisk ContentZone Diameter (mm)
Susceptible
Escherichia coli (uncomplicated UTI)200 µg this compound / 50 µg G6P≥ 16
Enterococcus faecalis (uncomplicated UTI)200 µg this compound / 50 µg G6P≥ 16

Table 2: EUCAST Zone Diameter Interpretive Criteria for this compound

OrganismDisk ContentZone Diameter (mm)
Susceptible
Enterobacterales (for intravenous this compound)200 µg this compound / 50 µg G6P≥ 21
Escherichia coli (for oral this compound in uncomplicated UTI)200 µg this compound / 50 µg G6P≥ 24

Note: Breakpoints are subject to change. Always consult the most recent versions of the CLSI M100 and EUCAST breakpoint tables.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for interpreting the results.

Fosfomycin_Disk_Diffusion_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare 0.5 McFarland Inoculum Suspension B 2. Inoculate Mueller-Hinton Agar Plate A->B C 3. Apply this compound Disk (200/50 µg) B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Measure Zone of Inhibition Diameter (mm) D->E F 6. Compare to Breakpoints (CLSI/EUCAST) E->F G 7. Determine Susceptibility (S, I, R) F->G

Caption: Experimental workflow for this compound disk diffusion susceptibility testing.

Interpretation_Logic cluster_clsi CLSI Breakpoints (E. coli) cluster_eucast EUCAST Breakpoints (E. coli, oral) start Measured Zone Diameter (mm) clsi_s ≥ 16 mm (Susceptible) start->clsi_s CLSI clsi_i 13-15 mm (Intermediate) start->clsi_i CLSI clsi_r ≤ 12 mm (Resistant) start->clsi_r CLSI eucast_s ≥ 24 mm (Susceptible) start->eucast_s EUCAST eucast_r < 24 mm (Resistant) start->eucast_r EUCAST

Caption: Logical flow for interpreting this compound susceptibility based on zone diameter.

References

Application Notes and Protocols for Simulating Fosfomycin Dosing using a Hollow-Fiber Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to simulate and evaluate fosfomycin dosing regimens. The HFIM is a dynamic in vitro system that mimics human pharmacokinetics (PK), providing a powerful tool for studying the pharmacodynamics (PD) of antibiotics against various pathogens.[1][2][3][4] This model allows for the precise control of drug exposure over time, enabling the investigation of optimal dosing strategies to maximize efficacy and minimize the emergence of resistance.[1]

Introduction to the Hollow-Fiber Infection Model (HFIM)

The HFIM is a two-compartment model that overcomes the limitations of traditional static in vitro methods like minimum inhibitory concentration (MIC) assays and time-kill studies.[1][5] It consists of a central reservoir connected to a hollow-fiber cartridge.[5] The cartridge contains thousands of semi-permeable hollow fibers. Bacteria are inoculated into the extracapillary space (ECS) surrounding the fibers, while antibiotic-containing medium from the central reservoir is continuously circulated through the intracapillary space (ICS) of the fibers.[6]

Small molecules like nutrients, waste products, and antibiotics can freely diffuse across the fiber membrane between the two compartments, while the bacteria are retained within the ECS.[1][7] This setup allows for the simulation of human-like pharmacokinetic profiles by manipulating the drug concentration in the central reservoir through computer-controlled pumps that infuse fresh drug and remove drug-containing medium.[5][8]

Advantages of the HFIM for this compound Studies:

  • Mimics Human Pharmacokinetics: Accurately simulates the absorption, distribution, metabolism, and elimination (ADME) of this compound in the human body.[1][3]

  • Dynamic Drug Exposure: Allows for the evaluation of fluctuating drug concentrations, which is more clinically relevant than static concentrations.[1]

  • Resistance Studies: The high bacterial densities achievable in the HFIM facilitate the study of resistance emergence and suppression at different this compound exposures.[1][9]

  • Combination Therapy Evaluation: The model is well-suited for assessing the synergistic or antagonistic effects of this compound in combination with other antibiotics.[10][11][12]

  • Reduced Animal Use: Provides a robust in vitro alternative to animal models for PK/PD studies.[1]

Experimental Protocols

This section outlines the key experimental protocols for conducting a this compound dosing simulation using the HFIM.

Materials and Equipment
  • Hollow-fiber cartridges (e.g., FiberCell Systems, Polysulfone)[11][13]

  • Peristaltic pumps (e.g., Watson-Marlow)[10]

  • Syringe pumps[10]

  • Central reservoir with a multi-port cap[5][14]

  • Tubing (e.g., silicone, PharMed)

  • Sterile filters (0.22 µm)

  • Bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth (MHB), Cation-Adjusted Mueller-Hinton Broth (CAMHB))[10][11]

  • This compound analytical standard

  • Glucose-6-phosphate (G6P) solution (if required for the bacterial strain)[9][11]

  • Saline or phosphate-buffered saline (PBS)

  • Agar plates for bacterial enumeration

  • Incubator

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase p1 System Assembly & Sterilization r1 System Equilibration p1->r1 Assembled System p2 Bacterial Inoculum Preparation r2 Bacterial Inoculation p2->r2 Prepared Inoculum p3 Medium & Drug Preparation r4 This compound Dosing p3->r4 Drug Solution r1->r2 r3 Initiate PK/PD Simulation r2->r3 r3->r4 a1 Regular Sampling (ECS & Central Reservoir) r4->a1 During Simulation a2 Bacterial Quantification (CFU/mL) a1->a2 a3 Drug Concentration Measurement a1->a3 a4 Data Analysis a2->a4 a3->a4 two_compartment_model cluster_cartridge central_reservoir Central Reservoir (Drug & Medium) ics Intracapillary Space (ICS) central_reservoir->ics Circulation Pump waste Waste Container central_reservoir->waste Pump hollow_fiber_cartridge Hollow-Fiber Cartridge ecs Extracapillary Space (ECS) (Bacteria) ecs->ics Diffusion (Waste Products) ics->central_reservoir ics->ecs Diffusion (Drug, Nutrients) fresh_medium Fresh Medium Reservoir fresh_medium->central_reservoir Pump drug_infusion Drug Infusion (Syringe Pump) drug_infusion->central_reservoir Dosing pk_simulation_logic goal Simulate Human PK Profile (Concentration vs. Time) cmax Achieve Peak Concentration (Cmax) goal->cmax elimination Simulate Elimination Half-Life (t1/2) goal->elimination bolus Bolus Drug Injection into Central Reservoir cmax->bolus dilution Continuous Dilution of Central Reservoir elimination->dilution fresh_medium_in Pump Fresh Medium In dilution->fresh_medium_in waste_out Pump Waste Medium Out dilution->waste_out

References

Troubleshooting & Optimization

Troubleshooting skipped wells in Fosfomycin broth microdilution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with skipped wells and other inconsistencies during fosfomycin broth microdilution susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What are "skipped wells" in a this compound broth microdilution assay?

A1: Skipped wells refer to the phenomenon where there is no visible bacterial growth in one or more wells of a microdilution plate, while growth is observed in subsequent wells containing higher concentrations of this compound.[1][2][3] This inconsistent growth pattern can make determining the Minimum Inhibitory Concentration (MIC) challenging and unreliable.

Q2: Why are skipped wells a common problem with this compound?

A2: The occurrence of skipped wells in this compound broth microdilution is often linked to the presence of heteroresistant populations within the bacterial inoculum.[4][5][6] These are subpopulations of bacteria that exhibit higher resistance to this compound than the majority of the bacterial population. The higher inoculum size used in broth microdilution compared to the reference agar dilution method can enrich these resistant subpopulations, leading to their growth at higher antibiotic concentrations while the more susceptible majority fails to grow at lower concentrations.[4]

Q3: Is broth microdilution a recommended method for this compound susceptibility testing?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not recommend broth microdilution for routine this compound susceptibility testing due to issues with unsatisfactory precision, trailing endpoints, and the frequent occurrence of skipped wells.[1][2][3] The reference method is agar dilution.[3][7]

Q4: What is the role of Glucose-6-Phosphate (G6P) in this compound susceptibility testing?

A4: this compound enters bacterial cells through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the glucose-6-phosphate transporter (UhpT).[8] The addition of G6P to the testing medium induces the UhpT transporter, facilitating the uptake of this compound and generally leading to lower and more reproducible MIC values for certain bacteria like E. coli.[7][8] However, the effect of G6P can be minimal or even antagonistic in other bacteria, such as Pseudomonas aeruginosa and Stenotrophomonas maltophilia, which may lack the UhpT transporter.[9][10]

Q5: Can the inoculum size affect the MIC results for this compound?

A5: Yes, the inoculum size is a critical factor. The higher inoculum densities used in broth microdilution (around 5 x 105 CFU/mL) compared to agar dilution (around 1 x 104 CFU per spot) can lead to higher MIC values.[4][11] This is because a larger initial population is more likely to contain resistant mutants, which can then be selected for during the assay.[4]

Troubleshooting Guide

Issue: Skipped wells are observed in the microdilution plate.

Potential Cause Troubleshooting Steps
Heteroresistance - Be aware that skipped wells are an inherent issue with this compound and broth microdilution due to heteroresistance.[4][5]- Consider using the reference agar dilution method for more reliable results.[3][7]- If broth microdilution must be used, repeat the test with a fresh bacterial culture and carefully standardized inoculum.
Inoculum Preparation - Ensure the inoculum is well-mixed and homogenous before dispensing into the wells to avoid variability in the number of resistant mutants per well.- Strictly adhere to the recommended inoculum density (e.g., 5 x 105 CFU/mL).[11] Use a spectrophotometer to standardize the initial bacterial suspension.
Media Composition - Verify that the Mueller-Hinton Broth (MHB) is properly supplemented with 25 µg/mL of Glucose-6-Phosphate (G6P) if testing Enterobacterales.[7][8]- For non-fermenting Gram-negative bacilli, be aware that G6P may not enhance this compound activity and could be omitted if method validation is performed.[9][10]
Incubation Conditions - Ensure consistent incubation temperature and duration as specified in the protocol. Variations in incubation can affect bacterial growth rates and the expression of resistance.[11]- Some studies suggest that this compound activity can be enhanced under anaerobic conditions, though this is not a standard practice for susceptibility testing.[12]

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating this compound susceptibility testing methods.

Parameter Finding Organism(s) Reference
Frequency of Skipped Wells No-growth wells at concentrations below the MIC occurred in up to 10.9% of wells.Klebsiella pneumoniae[1][13][14]
Inoculum Size Discrepancy The initial inoculum in broth microdilution was found to be 5.63 times higher than in agar dilution.E. coli and K. pneumoniae[4]
Categorical Agreement (CA) with Agar Dilution For E. coli, CA was 86.4%. For K. pneumoniae, CA was 51.1%.E. coli and K. pneumoniae[4]
Major Errors (ME) with Broth Microdilution For E. coli, ME was 3.3%. For K. pneumoniae, ME was 28.4%.E. coli and K. pneumoniae[4]
Very Major Errors (VME) with Broth Microdilution For E. coli, VME was 9.1%. For K. pneumoniae, VME was 15.7%.E. coli and K. pneumoniae[4]

Experimental Protocols

Protocol: this compound Broth Microdilution Susceptibility Testing

This protocol is provided for research purposes. As broth microdilution is not the recommended standard method, results should be interpreted with caution.

1. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • This compound powder
  • Glucose-6-Phosphate (G6P) solution
  • Sterile 96-well microtiter plates
  • Bacterial isolates for testing
  • Quality control strains (e.g., E. coli ATCC 25922)
  • Spectrophotometer
  • Sterile saline or phosphate-buffered saline (PBS)
  • Incubator (35 ± 2°C)

2. Preparation of Media and Reagents:

  • Prepare CAMHB according to the manufacturer's instructions.
  • Prepare a stock solution of this compound.
  • Prepare a stock solution of G6P.
  • Prepare the final testing medium by supplementing CAMHB with G6P to a final concentration of 25 µg/mL.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
  • Suspend the colonies in sterile saline or PBS.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
  • Dilute the adjusted suspension in the G6P-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

4. Plate Preparation and Inoculation:

  • Perform serial twofold dilutions of this compound in the G6P-supplemented CAMHB in the wells of the microtiter plate to achieve the desired concentration range.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

5. Incubation:

  • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation of Results:

  • After incubation, examine the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.
  • When encountering skipped wells, the interpretation can be challenging. Some guidelines suggest reading the MIC as the lowest concentration with no growth, but this may not accurately reflect the true susceptibility. It is crucial to document the presence of skipped wells.

Visualizations

Troubleshooting_Skipped_Wells start Skipped Wells Observed in This compound Broth Microdilution check_protocol Verify Experimental Protocol start->check_protocol check_inoculum Review Inoculum Preparation check_protocol->check_inoculum Protocol OK check_media Examine Media and Supplements check_protocol->check_media Protocol OK heteroresistance Consider Inherent Heteroresistance check_protocol->heteroresistance Protocol OK inoculum_density Inoculum Density Too High/Low? check_inoculum->inoculum_density homogeneity Inoculum Not Homogenous? check_inoculum->homogeneity g6p_presence G6P Supplementation Correct? check_media->g6p_presence media_quality Media Quality Issues? check_media->media_quality agar_dilution Consider Agar Dilution (Reference Method) heteroresistance->agar_dilution Likely Cause standardize_inoculum Standardize Inoculum to 0.5 McFarland and Dilute Appropriately inoculum_density->standardize_inoculum vortex_inoculum Vortex Inoculum Before Dispensing homogeneity->vortex_inoculum verify_g6p_concentration Verify G6P Concentration (25 µg/mL) g6p_presence->verify_g6p_concentration use_fresh_media Use Freshly Prepared Media media_quality->use_fresh_media repeat_assay Repeat Assay standardize_inoculum->repeat_assay vortex_inoculum->repeat_assay verify_g6p_concentration->repeat_assay use_fresh_media->repeat_assay

Caption: Troubleshooting workflow for skipped wells.

Fosfomycin_Uptake_Pathway extracellular Extracellular Space fosfomycin_ext This compound glpt GlpT Transporter fosfomycin_ext->glpt Uptake uhpt UhpT Transporter fosfomycin_ext->uhpt Uptake g6p_ext Glucose-6-Phosphate (G6P) g6p_ext->uhpt Induces fosfomycin_int This compound glpt->fosfomycin_int uhpt->fosfomycin_int cytoplasm Cytoplasm murA MurA Enzyme fosfomycin_int->murA Inhibits peptidoglycan Peptidoglycan Synthesis murA->peptidoglycan Catalyzes

Caption: this compound uptake and mechanism of action.

References

Technical Support Center: Optimizing Glucose-6-Phosphate in Fosfomycin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of glucose-6-phosphate (G6P) in Fosfomycin antimicrobial susceptibility testing (AST). Accurate determination of this compound susceptibility is paramount for both clinical diagnostics and the development of new therapeutic strategies. This resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of glucose-6-phosphate (G6P) in this compound susceptibility testing?

A1: Glucose-6-phosphate (G6P) is a crucial supplement in the testing medium for this compound susceptibility because it induces the expression of the UhpT transporter system in many bacteria, particularly within the Enterobacterales order.[1][2] this compound's chemical structure mimics both G6P and glycerol-3-phosphate, allowing it to be actively transported into the bacterial cell via the UhpT and GlpT transporters, respectively.[3] The UhpT system, a hexose phosphate transporter, is a primary route of entry for this compound.[2][4] Without the presence of an inducer like G6P, the expression of UhpT may be insufficient, leading to reduced uptake of this compound and consequently, falsely elevated minimum inhibitory concentration (MIC) values, which could be misinterpreted as resistance.[5]

Q2: Why is G6P supplementation necessary for some organisms but not all?

A2: The necessity of G6P supplementation is dependent on the genetic makeup and metabolic pathways of the bacterial species being tested. Organisms like Escherichia coli and other Enterobacterales possess the G6P-inducible UhpT transport system.[1] However, some bacteria, such as Pseudomonas aeruginosa, lack the UhpT system and rely solely on the GlpT transporter for this compound uptake.[1][4] For these organisms, the addition of G6P to the testing medium will not enhance this compound activity.[6] Furthermore, in some species like Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect, reducing this compound activity.[6][7] Therefore, it is critical to adhere to standardized guidelines for specific organisms.

Q3: What are the recommended concentrations of G6P for this compound AST?

A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized recommendations for G6P concentration in this compound susceptibility testing to ensure inter-laboratory reproducibility.[8][9] The universally accepted concentration for the reference method of agar dilution is 25 µg/mL (or 25 mg/L) of G6P.[9][10] For disk diffusion tests, disks are impregnated with 200 µg of this compound and 50 µg of G6P.[9] It is imperative to consult the latest CLSI and EUCAST guidelines for the most current recommendations.

Q4: What are the potential consequences of using a suboptimal G6P concentration?

A4: Using an incorrect concentration of G6P can lead to significant errors in susceptibility testing.

  • Too Low or No G6P: This can result in insufficient induction of the UhpT transporter, leading to decreased this compound uptake and falsely high MIC values.[5] This may classify a susceptible isolate as resistant, potentially eliminating a viable treatment option. It can also mask the detection of low-level resistance mechanisms that are not related to the UhpT transporter.[8][9]

  • Too High G6P: While less commonly studied, excessively high concentrations could potentially interfere with bacterial metabolism or the assay itself, though standardized protocols are designed to avoid this.

Recent studies have also highlighted that the standard 25 µg/mL G6P concentration may not be optimal for detecting certain low-level this compound resistance mutations.[8][9] While this concentration is standard for clinical testing, research applications may require titration to investigate specific resistance mechanisms.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of this compound uptake and a general workflow for optimizing G6P concentration in a research setting.

Fosfomycin_Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound UhpT UhpT Transporter This compound->UhpT transport GlpT GlpT Transporter This compound->GlpT transport G6P Glucose-6-Phosphate G6P->UhpT induces expression Fosfomycin_in Intracellular This compound UhpT->Fosfomycin_in GlpT->Fosfomycin_in Fosfomycin_in->MurA inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis catalyzes G6P_Optimization_Workflow start Start: Select Bacterial Strain prepare_media Prepare Mueller-Hinton Agar with a range of G6P concentrations (e.g., 0, 5, 12.5, 25, 50 µg/mL) start->prepare_media prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum agar_dilution Perform Agar Dilution with varying this compound concentrations for each G6P concentration prepare_media->agar_dilution prepare_inoculum->agar_dilution incubate Incubate Plates (35±1°C for 18±2h) agar_dilution->incubate determine_mic Determine MIC for each G6P concentration incubate->determine_mic analyze Analyze Data: Identify lowest MIC and plateau concentration determine_mic->analyze optimal_g6p Determine Optimal G6P Concentration analyze->optimal_g6p

References

Overcoming trailing endpoints in Fosfomycin susceptibility assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fosfomycin susceptibility assays, particularly the issue of trailing endpoints.

Frequently Asked Questions (FAQs)

Q1: What is the "trailing endpoint" phenomenon in this compound susceptibility testing?

A1: The trailing endpoint phenomenon, also known as trailing growth, is the observation of reduced but persistent bacterial growth at antibiotic concentrations above the true Minimum Inhibitory Concentration (MIC). This can make it difficult to determine the actual MIC, leading to potential misinterpretation of susceptibility results. This issue is particularly noted in broth microdilution (BMD) methods for this compound susceptibility testing.[1][2]

Q2: What causes trailing endpoints with this compound?

A2: Trailing endpoints with this compound are often linked to the development of resistant subpopulations within the tested bacterial culture. The underlying mechanisms are frequently associated with mutations in genes responsible for this compound transport into the bacterial cell. Key mechanisms include:

  • Mutations in Transporter Genes: this compound enters bacterial cells primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[3][4] Mutations in the glpT or uhpT genes can impair this compound uptake, leading to the survival and slow growth of a subpopulation of bacteria at higher antibiotic concentrations.[3][5]

  • Mutations in Regulatory Genes: The expression of these transporters is regulated by cellular metabolic signals. For instance, the UhpT system is induced by glucose-6-phosphate (G6P).[3] Mutations in regulatory genes like cyaA (adenylate cyclase) and ptsI (phosphotransferase system), which control cyclic AMP (cAMP) levels, can also affect transporter expression and contribute to reduced susceptibility.[4][6]

Q3: Why is Glucose-6-Phosphate (G6P) added to this compound susceptibility testing media?

A3: Glucose-6-Phosphate (G6P) is added to the testing medium to induce the UhpT hexose phosphate transport system in many bacteria, which is a primary route of entry for this compound.[3] This ensures that the in vitro test more accurately reflects the potential for this compound uptake and activity. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the addition of 25 µg/mL of G6P to the testing medium.[7][8]

Q4: Are there situations where G6P should not be used?

A4: Yes. For some bacterial species, such as Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect on this compound activity. This is because this organism may lack the UhpT transporter, and the presence of G6P can paradoxically reduce this compound uptake through other mechanisms. Therefore, for certain organisms, the use of G6P in susceptibility testing may not be appropriate and can lead to misleadingly high MICs.

Q5: What are "inner colonies" in disk diffusion assays and how should they be interpreted?

A5: Inner colonies are discrete colonies that appear within the zone of inhibition in a disk diffusion assay. Their presence can complicate the interpretation of the test. CLSI and EUCAST have conflicting recommendations for interpreting these inner colonies:

  • EUCAST: Recommends ignoring isolated colonies within the inhibition zone and measuring the diameter of the outer, more obvious zone edge.[9][10][11]

  • CLSI: Recommends that these inner colonies should be considered, which generally results in a smaller measured zone diameter.[12][13]

This difference in interpretation can lead to discordant susceptibility categorizations for the same isolate.[12][13][14]

Troubleshooting Guide

Problem: Difficulty in reading MIC endpoints in broth microdilution due to trailing growth.

Possible Cause Recommended Solution
Heteroresistance or emergence of resistant subpopulations.Use an alternative testing method: Agar dilution (AD) is the reference method recommended by both CLSI and EUCAST for this compound and is less prone to trailing endpoints.[1][15]
Inappropriate incubation time.Read endpoints at 16-20 hours: Avoid prolonged incubation (e.g., 24 hours or longer) as this can exacerbate the trailing effect. For some organisms, earlier reading may provide a clearer endpoint.
Suboptimal inoculum preparation.Ensure a standardized inoculum: Prepare the inoculum from fresh, overnight growth on non-selective agar and standardize to a 0.5 McFarland turbidity standard to ensure a consistent starting cell density.

Problem: Appearance of inner colonies within the zone of inhibition in disk diffusion assays.

Possible Cause Recommended Solution
Selection of resistant mutants.Adhere to the guidelines of your reference body: Consistently follow either the CLSI or EUCAST guidelines for interpretation. Be aware that this choice will impact the final susceptibility categorization.[12][13]
Mixed culture.Check for culture purity: Perform a purity plate from the inner colonies to ensure the original culture was not contaminated.
Spontaneous mutations.Consider the clinical context: The clinical significance of inner colonies is not always clear. Correlate the susceptibility results with clinical outcomes when possible.

Data Presentation: Comparison of Susceptibility Testing Methods

The following tables summarize findings from studies comparing different this compound susceptibility testing methods.

Table 1: Categorical and Essential Agreement of Various Methods Compared to Agar Dilution (Reference Method)

Organism(s) Method Compared Categorical Agreement (%) Essential Agreement (%) Key Findings & Reference(s)
E. coli & K. pneumoniaeDisk Diffusion & Gradient DiffusionE. coli: 98%K. pneumoniae: 47%Not ReportedDisk diffusion and gradient diffusion are reliable for E. coli but not for K. pneumoniae.[16]
Enterobacteriaceae, enterococci, P. aeruginosaEtest & Disk DiffusionEtest: 89.5%Disk Diffusion: 93.8%Etest: 77.3%This compound showed consistent activity against the majority of urinary isolates.[17]
P. aeruginosaBroth Microdilution89.3%84%Broth microdilution is a reliable alternative to agar dilution for P. aeruginosa.[8]
Enterobacteriaceae & P. aeruginosaBroth Microdilution & Disk DiffusionVaries by organismNot ReportedBroth microdilution may overestimate resistance, especially in K. pneumoniae and Enterobacter spp.[18]
Gram-positive & Gram-negative isolatesEtest51.9% (within +/- 1 dilution)Not ApplicableEtest MICs were generally higher than the reference agar dilution method for Enterobacteriaceae.[19]

Table 2: Error Rates of Different this compound Susceptibility Testing Methods Compared to Agar Dilution

Organism(s) Method Compared Major Errors (%) Very Major Errors (%) Reference(s)
Enterobacteriaceae, enterococci, P. aeruginosaEtest & Disk DiffusionEtest: 3.6%Disk Diffusion: 1.3%Etest: 0%Disk Diffusion: 0%[17]
E. coli & E. faecalisDisk DiffusionE. faecalis: Two falsely resistant isolates reported0%[19]

Experimental Protocols & Workflows

Key Experimental Methodologies

1. Agar Dilution (Reference Method)

This method involves preparing a series of agar plates containing doubling dilutions of this compound. A standardized inoculum of the test organism is then spotted onto the surface of each plate.

  • Workflow:

Caption: Workflow for this compound Agar Dilution Susceptibility Testing.

2. Broth Microdilution

This method is performed in microtiter plates with wells containing serial dilutions of this compound in broth media. Each well is inoculated with a standardized bacterial suspension.

  • Workflow:

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

3. Disk Diffusion

A filter paper disk impregnated with a standard amount of this compound and G6P is placed on an agar plate swabbed with the test organism. The diameter of the zone of growth inhibition around the disk is measured after incubation.

  • Workflow:

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

Signaling Pathways and Resistance Mechanisms

The primary mechanisms of resistance to this compound involve impaired transport of the antibiotic into the bacterial cell. The following diagram illustrates the key pathways for this compound uptake and the points at which mutations can lead to resistance.

Fosfomycin_Uptake_and_Resistance Fosfomycin_ext This compound (extracellular) UhpT UhpT Transporter Fosfomycin_ext->UhpT GlpT GlpT Transporter Fosfomycin_ext->GlpT G6P_ext Glucose-6-Phosphate (extracellular) UhpA_UhpB_UhpC UhpA/B/C System G6P_ext->UhpA_UhpB_UhpC Induces G3P_ext Glycerol-3-Phosphate (extracellular) G3P_ext->GlpT Induces Fosfomycin_int This compound (intracellular) UhpT->Fosfomycin_int GlpT->Fosfomycin_int Inhibition Inhibition Fosfomycin_int->Inhibition MurA MurA Enzyme (Peptidoglycan Synthesis) Inhibition->MurA UhpA_UhpB_UhpC->UhpT Activates expression cAMP_CRP cAMP-CRP Complex cAMP_CRP->UhpT Activates expression cAMP_CRP->GlpT Activates expression Mutation_Uhp Mutation in uhp genes Mutation_Uhp->UhpT Mutation_GlpT Mutation in glpT gene Mutation_GlpT->GlpT Mutation_Reg Mutation in cyaA/ptsI genes Mutation_Reg->cAMP_CRP

References

Discrepancies between Fosfomycin Etest and agar dilution results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discrepancies between Fosfomycin Etest and agar dilution results.

Frequently Asked Questions (FAQs)

Q1: What is the gold standard method for this compound susceptibility testing?

The reference method for determining the minimum inhibitory concentration (MIC) of this compound is agar dilution.[1][2][3][4][5] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend agar dilution as the gold standard.[1][5]

Q2: Why is glucose-6-phosphate (G6P) added to the media for this compound testing?

Glucose-6-phosphate (G6P) is added to the testing medium to enhance the uptake of this compound by the bacterial cell.[1][6] this compound enters the bacterial cell through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT), which is induced by G6P.[7] Supplementing the agar with 25 µg/mL of G6P is recommended by both CLSI and EUCAST to ensure reliable and reproducible results.[1][5][7][8]

Q3: Are there differences in how CLSI and EUCAST interpret this compound susceptibility?

Yes, there can be differences in the breakpoints for susceptibility, intermediate, and resistant categories between CLSI and EUCAST guidelines.[9][10][11] These differing breakpoints can lead to discrepancies in the interpretation of results, even when the MIC values are identical.[11][12] It is crucial to use the appropriate interpretive criteria for the patient population and geographical region.

Q4: Can Etest be used as an alternative to agar dilution for this compound susceptibility testing?

While Etest offers a more convenient method for MIC determination, studies have shown variable performance compared to the reference agar dilution method for this compound.[3][12][13] Discrepancies in MIC values, leading to major and very major errors in categorical agreement, have been reported, particularly for certain bacterial species.[12][13][14] Therefore, for critical clinical decisions or research purposes, confirmation with the agar dilution method is often recommended.[15]

Q5: For which organisms are discrepancies between Etest and agar dilution most common?

Discrepancies have been noted for various organisms. For Escherichia coli, some studies report that Etest may produce lower MICs than agar dilution.[12] For other Enterobacterales and non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter baumannii, the agreement between the two methods can be poor, with Etest sometimes yielding higher MICs.[13][16] Testing of Klebsiella pneumoniae has also been shown to be problematic.[9][17]

Troubleshooting Guide

This guide addresses common issues and provides steps to resolve discrepancies between this compound Etest and agar dilution results.

Problem Potential Cause(s) Troubleshooting Steps
Etest MICs are consistently lower than agar dilution MICs for E. coli. - Inherent differences in drug diffusion and gradient formation in the Etest strip.- Variation in inoculum preparation.- Ensure a standardized inoculum of 0.5 McFarland is used for both tests.- Verify the correct reading of the Etest ellipse, especially in the presence of hazy growth or microcolonies.- Confirm results with the reference agar dilution method, especially for isolates near the breakpoint.
High rates of very major errors (VMEs) with Etest when using EUCAST breakpoints. - EUCAST breakpoints may be more stringent, making minor MIC variations more likely to cross a categorical boundary.[12]- Be aware of the higher potential for VMEs with EUCAST criteria and Etest.- Consider confirming resistant Etest results with agar dilution.
Poor agreement between methods for non-E. coli Enterobacterales and non-fermenters. - Species-specific differences in this compound uptake and resistance mechanisms.- Inadequate performance of Etest for certain species.[13][17]- Use the agar dilution method as the primary testing method for these organisms.- If using Etest, interpret results with caution and consider the known limitations for the specific species.
Inconsistent results between different batches of media or G6P. - Variation in the quality or concentration of G6P.- Improper pH of the Mueller-Hinton agar.- Use high-quality, certified Mueller-Hinton agar and G6P.- Ensure the final pH of the agar is within the recommended range (7.2-7.4).- Perform quality control with reference strains (e.g., E. coli ATCC 25922) with each new batch.[8][9]
Difficulty in reading Etest endpoints due to trailing or inner colonies. - this compound can have a bacteriostatic effect at lower concentrations, leading to trailing growth.- Selection of resistant mutants within the inhibition ellipse.- Read the MIC at the point of complete inhibition of all growth, ignoring microcolonies unless they are numerous (>5).[18]- Re-incubation should be avoided as it can lead to the overgrowth of resistant mutants.

Experimental Protocols

Agar Dilution Method (Reference Method)

This protocol is a generalized procedure based on CLSI and EUCAST recommendations.

  • Media Preparation:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

    • After autoclaving and cooling to 45-50°C, add a stock solution of Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL.[5][8]

    • Prepare a series of agar plates containing doubling dilutions of this compound. A growth control plate with no antibiotic should also be prepared.

  • Inoculum Preparation:

    • From a pure culture, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension 1:10 to achieve a final concentration of approximately 10^7 CFU/mL.

  • Inoculation:

    • Using a multipoint inoculator, deliver 1-2 µL of the diluted inoculum to the surface of each agar plate, resulting in a final inoculum of 10^4 CFU per spot.[19]

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Etest® Method
  • Media Preparation:

    • Prepare Mueller-Hinton Agar plates supplemented with 25 µg/mL of G6P as described for the agar dilution method. Ensure the agar depth is 4.0 ± 0.5 mm.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Etest Strip Application:

    • Aseptically apply the this compound Etest strip to the center of the inoculated agar plate.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Read the MIC value where the elliptical zone of inhibition intersects the scale on the Etest strip.[18] Read at the point of complete inhibition, being cautious of trailing endpoints and the presence of resistant colonies.[18]

Data Presentation

Table 1: Illustrative Comparison of this compound MICs (µg/mL) for E. coli

IsolateAgar Dilution MICEtest MICCLSI InterpretationEUCAST InterpretationDiscrepancy
13216SusceptibleSusceptibleNone
26432SusceptibleResistantCategorical (Major Error)
312864IntermediateResistantNone
4256128ResistantResistantNone

Note: This table presents hypothetical data to illustrate potential discrepancies and is not derived from a single study.

Visualizations

experimental_workflow cluster_prep Preparation cluster_agar_dilution Agar Dilution cluster_etest Etest start Pure Bacterial Colony inoculum 0.5 McFarland Inoculum Suspension start->inoculum dilute_inoculum 1:10 Dilution inoculum->dilute_inoculum For Agar Dilution swab_plate Swab Plate inoculum->swab_plate For Etest inoculate_agar Inoculate Plates dilute_inoculum->inoculate_agar agar_plates MHA + G6P Plates with this compound Dilutions agar_plates->inoculate_agar incubate_agar Incubate 16-20h inoculate_agar->incubate_agar read_agar Read MIC incubate_agar->read_agar etest_plate MHA + G6P Plate etest_plate->swab_plate apply_strip Apply Etest Strip swab_plate->apply_strip incubate_etest Incubate 16-20h apply_strip->incubate_etest read_etest Read MIC incubate_etest->read_etest

Caption: Comparative workflow for this compound susceptibility testing.

logical_relationships cluster_factors Contributing Factors discrepancy Discrepancy in this compound Susceptibility Results method Testing Method (Agar Dilution vs. Etest) method->discrepancy media Media Composition (G6P, Agar Source, pH) media->discrepancy organism Bacterial Species and Resistance Mechanisms organism->discrepancy interpretation Interpretive Criteria (CLSI vs. EUCAST) interpretation->discrepancy technical Technical Execution (Inoculum, Reading) technical->discrepancy

Caption: Factors contributing to discrepancies in results.

References

Technical Support Center: Improving Reproducibility of Fosfomycin Synergy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Fosfomycin synergy testing.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for this compound synergy testing?

A1: The most common in vitro methods to assess antibiotic synergy are the checkerboard assay, time-kill assay, and gradient diffusion methods (such as E-test). Each method has its own advantages and limitations in terms of complexity, cost, and the type of data generated.

Q2: Why is there variability in this compound synergy testing results?

A2: Variability in synergy testing results can arise from several factors, including the chosen testing method, inoculum preparation, media composition, and incubation conditions.[1] Different methods may yield different interpretations of synergy, and even minor variations in protocol can impact the outcome. For instance, the presence of glucose-6-phosphate (G6P) in the testing medium is crucial for this compound's activity against many bacteria, as it induces the UhpT transporter system responsible for this compound uptake.[2]

Q3: How is synergy defined and calculated?

A3: Synergy is typically defined using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[3]

  • FICI ≤ 0.5: Synergy

  • 0.5 < FICI ≤ 1.0: Additive effect

  • 1.0 < FICI ≤ 4.0: Indifference

  • FICI > 4.0: Antagonism

Troubleshooting Guides

Checkerboard Assay

Issue 1: Inconsistent MIC or FICI values across replicates.

  • Possible Cause: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.[1] Variability in the inoculum density is another common source of inconsistency.[1]

  • Solution:

    • Ensure pipettes are properly calibrated and use new tips for each dilution to prevent carry-over.[1]

    • Standardize inoculum preparation using a McFarland standard to ensure a consistent starting bacterial density.[1] The inoculum should be used within 15-60 minutes of preparation.[1]

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI.[1]

Issue 2: "Skipped wells" are observed, complicating MIC determination.

  • Possible Cause: This phenomenon, where growth is seen at higher antibiotic concentrations but not at lower ones, can be due to a variety of factors including the "Eagle effect" or paradoxical growth.

  • Solution: According to the Clinical and Laboratory Standards Institute (CLSI), the MIC should be read as the lowest concentration with no visible growth. If skipped wells are observed, it's crucial to ensure the purity of the bacterial culture and repeat the assay with careful attention to pipetting and dilution steps.

Issue 3: FICI calculation results in "indifference" for a combination expected to be synergistic.

  • Possible Cause: The initial MICs of the individual drugs may be inaccurate, leading to an incorrect FICI.[1] The concentration range tested might not be optimal to detect synergy.[1]

  • Solution:

    • Confirm the MIC of each drug alone with high accuracy before performing the checkerboard assay.[1]

    • Consider expanding the range of concentrations tested to ensure the synergistic interaction range is covered.[1]

    • Review data for any calculation errors in the FICI formula.[1]

Time-Kill Assay

Issue 1: High variability in colony counts at the same time point across replicates.

  • Possible Cause: Inconsistent sampling or plating technique. Inadequate mixing of the culture before sampling can lead to non-uniform bacterial distribution.

  • Solution:

    • Ensure the culture tubes are thoroughly vortexed before each sampling.

    • Use calibrated pipettes for serial dilutions and plating.

    • Plate a consistent volume for each dilution and ensure even spreading on the agar plate.

Issue 2: No significant reduction in bacterial count observed in the combination compared to the single agents.

  • Possible Cause: The antibiotic concentrations chosen may be too low to demonstrate a synergistic effect. The bacterial inoculum might be too high, overwhelming the effect of the antibiotics.

  • Solution:

    • Repeat the assay with higher concentrations of one or both antibiotics, often at multiples of the MIC.[4]

    • Ensure the starting inoculum is standardized and not excessively high (typically around 5 x 10^5 CFU/mL).[5]

Issue 3: Bacterial regrowth after an initial killing phase.

  • Possible Cause: This can indicate the selection of resistant subpopulations or the degradation of the antibiotics over the 24-hour incubation period.

  • Solution:

    • Consider performing population analysis on the regrown colonies to check for changes in MIC.

    • If antibiotic instability is suspected, a different testing method or a shorter incubation time might be necessary, though this would be a deviation from standard protocols.

Gradient Diffusion (E-test) Assay

Issue 1: Difficulty in reading the inhibition ellipse at the intersection of the strips.

  • Possible Cause: The shape of the inhibition zone at the intersection of the two E-test strips can sometimes be ambiguous, leading to subjective interpretation of the MIC in combination.

  • Solution:

    • Ensure the E-test strips are placed at a 90° angle and that the scales intersect at the MIC of each drug alone.[6]

    • Have a second researcher independently read the results to ensure consistency.

    • Take high-quality photographs of the plates for later review and consultation.

Issue 2: Discrepancy between E-test and checkerboard results.

  • Possible Cause: The two methods have different methodologies (agar diffusion vs. broth microdilution) which can lead to different results. The fixed concentrations on the E-test strip may not capture the optimal synergistic concentrations.

  • Solution:

    • Acknowledge the inherent differences between the methods. Time-kill assays are often considered the gold standard for confirming synergy.[7]

    • If results are critical, consider confirming with a third method like a time-kill assay.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is a generalized guide. Specific concentrations and incubation times may need to be optimized for different bacterial species and antibiotics.

  • Determine the MIC of each antibiotic individually against the test organism using a standard broth microdilution method.

  • Prepare stock solutions of each antibiotic at a concentration significantly higher than the highest concentration to be tested.

  • Prepare a 96-well microtiter plate.

    • Add 50 µL of sterile broth to all wells.

    • In row A, add 50 µL of the highest concentration of Drug A to column 1. Perform serial two-fold dilutions across the row by transferring 50 µL from column 1 to column 2, and so on, discarding the final 50 µL from the last column.

    • In column 1, add 50 µL of the highest concentration of Drug B to row A. Perform serial two-fold dilutions down the column by transferring 50 µL from row A to row B, and so on, discarding the final 50 µL from the last row.

    • This creates a gradient of Drug A across the rows and Drug B down the columns.

  • Prepare the bacterial inoculum to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the plate by adding 100 µL of the prepared bacterial suspension to each well.

  • Incubate the plate at 35°C for 16-20 hours.[1]

  • Read the results by visually inspecting for turbidity. The MIC of the combination is the lowest concentration of each drug that inhibits visible growth.

  • Calculate the FICI as described in the FAQs.

Time-Kill Assay Protocol
  • Prepare a bacterial suspension in the mid-logarithmic growth phase, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.[5]

  • Set up test tubes containing:

    • Growth control (no antibiotic)

    • Drug A alone at a specific concentration (e.g., 1x MIC)

    • Drug B alone at a specific concentration (e.g., 1x MIC)

    • Drug A and Drug B in combination at the same concentrations.

  • Incubate all tubes at 37°C in a shaking incubator.[8]

  • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto appropriate agar plates and incubate overnight.

  • Count the colonies on the plates to determine the CFU/mL at each time point.

  • Plot the results as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Data Presentation

Table 1: Synergy of this compound with Beta-Lactams against Pseudomonas aeruginosa

CombinationMethodSynergy Rate (%)Additive Rate (%)Indifference Rate (%)Antagonism Rate (%)Reference
This compound + PiperacillinAgar Dilution Checkerboard80.0---[9]
This compound + CefoperazoneAgar Dilution Checkerboard85.0---[9]
This compound + CefsulodinAgar Dilution Checkerboard82.6---[9]
This compound + TicarcillinAgar Dilution Checkerboard31-61---[10]
This compound + PiperacillinAgar Dilution Checkerboard31-61---[10]
This compound + CeftazidimeAgar Dilution Checkerboard31-61---[10]
This compound + AztreonamAgar Dilution Checkerboard31-61---[10]
This compound + ImipenemAgar Dilution Checkerboard31-61---[10]

Table 2: Synergy of this compound with Daptomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)

MethodSynergy (FICI ≤ 0.5)Bactericidal EffectReference
Checkerboard AssaySynergistic in 5/5 strainsBactericidal in 4/5 strains[11]
Time-Kill AssayConfirmed synergy-[12]

Visualizations

Fosfomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GlpT GlpT Transporter This compound->GlpT Enters via UhpT UhpT Transporter This compound->UhpT Enters via Fosfomycin_in This compound GlpT->Fosfomycin_in UhpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Inhibits Peptidoglycan_synthesis Peptidoglycan Precursor Synthesis MurA->Peptidoglycan_synthesis Blocked PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA Cell_wall Cell Wall Synthesis Peptidoglycan_synthesis->Cell_wall

Caption: this compound's mechanism of action.

Checkerboard_Assay_Workflow start Start mic_determination Determine MIC of each drug alone start->mic_determination plate_prep Prepare 96-well plate with serial dilutions of Drug A and Drug B mic_determination->plate_prep inoculum_prep Prepare standardized bacterial inoculum plate_prep->inoculum_prep inoculate Inoculate plate inoculum_prep->inoculate incubate Incubate plate (16-20h, 35°C) inoculate->incubate read_results Read MIC of the combination incubate->read_results calc_fici Calculate FICI read_results->calc_fici interpret Interpret results (Synergy, Additive, Indifference, Antagonism) calc_fici->interpret end End interpret->end

Caption: Checkerboard assay experimental workflow.

Time_Kill_Assay_Workflow start Start inoculum_prep Prepare standardized bacterial inoculum in log phase start->inoculum_prep setup_tubes Set up test tubes (Control, Drug A, Drug B, Combination) inoculum_prep->setup_tubes incubate_shake Incubate with shaking (37°C) setup_tubes->incubate_shake sampling Sample at multiple time points (0-24h) incubate_shake->sampling serial_dilute Perform serial dilutions sampling->serial_dilute plate_count Plate dilutions and count colonies serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret results (Synergy, Indifference, Bactericidal/static) plot_data->interpret end End interpret->end

Caption: Time-kill assay experimental workflow.

References

Technical Support Center: Understanding and Mitigating the Inoculum Effect on Fosfomycin MIC Values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in fosfomycin Minimum Inhibitory Concentration (MIC) values due to the inoculum effect.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and how does it specifically affect this compound MIC testing?

A1: The inoculum effect refers to the phenomenon where the MIC of an antibiotic increases with a higher initial bacterial density.[1][2] For this compound, this effect is particularly pronounced and can lead to significant discrepancies in susceptibility testing results. A higher inoculum can enrich for resistant subpopulations that may be present at a low frequency in the initial bacterial population, leading to an apparently higher MIC.[3] This is a critical consideration as standard testing methods may use different inoculum sizes, causing variable results.

Q2: Why do I get different this compound MIC values when using broth microdilution versus agar dilution methods?

A2: Discrepancies between broth microdilution and agar dilution for this compound MIC testing are often due to differences in the recommended inoculum size for each method.[3] Broth microdilution typically uses a higher inoculum than the reference agar dilution method.[3] This higher bacterial density in broth microdilution can select for and promote the growth of resistant mutants, resulting in elevated MIC values compared to agar dilution.[3] Agar dilution is considered the gold standard for this compound susceptibility testing by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Q3: My this compound MICs for Klebsiella pneumoniae are consistently higher and more variable than for Escherichia coli. Why is this?

A3: Klebsiella pneumoniae often exhibits a more significant inoculum effect with this compound compared to Escherichia coli.[3][7] This is frequently associated with the presence of heteroresistance in K. pneumoniae populations, where a subpopulation of resistant cells exists within a larger susceptible population.[7] The higher inoculum used in some testing methods can lead to the overgrowth of these resistant subpopulations.[3] Additionally, the frequency of this compound-resistant mutants can be higher in K. pneumoniae than in E. coli.[3][8]

Q4: Can the presence of this compound resistance genes explain the inoculum effect I'm observing?

A4: While this compound resistance genes (e.g., fosA, fosC) contribute to resistance, the inoculum effect is more directly related to the selection of pre-existing resistant subpopulations.[3][9] These subpopulations may have mutations in genes encoding for this compound transporters like GlpT and UhpT, or in the target enzyme MurA.[8][9][10] The presence of inactivating enzymes can contribute to the overall resistance profile, but the inoculum-dependent variation in MIC is primarily a result of population dynamics during the susceptibility test.

Troubleshooting Guide

Issue: Inconsistent this compound MIC results for the same isolate across different experiments.

Potential Cause Troubleshooting Step
Variation in Inoculum Preparation: Minor differences in the final inoculum concentration can significantly impact this compound MICs.Standardize your inoculum preparation method. Use a spectrophotometer or a calibrated nephelometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Always perform colony counts on a subset of your inocula to verify the CFU/mL.
Testing Method Discrepancies: Switching between broth microdilution and agar dilution will likely yield different results.For consistency and comparability, adhere to the reference method of agar dilution for this compound susceptibility testing as recommended by CLSI and EUCAST.[5][11] If using other methods, be aware of their limitations and the potential for elevated MICs.
Heteroresistance: The isolate may contain a subpopulation of resistant cells that are being selectively amplified.Consider performing population analysis profiles (PAPs) to quantify the proportion of resistant subpopulations at different this compound concentrations.

Issue: this compound appears effective in vitro at a standard inoculum, but treatment failure is observed in a high-density infection model.

Potential Cause Troubleshooting Step
Inoculum Effect In Vivo: The high bacterial load in the infection model is likely leading to an inoculum effect not captured by standard MIC testing.Test the isolate's susceptibility at a higher inoculum (e.g., 10^7 CFU/mL) in vitro to better simulate the in vivo conditions.[1] This may provide a more clinically relevant MIC.
Emergence of Resistance: The this compound concentration in the model may not be sufficient to prevent the selection and growth of resistant mutants.Determine the Mutant Prevention Concentration (MPC) for the isolate. The MPC is the lowest antibiotic concentration that prevents the growth of any resistant mutants.[7]

Experimental Protocols

Detailed Methodology for Agar Dilution this compound MIC Testing (Reference Method)

  • Media Preparation: Prepare Mueller-Hinton agar (MHA) plates supplemented with 25 µg/mL of glucose-6-phosphate (G6P).[5] G6P is crucial as it induces the expression of the UhpT transporter, which is involved in this compound uptake.[10]

  • This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 10,240 µg/mL) in sterile distilled water.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution to create a range of concentrations.

  • Plate Preparation: Add the appropriate volume of each this compound dilution to molten MHA (cooled to 45-50°C) to achieve the final desired concentrations. Pour the agar into petri dishes and allow them to solidify.

  • Inoculum Preparation: Culture the bacterial isolate overnight on a non-selective agar plate. Suspend several colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 10^4 CFU per spot.

  • Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of the prepared this compound-containing and control (no this compound) agar plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Inoculum_Effect_Workflow cluster_testing This compound Susceptibility Testing start Bacterial Isolate inoculum_prep Inoculum Preparation (0.5 McFarland) start->inoculum_prep low_inoculum Low Inoculum (~10^5 CFU/mL) inoculum_prep->low_inoculum Standard Protocol high_inoculum High Inoculum (~10^7 CFU/mL) inoculum_prep->high_inoculum Higher Density agar_dilution Agar Dilution MIC low_inoculum->agar_dilution broth_micro Broth Microdilution MIC high_inoculum->broth_micro low_mic Lower MIC Value agar_dilution->low_mic high_mic Higher MIC Value broth_micro->high_mic

Caption: Workflow illustrating how different inoculum densities lead to divergent this compound MIC results.

Fosfomycin_Uptake_Resistance cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_resistance Resistance Mechanisms fosfomycin_ext This compound (Extracellular) glpt GlpT Transporter fosfomycin_ext->glpt Uptake uhpt UhpT Transporter fosfomycin_ext->uhpt Uptake (G6P induced) fosfomycin_int This compound (Intracellular) glpt->fosfomycin_int uhpt->fosfomycin_int murA MurA Enzyme fosfomycin_int->murA Inhibition peptidoglycan Peptidoglycan Synthesis murA->peptidoglycan lysis Cell Lysis peptidoglycan->lysis Blocked mut_transporter Mutation in glpT/uhpT (Reduced Uptake) mut_transporter->glpt Blocks mut_transporter->uhpt Blocks mut_murA Mutation in murA (Target Modification) mut_murA->murA Alters

Caption: this compound's mechanism of action and key resistance pathways.

Quantitative Data Summary

Table 1: Comparison of this compound MIC Discrepancies Between E. coli and K. pneumoniae Using Broth Microdilution vs. Agar Dilution

OrganismCategorical Agreement (%)Very Major Errors (%)Major Errors (%)Minor Errors (%)
E. coli 86.49.13.39.9
K. pneumoniae 51.115.728.425.2

Data adapted from a study comparing this compound MICs by agar dilution (reference) and broth microdilution.[3]

Table 2: this compound Mutant Frequencies in E. coli and K. pneumoniae

OrganismThis compound ConcentrationMutant Frequency
E. coli 4 x MIC6.05 x 10⁻⁵
256 x MIC5.59 x 10⁻⁷
K. pneumoniae 4 x MIC1.49 x 10⁻⁴
16 x MIC1.58 x 10⁻⁵

Data from a study determining the frequency of this compound-resistant mutants.[3]

References

Technical Support Center: Refining Time-Kill Curve Experiments for Fosfomycin Combinations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of time-kill curve experiments involving Fosfomycin combinations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during these critical assays.

Frequently Asked Questions (FAQs)

1. What is the primary purpose of a time-kill curve experiment for this compound combinations?

Time-kill curve experiments, also known as time-kill kinetics assays, are performed to assess the pharmacodynamic interactions between this compound and other antimicrobial agents against a specific bacterial isolate over time. The primary goals are to:

  • Determine the rate and extent of bacterial killing.

  • Evaluate for synergistic, antagonistic, or indifferent interactions between the combined drugs. Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent, while antagonism is a ≥2-log10 increase.

  • Detect potential for bacterial regrowth.

2. Why is glucose-6-phosphate (G6P) supplementation necessary in the growth medium for this compound testing?

This compound enters the bacterial cell through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate uptake transporter (UhpT). The expression of the UhpT transporter is induced by glucose-6-phosphate. Therefore, supplementing the testing medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB), with G6P (commonly at a concentration of 25 mg/L) is crucial for ensuring the reliable uptake of this compound by the bacteria and, consequently, obtaining accurate in vitro susceptibility results.[1][2]

3. What are the most common antimicrobial agents combined with this compound in time-kill studies?

Research indicates that β-lactam antibiotics are the most frequent and often synergistic partners for this compound.[3][4] Combinations with other classes of antibiotics are also explored.

Common Combination Agents:

Antibiotic ClassExamples
β-Lactams Meropenem, Ceftazidime, Piperacillin-tazobactam[1][2][5]
Aminoglycosides Amikacin, Gentamicin, Tobramycin
Polymyxins Colistin
Fluoroquinolones Ciprofloxacin
Tetracyclines Minocycline[1]

4. How should I interpret the results of a time-kill curve experiment?

The interpretation of time-kill curves involves analyzing the change in bacterial colony-forming units per milliliter (CFU/mL) over a specific period (typically 24 hours) in the presence of the antibiotics alone and in combination.

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Troubleshooting Guide

Issue 1: Bacterial regrowth is observed after an initial killing phase.

  • Possible Cause 1: Development of resistance. this compound monotherapy can sometimes lead to the selection of resistant subpopulations.[6]

    • Troubleshooting Step:

      • At the end of the time-kill experiment, plate the cultures from the wells showing regrowth onto antibiotic-free agar.

      • Perform MIC testing on the colonies that grow to determine if there has been an increase in the this compound MIC.

      • Consider testing the combination at higher, clinically relevant concentrations if appropriate.

  • Possible Cause 2: Drug degradation. The stability of the antibiotics over the 24-hour incubation period might be a factor.

    • Troubleshooting Step:

      • Review the stability data for the specific antibiotics being used under the experimental conditions (37°C, broth medium).

      • If degradation is suspected, consider a dynamic in vitro model (e.g., hollow fiber infection model) that allows for the replenishment of the drug.

  • Possible Cause 3: High initial inoculum. A very high starting bacterial density can overwhelm the activity of the antibiotics.

    • Troubleshooting Step:

      • Ensure the starting inoculum is standardized, typically to ~5 x 10^5 to 1 x 10^6 CFU/mL.[2]

      • Verify the inoculum concentration by plating a sample at the 0-hour time point.

Issue 2: Inconsistent or unexpected results (e.g., antagonism).

  • Possible Cause 1: Incorrect antibiotic concentrations. Errors in the preparation of stock solutions or serial dilutions can lead to inaccurate results.

    • Troubleshooting Step:

      • Carefully re-calculate and re-prepare all antibiotic stock solutions and dilutions.

      • Use freshly prepared solutions for each experiment.

      • Verify the concentrations of the stock solutions if possible (e.g., using spectrophotometry if the drug has a chromophore).

  • Possible Cause 2: Suboptimal test conditions. The in vitro environment may not be optimal for the activity of one or both drugs.

    • Troubleshooting Step:

      • Confirm that the appropriate medium (e.g., CAMHB with G6P) and incubation conditions (temperature, aeration) are being used.

      • Be aware that for some organisms, such as Pseudomonas aeruginosa, standard susceptibility testing methods for this compound can be challenging and may require the reference agar dilution method.[7][8]

  • Possible Cause 3: Pharmacodynamic antagonism. The mechanisms of action of the two drugs may be inherently antagonistic.

    • Troubleshooting Step:

      • Review the literature for known interactions between the selected antibiotics.

      • Consider the mechanisms of action. For example, a bacteriostatic agent might interfere with the action of a cell-wall active agent that requires active cell division.

Issue 3: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent inoculum preparation. Variations in the starting bacterial density can lead to significant differences in killing kinetics.

    • Troubleshooting Step:

      • Standardize the inoculum preparation procedure, including the growth phase of the bacteria used to prepare the inoculum (logarithmic phase is preferred).

      • Ensure thorough vortexing of the bacterial suspension before dilution and inoculation.

  • Possible Cause 2: Pipetting errors. Inaccurate pipetting can lead to incorrect antibiotic concentrations or bacterial densities.

    • Troubleshooting Step:

      • Ensure all pipettes are properly calibrated.

      • Use appropriate pipetting techniques to minimize errors.

  • Possible Cause 3: Clumping of bacteria. Some bacterial strains may aggregate, leading to inaccurate colony counts.

    • Troubleshooting Step:

      • Vortex the bacterial suspension well before sampling and plating.

      • Consider adding a non-ionic surfactant like Tween 80 (at a low, non-inhibitory concentration) to the culture medium to reduce clumping.

Experimental Protocols

Detailed Methodology for Time-Kill Curve Experiments

This protocol outlines the key steps for performing a time-kill curve experiment for this compound combinations.

1. Materials:

  • Bacterial isolate of interest
  • This compound powder
  • Second antimicrobial agent of interest
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)
  • Glucose-6-Phosphate (G6P)
  • Sterile saline (0.85% NaCl)
  • Sterile culture tubes or flasks
  • Sterile agar plates (e.g., Tryptic Soy Agar)
  • Spectrophotometer
  • Incubator (37°C)
  • Pipettes and sterile tips
  • Vortex mixer

2. Preparation:

  • Medium Preparation: Prepare CAMHB and supplement with G6P to a final concentration of 25 mg/L.
  • Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and the second antibiotic in a suitable solvent. Sterilize by filtration if necessary.
  • Inoculum Preparation:
  • From an overnight culture plate, select several colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute this suspension in the prepared CAMHB + G6P to achieve a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes.

3. Experimental Setup:

  • Label sterile tubes for each condition:
  • Growth Control (no antibiotic)
  • This compound alone (at desired concentrations, e.g., 0.5x, 1x, 2x MIC)
  • Second antibiotic alone (at desired concentrations)
  • This compound + Second antibiotic (in combination at desired concentrations)
  • Add the appropriate volumes of the antibiotic stock solutions to the corresponding tubes.
  • Add the prepared bacterial inoculum to each tube to reach the final desired volume and bacterial concentration.

4. Incubation and Sampling:

  • Incubate all tubes at 37°C with shaking (if required for the organism).
  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[1]
  • Perform serial ten-fold dilutions of the aliquot in sterile saline.
  • Plate a specific volume (e.g., 20-100 µL) of each dilution onto agar plates.

5. Colony Counting and Data Analysis:

  • Incubate the plates at 37°C for 18-24 hours.
  • Count the number of colonies on the plates that have between 30 and 300 colonies.
  • Calculate the CFU/mL for each time point and condition using the formula:
  • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
  • Plot the log10 CFU/mL versus time for each condition to generate the time-kill curves.

Visualizations

Experimental_Workflow Experimental Workflow for Time-Kill Curve Analysis cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation & Sampling cluster_analysis Data Analysis prep_media Prepare CAMHB + G6P dilute_inoculum Dilute Inoculum to ~10^6 CFU/mL prep_media->dilute_inoculum prep_stocks Prepare Antibiotic Stocks add_antibiotics Add Antibiotics to Tubes (Single & Combination) prep_stocks->add_antibiotics prep_inoculum Prepare Bacterial Inoculum (~10^8 CFU/mL) prep_inoculum->dilute_inoculum inoculate Inoculate Tubes dilute_inoculum->inoculate add_antibiotics->inoculate incubate Incubate at 37°C inoculate->incubate sample Sample at 0, 2, 4, 8, 24h incubate->sample Time Points serial_dilute Serial Dilution & Plating sample->serial_dilute count_colonies Incubate Plates & Count Colonies serial_dilute->count_colonies calculate_cfu Calculate CFU/mL count_colonies->calculate_cfu plot_curves Plot Time-Kill Curves calculate_cfu->plot_curves

Caption: Workflow for this compound Combination Time-Kill Curve Experiments.

Caption: Dual Inhibition of Cell Wall Synthesis by this compound and Beta-Lactams.

References

Minimizing the emergence of resistant mutants in Fosfomycin studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying the emergence of fosfomycin-resistant mutants.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary mechanisms of this compound resistance I should be aware of in my experiments?

A1: this compound resistance primarily develops through three main pathways:

  • Reduced Permeability: This is the most common mechanism observed in clinical isolates.[1] Mutations in genes encoding for membrane transporters, such as the glycerol-3-phosphate transporter (glpT) and the glucose-6-phosphate transporter (uhpT), prevent this compound from entering the bacterial cell.[1][2]

  • Enzymatic Inactivation: Bacteria can acquire genes that encode enzymes capable of modifying and inactivating this compound. These include fosA, fosB, and fosX genes, which are often located on transferable plasmids, posing a risk for horizontal gene transfer.[1][2][3][4]

  • Target Modification: Although less common in clinical isolates, mutations in the murA gene, which encodes the enzyme targeted by this compound, can prevent the antibiotic from binding and carrying out its function.[1][2][3]

  • Efflux Pumps: Overexpression of efflux pumps, such as the Tet38 pump in Staphylococcus aureus, can actively transport this compound out of the cell, contributing to resistance.[5][6][7]

Q2: I'm observing a very high frequency of resistant mutants in my in vitro experiments, which doesn't seem to correlate with clinical data. Is this normal?

A2: Yes, this is a well-documented phenomenon. Resistance to this compound arises at a high frequency in vitro, often due to the loss of transport systems required for its uptake.[8] However, these mutations can come with a significant "biological cost," meaning the resistant mutants often have reduced growth rates or lower fitness compared to their susceptible parent strains.[2][4][8] This reduced fitness may explain why resistance is less commonly observed during the treatment of certain infections, such as uncomplicated urinary tract infections (UTIs), where the mutants may be outcompeted.[8]

Q3: My susceptibility tests are showing "inner colonies" within the zone of inhibition on disk diffusion assays. What does this indicate and how should I interpret it?

A3: The presence of inner colonies (ICs) strongly suggests this compound heteroresistance.[9] Heteroresistance is a phenomenon where a subpopulation of bacteria within a larger susceptible population exhibits resistance to a specific antibiotic.[10] These resistant subpopulations are often missed by standard broth dilution methods but can be detected by E-test or disk diffusion.[11] The presence of ≥5 inner colonies should prompt consideration of avoiding this compound treatment, as these subpopulations can be selected for and lead to therapeutic failure.[9]

Q4: How can I minimize the emergence of this compound-resistant mutants during my experiments or in therapeutic strategies?

A4: The most effective strategy is combination therapy.[12][13][14] Combining this compound with other antibiotics, such as β-lactams, aminoglycosides, or fluoroquinolones, has been shown to have synergistic effects and can help prevent the selection of resistant mutants.[12][13][15] Additionally, optimizing dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) principles is crucial to ensure that drug concentrations are sufficient to suppress the amplification of less susceptible subpopulations.[14][16]

Q5: I'm working with bacterial biofilms. Is this compound effective, and are there special considerations?

A5: this compound has shown activity against biofilms, including those formed by multidrug-resistant (MDR) E. coli and P. aeruginosa.[13][17][18][19][20] It can penetrate mature biofilms and, in some cases, enhance the penetration of other antibiotics.[17] However, bacteria within biofilms are inherently more resistant to antibiotics. Higher concentrations of this compound are often required to degrade existing biofilms compared to the concentrations needed to inhibit planktonic (free-floating) bacteria.[19][21] Combination therapy is often more effective than monotherapy for treating biofilm-associated infections.[22]

Q6: I suspect my isolates are developing resistance via efflux pumps. How can I test this?

A6: To investigate the role of efflux pumps, you can perform susceptibility testing in the presence and absence of an efflux pump inhibitor (EPI), such as reserpine or phenylalanine-arginyl β-naphthylamide (PAβN).[23] A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of an EPI suggests that efflux is contributing to the resistance phenotype.[6]

Quantitative Data Summary

Table 1: this compound MIC Values in Combination Therapy against E. coli
CombinationSynergy PercentageMIC Range (this compound) (µg/mL)MIC Range (Partner Drug) (µg/mL)
This compound + Meropenem68%0.25 - 320.25 - 512
This compound + Amikacin58%0.25 - 324 - 1024
This compound + Ciprofloxacin6%0.25 - 321 - 1024
Data sourced from an in vitro study on multidrug-resistant urinary isolates of E. coli.[22]
Table 2: this compound Activity against Planktonic vs. Biofilm MDR UPEC*
Bacterial StateMetricValue Range (µg/mL)
PlanktonicSusceptibility (MIC)93% of isolates susceptible
BiofilmDegradative Activity164.4 - 1045
*Uropathogenic Escherichia coli. Data from a study on 100 MDR UPEC clinical isolates.[19][21]
Table 3: Impact of Efflux Pump (Tet38) Expression on this compound MIC in S. aureus
StrainGenotypeThis compound MIC (µg/mL)Fold Change vs. Parent
RN6390Parental Strain--
RN6390 (pLI-tet38)tet38 overexpression-4-fold increase
QT7tet38 mutant-2-fold decrease
Data demonstrates that overexpression of the Tet38 efflux pump increases the this compound MIC, while its absence decreases it.[5]

Detailed Experimental Protocols

Protocol 1: this compound Antimicrobial Susceptibility Testing (AST) via Agar Dilution

This protocol is adapted from CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound.[24]

  • Media Preparation: Prepare Mueller-Hinton II Agar (MHA) plates. For Enterobacterales, supplement the MHA with 25 mg/L of glucose-6-phosphate (G6P).

  • Antibiotic Dilution: Create a series of MHA-G6P plates containing serial twofold dilutions of this compound, typically ranging from 0.25 to 1024 µg/mL. Include a drug-free control plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:10 to obtain a final concentration of 1-2 x 10⁷ CFU/mL.

  • Inoculation: Using a multipoint replicator, transfer approximately 1-2 µL of the standardized bacterial suspension to the surface of each this compound-containing and control plate, resulting in a final spot inoculum of 10⁴ CFU/spot.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Screening for this compound Heteroresistance

This method is designed to detect resistant subpopulations that may not be identified by standard MIC testing.[25]

  • Media and Reagents:

    • Mueller-Hinton Broth (MHB).

    • Commercial this compound disks (200 µg this compound and 50 µg G6P).

    • Sterile test tubes.

    • Overnight bacterial culture.

  • Disk Elution:

    • Aseptically place 6 commercial this compound disks into a sterile tube containing 1.9 mL of MHB.

    • Allow the antibiotic to elute from the disks for 90 minutes at room temperature.

  • Inoculation:

    • Add 100 µL of an overnight bacterial culture (adjusted to a 0.5 McFarland standard) to the tube containing the eluted this compound.

    • Prepare a positive growth control tube with MHB and the bacterial inoculum but no antibiotic disks.

  • Incubation: Incubate all tubes at 37°C for up to 72 hours.

  • Result Interpretation: A turbid tube after the incubation period is considered a positive result, indicating the presence of a heteroresistant subpopulation capable of growing at high this compound concentrations.[25]

Protocol 3: Time-Kill Assay for this compound Activity

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.[3][24]

  • Inoculum Preparation: Prepare a bacterial inoculum in Mueller-Hinton Broth II supplemented with G6P (MHB II-G6P), adjusting to a final starting concentration of approximately 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare flasks or tubes containing 20 mL of MHB II-G6P.

    • Add this compound to achieve the desired final concentrations (e.g., specific multiples of the MIC, such as 64 µg/mL, or concentrations mimicking human plasma levels, like 307 µg/mL).[24]

    • Include a drug-free growth control.

  • Incubation and Sampling:

    • Incubate all flasks with shaking at 37°C.

    • At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto drug-free agar plates.

    • Incubate the plates for 18-24 hours and count the colonies to determine the viable bacterial concentration (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum is typically defined as bactericidal activity.

Diagrams and Visualizations

Fosfomycin_Resistance_Mechanisms cluster_uptake Reduced Permeability cluster_target Target Site Modification cluster_inactivation Enzymatic Inactivation / Efflux GlpT GlpT Transporter (Glycerol-3-P) mut_glpt Mutation in glpT GlpT->mut_glpt inactivation Fosfomycin_out Intracellular This compound GlpT->Fosfomycin_out UhpT UhpT Transporter (Glucose-6-P) mut_uhpt Mutation in uhpT UhpT->mut_uhpt inactivation UhpT->Fosfomycin_out cyaA_ptsI cyaA / ptsI (cAMP Regulation) cyaA_ptsI->GlpT positive regulation cyaA_ptsI->UhpT positive regulation mut_cyaA Mutation in cyaA/ptsI cyaA_ptsI->mut_cyaA inactivation Resistance This compound Resistance mut_glpt->Resistance mut_uhpt->Resistance mut_cyaA->Resistance MurA MurA Enzyme (Peptidoglycan Synthesis) mut_murA Mutation in murA (e.g., Cys115) MurA->mut_murA alteration mut_murA->Resistance Fos_genes Acquired fos Genes (fosA, fosB, fosX) plasmid Plasmid-mediated Fos_genes->plasmid transfer Efflux Efflux Pumps (e.g., Tet38) overexpression Overexpression Efflux->overexpression upregulation plasmid->Resistance overexpression->Resistance Fosfomycin_in Extracellular This compound Fosfomycin_in->GlpT Uptake Fosfomycin_in->UhpT Uptake Fosfomycin_out->MurA Inhibition Fosfomycin_out->Fos_genes Inactivation / Expulsion Fosfomycin_out->Efflux Inactivation / Expulsion

Caption: Key mechanisms leading to the development of this compound resistance in bacteria.

Agar_Dilution_Workflow start Start prep_media Prepare MHA plates with serial dilutions of this compound (+ 25 mg/L G6P) start->prep_media prep_inoculum Prepare 0.5 McFarland bacterial suspension start->prep_inoculum inoculate Inoculate plates with 10^4 CFU/spot using a replicator prep_media->inoculate dilute_inoculum Dilute inoculum 1:10 prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read plates incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for this compound MIC determination using the agar dilution method.

Troubleshooting_Tree decision decision action action start Unexpected resistance observed in vitro q1 Are there inner colonies on disk diffusion/E-test? start->q1 a1_yes High suspicion of heteroresistance q1->a1_yes Yes q2_no Is resistance observed across the entire population (high MIC)? q1->q2_no No action1 Perform heteroresistance screening assay. Sequence resistant colonies. a1_yes->action1 a2_yes Suspect stable resistance mechanism q2_no->a2_yes Yes a2_no Check experimental conditions q2_no->a2_no No / Inconsistent action2 Sequence glpT, uhpT, murA genes. Screen for fosA/fosB/fosX via PCR. Test with efflux pump inhibitors. a2_yes->action2 action3 Verify inoculum density. Confirm G6P supplementation in media. Check antibiotic stock concentration. a2_no->action3

Caption: A troubleshooting decision tree for investigating unexpected this compound resistance.

References

Strategies to enhance the reliability of Fosfomycin biofilm assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fosfomycin biofilm assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reliability and accuracy of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound biofilm assays in a question-and-answer format.

FAQs

Q1: Why is this compound susceptibility testing in biofilms so challenging?

A1: this compound susceptibility testing in biofilms presents several challenges. Standard methods like disk diffusion and broth microdilution may yield unreliable results for this compound.[1][2] The recommended gold standard for determining susceptibility is the agar dilution method.[1][2] Furthermore, bacteria within biofilms exhibit increased resistance compared to their free-floating (planktonic) counterparts, making them inherently less susceptible to antibiotics.[3][4]

Q2: I'm observing high variability in my crystal violet assay results. What are the potential causes?

A2: High variability in crystal violet assays can stem from several factors:

  • Inconsistent washing: Overly aggressive washing can remove weakly adherent biofilm, while insufficient washing can leave behind planktonic cells and excess stain.

  • Pipetting errors: Inaccurate pipetting of bacterial culture, media, or staining reagents can lead to significant differences between wells.

  • Edge effects: Wells on the periphery of the microtiter plate are prone to evaporation, which can concentrate nutrients and affect biofilm growth. To mitigate this, it is recommended to fill the outer wells with sterile water or media and not use them for experimental samples.

  • Contamination: Contamination of your bacterial culture or reagents can lead to inconsistent biofilm formation.

Q3: My negative control wells show significant biofilm formation. What should I do?

A3: Biofilm formation in negative control wells (containing only sterile media) indicates contamination. It is crucial to discard the results of the entire plate and repeat the experiment using fresh, sterile reagents and aseptic techniques. Ensure your media, pipette tips, and microtiter plates are sterile.

Troubleshooting Specific Issues

Q1: this compound does not appear to be effective against the biofilm of my bacterial strain. What could be the reason?

A1: Several factors could contribute to the apparent ineffectiveness of this compound:

  • Bacterial Species: Some bacteria, like Pseudomonas aeruginosa, naturally exhibit low susceptibility to this compound in a biofilm state.[5][6]

  • Resistance: The bacterial strain you are using may have acquired resistance to this compound. It is advisable to determine the Minimum Inhibitory Concentration (MIC) for planktonic bacteria first to confirm baseline susceptibility.[7]

  • Insufficient Concentration: The concentration of this compound used may not be high enough to eradicate a mature biofilm. You may need to perform a dose-response experiment to determine the Minimum Biofilm Eradication Concentration (MBEC).[8][9][10]

  • Monotherapy: this compound monotherapy is often not sufficient to eradicate biofilms.[3] Combination therapy with other antibiotics frequently shows synergistic effects.[5][6][11][12][13][14]

Q2: I'm observing an increase in biofilm formation at sub-inhibitory concentrations of this compound. Is this a known phenomenon?

A2: Yes, this is a documented phenomenon. Studies have shown that sub-inhibitory concentrations of this compound can, in some cases, enhance biofilm formation in certain bacteria, such as Staphylococcus aureus.[15][16] This highlights the importance of using appropriate concentrations of the antibiotic in your assays to avoid misleading results.

Q3: How can I improve the efficacy of this compound in my biofilm assays?

A3: To enhance the antibiofilm activity of this compound, consider the following strategies:

  • Combination Therapy: Combining this compound with other classes of antibiotics, such as aminoglycosides (e.g., gentamicin, amikacin), beta-lactams (e.g., meropenem, ceftazidime), or rifampin, has been shown to have a synergistic effect against biofilms.[5][6][7][11][12][13][14]

  • Optimize Concentration: Ensure you are using a concentration of this compound that is above the MIC for planktonic cells and ideally at or above the MBEC for the biofilm.

  • Sequential Treatment: Some studies suggest that pre-treatment with this compound can enhance the penetration and efficacy of other antibiotics.[13]

Quantitative Data Summary

The following tables summarize the efficacy of this compound alone and in combination with other antibiotics against various bacterial biofilms.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound and Other Antibiotics Against Planktonic Bacteria

AntibioticBacterial SpeciesMIC Range (µg/mL)Reference
This compoundE. coli0.25 - 32[11]
AmikacinE. coli4 - 1024[11]
CiprofloxacinE. coli1 - 1024[11]
MeropenemE. coli0.25 - 512[11]
This compoundS. aureus1 - 16[7]

Table 2: Synergistic Effects of this compound in Combination with Other Antibiotics on Biofilms

Bacterial SpeciesCombinationSynergy PercentageReference
E. coliThis compound + Meropenem68%[11]
E. coliThis compound + Amikacin58%[11]
E. coliThis compound + Gentamicin75%[5][6]
P. aeruginosaThis compound + Colistin100% (inhibition of formation)[12]
P. aeruginosaThis compound + Cefepime95.8% (inhibition of formation)[12]

Table 3: Biofilm Degradation by this compound in Multidrug-Resistant Uropathogenic E. coli (UPEC)

Biofilm Producer StrengthDegradation Concentration (DC50) Range (µg/mL)Reference
Weak164.4 - 523.1[17][18][19]
Moderate403.1 - 751.4[17][18][19]
Strong523.9 - 980.1[17][18][19]

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Assay

This protocol provides a standardized method for quantifying biofilm formation in a 96-well microtiter plate.[20][21][22]

Materials:

  • 96-well flat-bottom sterile microtiter plate

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)

  • This compound and any other test compounds

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS) or sterile distilled water

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the desired bacterial strain. Dilute the culture in fresh medium to a starting OD₆₀₀ of approximately 0.05-0.1.[20]

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of the microtiter plate. Include negative control wells with sterile medium only. For testing this compound, add 100 µL of the bacterial culture and 100 µL of the desired antibiotic concentration.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).[21]

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells.[17] After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Final Washing: Discard the crystal violet solution and wash the plate again with PBS or water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.[22]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-590 nm using a plate reader.[22]

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.[8][9][10]

Materials:

  • Same materials as the Crystal Violet Biofilm Assay

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Biofilm Assay protocol (Steps 1-3).

  • Antibiotic Treatment: After the incubation period, carefully remove the planktonic culture. Wash the wells once with PBS.

  • Serial Dilution: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms. Include a growth control well with no antibiotic.

  • Incubation: Incubate the plate for another 24 hours at the optimal growth temperature.

  • Viability Assessment: After incubation, remove the antibiotic-containing medium. Wash the wells with PBS. Add fresh, antibiotic-free medium and incubate for a further 24 hours to allow any surviving bacteria to grow.

  • Quantification: Assess bacterial viability by measuring the OD₆₀₀ of the wells. The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth.[8] Alternatively, the remaining biofilm can be quantified using the crystal violet method (Protocol 1, Steps 5-8).

Visualizations

Experimental_Workflow_Crystal_Violet_Assay cluster_prep Preparation cluster_incubation Biofilm Growth cluster_staining Staining cluster_quantification Quantification prep_culture Prepare Bacterial Inoculum setup_plate Set up 96-Well Plate prep_culture->setup_plate incubate Incubate (24-48h) setup_plate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize with Acetic Acid wash2->solubilize read_absorbance Read Absorbance (550-590nm) solubilize->read_absorbance

Caption: Workflow for the Crystal Violet Biofilm Assay.

Troubleshooting_Logic_Diagram cluster_no_effect No or Low Efficacy cluster_high_variability High Variability cluster_enhanced_biofilm Increased Biofilm start Unexpected Results in this compound Biofilm Assay check_species Check Bacterial Species Susceptibility start->check_species review_washing Review Washing Technique start->review_washing check_subinhibitory Check for Sub-inhibitory Concentrations start->check_subinhibitory check_resistance Determine Planktonic MIC check_species->check_resistance optimize_conc Optimize this compound Concentration (MBEC) check_resistance->optimize_conc consider_combo Consider Combination Therapy optimize_conc->consider_combo check_pipetting Verify Pipetting Accuracy review_washing->check_pipetting mitigate_edge Mitigate Edge Effects check_pipetting->mitigate_edge

Caption: Troubleshooting logic for this compound biofilm assays.

References

Validation & Comparative

Comparative In Vitro Activity of Fosfomycin Versus Meropenem: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro activity of fosfomycin and meropenem, two crucial antibiotics in the fight against multidrug-resistant bacteria. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data from various studies.

Data Presentation: Quantitative Susceptibility Testing

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound and meropenem against various clinically significant bacterial isolates as reported in the literature. It is important to note that MIC values can vary depending on the specific strain, the presence of resistance mechanisms, and the testing methodology.

Table 1: MICs of this compound and Meropenem against Carbapenem-Resistant Klebsiella pneumoniae (CR-Kp)

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Meropenem4 to 512[1]64[2]128[2]
This compound2 to 256[1]16[2]256[2]

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: MICs of this compound and Meropenem against Pseudomonas aeruginosa

AntibioticStrainMIC (μg/mL)
MeropenemPA010.5[3]
This compoundPA0164[3]

Note: The data for P. aeruginosa is for a specific, well-characterized strain and may not be representative of all clinical isolates.

Synergistic Activity of this compound and Meropenem Combination

A significant area of research has been the combination of this compound and meropenem, which has often demonstrated synergistic or additive effects against multidrug-resistant organisms.[4] This synergy can lead to a decrease in the MICs of both drugs, potentially restoring the efficacy of meropenem against resistant strains.[2]

For instance, in a study on KPC-2-producing Klebsiella pneumoniae, the combination of this compound and meropenem showed a synergistic effect against 58.8% of the isolates.[2] This resulted in a significant reduction in the meropenem MIC₅₀ and MIC₉₀ from 64 mg/L and 128 mg/L to 0.25 mg/L and 4 mg/L, respectively, when combined with this compound.[2] Similarly, the this compound MIC₅₀ and MIC₉₀ decreased from 16 mg/L and 256 mg/L to 8 mg/L and 32 mg/L.[2]

Against metallo-β-lactamase (MBL)-producing P. aeruginosa, the combination demonstrated synergy in 15% of isolates by Etest and 25% by time-kill assay.[5][6][7] For carbapenemase-producing Enterobacteriaceae, the addition of this compound resulted in synergistic activity against 12 of 25 isolates tested, with meropenem MICs decreasing from a range of 16-128 mg/ml to 2-16 mg/ml.[8][9]

Experimental Protocols

The following are generalized methodologies for key experiments used to determine the in vitro activity and synergy of this compound and meropenem.

1. Minimum Inhibitory Concentration (MIC) Determination

  • Broth Microdilution: This method involves preparing a series of two-fold dilutions of the antibiotics in a liquid growth medium in microtiter plates.[5] Each well is then inoculated with a standardized bacterial suspension. The plates are incubated at 35°C for 18-24 hours.[5][10] The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.[5]

  • Agar Dilution: In this method, the antibiotic is incorporated into the agar medium at various concentrations.[8][9] The surface of the agar is then inoculated with the test bacteria. For this compound susceptibility testing, the Mueller-Hinton agar is often supplemented with 25 µg/mL of glucose-6-phosphate.[11] The MIC is the lowest antibiotic concentration that prevents colony formation after incubation.

  • Etest: This method utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC value is read where the ellipse intersects the strip.[5][6][7]

2. Synergy Testing

  • Checkerboard Assay: This is a two-dimensional dilution technique where different concentrations of two antibiotics are combined in a microtiter plate. The plate is then inoculated with the test organism and incubated. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).[2][12]

  • Time-Kill Assay: This dynamic method assesses the rate of bacterial killing over time. Bacteria are incubated with the antibiotics alone and in combination at specific concentrations (e.g., at their MICs). Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per mL). Synergy is typically defined as a ≥2-log₁₀ decrease in bacterial count with the combination compared to the most active single agent at 24 hours.[5][6][7][13][14]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro synergy of this compound and meropenem.

Synergy_Testing_Workflow cluster_setup Initial Setup cluster_mic MIC Determination cluster_synergy Synergy Testing cluster_analysis Data Analysis Bacterial_Isolate Select Bacterial Isolate Prepare_Inoculum Prepare Standardized Inoculum Bacterial_Isolate->Prepare_Inoculum MIC_this compound Determine MIC of this compound Prepare_Inoculum->MIC_this compound MIC_Meropenem Determine MIC of Meropenem Prepare_Inoculum->MIC_Meropenem Checkerboard Checkerboard Assay Prepare_Inoculum->Checkerboard Time_Kill Time-Kill Assay Prepare_Inoculum->Time_Kill MIC_this compound->Checkerboard MIC_this compound->Time_Kill MIC_Meropenem->Checkerboard MIC_Meropenem->Time_Kill Calculate_FICI Calculate FICI Checkerboard->Calculate_FICI Plot_Kill_Curves Plot Time-Kill Curves Time_Kill->Plot_Kill_Curves Determine_Interaction Determine Interaction (Synergy, Additivity, etc.) Calculate_FICI->Determine_Interaction Plot_Kill_Curves->Determine_Interaction

Caption: Workflow for in vitro synergy testing of this compound and meropenem.

References

Fosfomycin's Efficacy Against ESBL-Producing E. coli: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli presents a significant challenge to antimicrobial therapy. This guide provides a comprehensive comparison of fosfomycin's efficacy against these multidrug-resistant pathogens, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternatives

This compound has demonstrated potent in vitro activity and favorable clinical outcomes in the treatment of infections caused by ESBL-producing E. coli, particularly urinary tract infections (UTIs). The following tables summarize its performance in comparison to other commonly used or alternative antibiotics.

In Vitro Susceptibility

Table 1: Comparative In Vitro Activity of this compound and Other Antibiotics Against ESBL-Producing E. coli

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Susceptibility Rate (%)
This compound 0.5 - 22 - 6494.6 - 99.0
Meropenem 0.03 - 0.1250.06 - 0.2589 - 100
Amikacin 2 - 48 - 1683 - 98
Nitrofurantoin 16 - 3232 - 12878 - 97

Note: MIC values and susceptibility rates are compiled from multiple studies and can vary based on geographical location and specific patient populations.

Clinical Efficacy in Urinary Tract Infections

Table 2: Clinical and Microbiological Outcomes of this compound and Comparator Antibiotics in the Treatment of UTIs Caused by ESBL-Producing E. coli

AntibioticStudy PopulationClinical Cure Rate (%)Microbiological Cure Rate (%)
This compound Complicated and Uncomplicated UTIs71.4 - 94.3[1][2]50.0 - 78.5[1][2]
Carbapenems (Meropenem, Imipenem) Complicated Lower UTIs95.0[3][4]80.0[3][4]
Nitrofurantoin Uncomplicated Lower UTIs~70-90 (in studies not exclusively on ESBL-producers)~75-95 (in studies not exclusively on ESBL-producers)

A randomized clinical trial comparing intravenous this compound to ceftriaxone or meropenem for bacteremic urinary tract infections caused by multidrug-resistant E. coli found clinical and microbiological cure rates of 68.6% for this compound and 78.1% for the comparators.[5] Another study on complicated lower UTIs showed similar clinical and microbiological success rates between this compound and carbapenems.[3][4] For uncomplicated UTIs, a meta-analysis comparing single-dose this compound to a 5-day course of nitrofurantoin found no significant difference in clinical or microbiological cure rates.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound's efficacy.

Antimicrobial Susceptibility Testing: Agar Dilution Method for this compound MIC

The agar dilution method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Principle: A standardized inoculum of the test organism is exposed to serial twofold dilutions of this compound incorporated into an agar medium. The MIC is the lowest concentration of the antibiotic that inhibits visible growth after incubation.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound powder (analytical grade)

  • Glucose-6-phosphate (G6P) solution (25 mg/mL)

  • Sterile petri dishes

  • Standardized bacterial inoculum (0.5 McFarland)

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.

  • Antibiotic and Supplement Addition: Aseptically add the appropriate volume of a stock solution of this compound and G6P to the molten MHA to achieve the desired final concentrations. The final concentration of G6P should be 25 µg/mL.[7]

  • Plate Pouring: Dispense the antibiotic-containing agar into sterile petri dishes. Allow the agar to solidify at room temperature.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, inoculate the surface of the agar plates with the standardized bacterial suspension. A growth control plate (without antibiotic) should be included.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, as detected by the unaided eye.

Molecular Detection of this compound Resistance: PCR for the fosA3 Gene

The most common mechanism of plasmid-mediated this compound resistance in E. coli is the production of the FosA3 enzyme. Polymerase Chain Reaction (PCR) is used to detect the presence of the fosA3 gene.

Principle: This method uses specific primers to amplify a segment of the fosA3 gene from bacterial DNA. The presence of a PCR product of the expected size indicates a positive result.

Materials:

  • Bacterial DNA extract

  • fosA3 forward and reverse primers

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the E. coli isolate.

  • PCR Reaction Mixture: Prepare a PCR master mix containing the following components per reaction:

    • PCR buffer (1X)

    • dNTPs (200 µM each)

    • Forward Primer (e.g., 0.4 µM)

    • Reverse Primer (e.g., 0.4 µM)

    • Taq DNA polymerase (1-1.25 units)

    • Template DNA (1-5 µL)

    • Nuclease-free water to a final volume of 25 or 50 µL.

  • Primer Sequences:

    • fosA3-F: 5'-ATGAATCTCTTACTTTGCGCG-3'

    • fosA3-R: 5'-TCAGTTTTCCAGTTCCGATACC-3'

  • Thermocycling Conditions:

    • Initial Denaturation: 94°C for 5 minutes

    • 30-35 Cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize as needed)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Detection of Amplicon: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (approximately 420 bp for the primers above) indicates the presence of the fosA3 gene.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the mechanism of action of this compound, the enzymatic resistance pathway, and a typical experimental workflow.

fosfomycin_mechanism cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm Fosfomycin_in This compound MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) Fosfomycin_in->MurA Irreversibly Inhibits (Covalent Bonding) Peptidoglycan_synthesis Peptidoglycan Precursor Synthesis MurA->Peptidoglycan_synthesis Catalyzes PEP Phosphoenolpyruvate (PEP) PEP->MurA Binds to UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Binds to Cell_wall Cell Wall Synthesis Peptidoglycan_synthesis->Cell_wall Lysis Cell Lysis Cell_wall->Lysis Inhibited Pathway GlpT_UhpT GlpT/UhpT Transporters GlpT_UhpT->Fosfomycin_in Fosfomycin_out This compound (extracellular) Fosfomycin_out->GlpT_UhpT Uptake

Caption: Mechanism of action of this compound.

fosA_resistance cluster_cytoplasm Bacterial Cytoplasm This compound This compound FosA FosA Enzyme (Glutathione S-transferase) This compound->FosA MurA MurA Enzyme This compound->MurA Target Inactive_this compound Inactive this compound-GSH Adduct FosA->Inactive_this compound Catalyzes addition GSH Glutathione (GSH) GSH->FosA Inactive_this compound->MurA Cannot bind

Caption: FosA-mediated enzymatic resistance to this compound.

experimental_workflow start Isolate ESBL-producing E. coli from clinical sample mic Determine MIC of this compound and Comparators (e.g., Agar Dilution) start->mic pcr Detect Resistance Genes (e.g., PCR for fosA3) start->pcr data Collect and Analyze Data (MIC50, MIC90, Susceptibility %) mic->data pcr->data comparison Compare Efficacy with Alternative Antibiotics data->comparison report Publish Comparison Guide comparison->report

Caption: Experimental workflow for validating this compound efficacy.

References

A Comparative Analysis of Fosfomycin and Colistin Activity Against Carbapenem-Resistant Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of fosfomycin and colistin against carbapenem-resistant bacterial isolates. The following sections present quantitative data, detailed experimental protocols, and visualizations of the mechanisms of action and resistance for these two last-resort antibiotics.

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant global health threat, limiting therapeutic options for severe infections. In this context, older antibiotics such as this compound and colistin have been reconsidered as salvage therapies. Understanding their respective activities and the mechanisms by which bacteria develop resistance is crucial for their effective clinical use.

Quantitative Comparison of In Vitro Activity

The in vitro efficacy of this compound and colistin against carbapenem-resistant isolates has been evaluated in numerous studies. The minimum inhibitory concentration (MIC) is a key metric, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

AntibioticOrganismNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound Carbapenem-resistant Enterobacteriaceae150Not SpecifiedNot SpecifiedNot Specified[1]
Carbapenem-resistant E. coli81Not SpecifiedNot SpecifiedNot Specified[1]
Carbapenem-resistant Klebsiella spp.69Not SpecifiedNot SpecifiedNot Specified[1]
Colistin Carbapenem-resistant Enterobacteriaceae251Not Specified0.516[2][3]
Carbapenem-resistant Klebsiella pneumoniaeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][3]
Carbapenem-resistant E. coliNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Note: "Not Specified" indicates that the specific value was not provided in the cited source.

Synergistic Activity

The combination of this compound and colistin has been investigated for potential synergistic effects against carbapenem-resistant isolates. Synergy is often assessed using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index.

OrganismNumber of IsolatesSynergy Observed (%)Indifference Observed (%)Antagonism Observed (%)Reference
Carbapenem-resistant Klebsiella pneumoniae5072160[4]
Carbapenem-resistant Klebsiella pneumoniaeNot Specified23.876.2Not Specified[4]

Experimental Protocols

Accurate and reproducible susceptibility testing is paramount for guiding clinical decisions. The following are detailed methodologies for key experiments cited in the evaluation of this compound and colistin.

Antimicrobial Susceptibility Testing (AST)

1. Broth Microdilution (BMD) for Colistin

This method is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of colistin.[5][6][7]

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), colistin sulfate powder, 96-well microtiter plates, bacterial inoculum.

  • Procedure:

    • Prepare serial two-fold dilutions of colistin in CAMHB in the microtiter plate wells.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 35°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of colistin that completely inhibits visible bacterial growth.

2. Agar Dilution for this compound

Agar dilution is the reference method for this compound susceptibility testing according to CLSI and EUCAST guidelines.[8][9]

  • Materials: Mueller-Hinton agar (MHA), this compound powder, glucose-6-phosphate (G6P), petri dishes, bacterial inoculum.

  • Procedure:

    • Prepare MHA plates containing serial two-fold dilutions of this compound. Supplement the MHA with 25 mg/L of G6P.[8]

    • Prepare a standardized bacterial inoculum and spot-inoculate approximately 1-2 µL onto the surface of each agar plate.

    • Incubate the plates at 35°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that inhibits visible growth.

Synergy Testing

Checkerboard Method

This method is used to assess the in vitro interaction between two antimicrobial agents.[4][10]

  • Procedure:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and colistin along the y-axis.

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Inoculate each well with a standardized bacterial suspension.

    • Following incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FIC index ≤ 0.5

      • Indifference: 0.5 < FIC index ≤ 4

      • Antagonism: FIC index > 4

Mechanisms of Action and Resistance

Understanding the molecular pathways of drug action and resistance is fundamental for the development of new therapeutic strategies.

This compound

This compound exerts its bactericidal effect by inhibiting the initial step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[11]

fosfomycin_mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Fosfomycin_ext This compound GlpT_UhpT GlpT/UhpT Transporters Fosfomycin_int This compound GlpT_UhpT->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes Cell_wall Cell Wall Formation Peptidoglycan_synthesis->Cell_wall Cell_lysis Cell Lysis Transport_mutation Mutation in GlpT/UhpT Transport_mutation->GlpT_UhpT Blocks uptake MurA_modification MurA Modification MurA_modification->MurA Prevents binding FosA FosA Enzyme (Inactivation) FosA->Fosfomycin_int Inactivates

Caption: this compound mechanism of action and resistance.

Resistance to this compound can occur through several mechanisms:

  • Reduced uptake: Mutations in the GlpT and UhpT transporter systems prevent the entry of this compound into the bacterial cell.[11]

  • Target modification: Alterations in the MurA enzyme can prevent this compound from binding to its target.

  • Enzymatic inactivation: The production of enzymes, such as FosA, can inactivate the this compound molecule.

Colistin

Colistin, a polymyxin antibiotic, disrupts the integrity of the bacterial outer membrane, leading to cell death.[12][13][14]

colistin_mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Outer Membrane cluster_resistance Resistance Mechanisms Colistin Colistin (Cationic) LPS Lipopolysaccharide (LPS) (Anionic) Membrane_disruption Membrane Disruption LPS->Membrane_disruption Cell_lysis Cell Lysis Membrane_disruption->Cell_lysis LPS_modification LPS Modification (e.g., PEtN addition) LPS_modification->LPS Reduces affinity PmrAB_PhoPQ PmrA/PmrB, PhoP/PhoQ (Two-component systems) PmrAB_PhoPQ->LPS_modification Regulate mcr_genes mcr genes (Plasmid-mediated) mcr_genes->LPS_modification Mediate

Caption: Colistin mechanism of action and resistance.

The primary mechanism of colistin resistance involves the modification of the lipopolysaccharide (LPS) layer of the outer membrane.[12][15]

  • LPS modification: The addition of positively charged molecules, such as phosphoethanolamine (PEtN), to the lipid A portion of LPS reduces the net negative charge of the outer membrane. This weakens the electrostatic interaction with the cationic colistin molecule, thereby preventing its disruptive action. This modification is often mediated by chromosomal two-component systems like PmrA/PmrB and PhoP/PhoQ, or by plasmid-mediated mcr genes.[12][15]

References

In Vitro Showdown: A Head-to-Head Comparison of Fosfomycin and Tigecycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of fosfomycin and tigecycline, supported by experimental data and detailed protocols.

In the ongoing battle against multidrug-resistant (MDR) bacteria, the strategic selection of antimicrobial agents is paramount. This guide provides a detailed in vitro comparison of two potent antibiotics, this compound and tigecycline, which are often considered in the treatment of complex infections. Here, we present a synthesis of experimental data on their individual efficacy and combined interactions, alongside standardized protocols for the key assays cited.

Executive Summary: this compound vs. Tigecycline at a Glance

This compound, a bactericidal agent, and tigecycline, a bacteriostatic agent, exhibit distinct profiles in their in vitro activity. This compound demonstrates rapid bactericidal activity by inhibiting the initial step of cell wall synthesis.[1][2] In contrast, tigecycline, a glycylcycline, inhibits protein synthesis, thereby halting bacterial growth.[3]

Our comparative analysis of minimum inhibitory concentration (MIC) data reveals that both agents have a broad spectrum of activity against various Gram-negative and Gram-positive bacteria. However, susceptibility patterns can vary significantly depending on the bacterial species and the presence of resistance mechanisms.

A critical aspect of this comparison is the in vitro interaction between the two drugs. While combination therapy is a common strategy to combat resistance, studies on this compound and tigecycline have yielded mixed results. Evidence suggests that the combination can range from synergistic to indifferent, and in some cases, even antagonistic, particularly against certain strains of Klebsiella pneumoniae.[3][4] This underscores the importance of empirical testing for specific clinical isolates.

Quantitative Data Comparison

The following tables summarize the in vitro activity of this compound and tigecycline against key bacterial pathogens, as well as the outcomes of synergy testing.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Tigecycline against Carbapenem-Resistant Enterobacteriaceae (CRE)

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Carbapenem-Resistant Enterobacteriaceae (CRE) isolates Colistin0.50196.83
This compound41663.49[5]
Tigecycline0.25171.43[5]
Klebsiella pneumoniae (KPC-producing) This compound166492.6[6]
Tigecycline---
Klebsiella pneumoniae (Tigecycline and/or Colistin non-susceptible) This compound3212887.0[6]
Tigecycline---

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility rates are based on the referenced study's interpretation criteria.

Table 2: In Vitro Synergy Testing of this compound in Combination with Tigecycline

Bacterial SpeciesNumber of IsolatesMethodSynergy (%)Additive/Indifference (%)Antagonism (%)Reference
Klebsiella pneumoniae (KPC-producing)30Checkerboard & E-test13.3 - 16.730.0 - 36.7 (additive)0[7]
Klebsiella pneumoniae (XDR/PDR)18Checkerboard & Time-Kill0Partial Synergy (77.8%)Yes[3]
Gram-negative bloodstream isolates30MIC test strip0100 (indifference)0[4]
Klebsiella pneumoniae (OXA-48 positive)12Checkerboard33--[8]
Escherichia coli (NDM-1 harboring)3Not specifiedYes--[9]

Note: Definitions of synergy, additivity/indifference, and antagonism are based on the Fractional Inhibitory Concentration Index (FICI) or as described in the cited studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are standardized protocols for the key experiments discussed in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Protocol:

  • Prepare Antimicrobial Stock Solutions: Aseptically prepare stock solutions of this compound and tigecycline at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[10]

  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). For this compound testing, supplement the broth with glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.

  • Prepare Inoculum: From a fresh 18- to 24-hour agar plate, suspend isolated colonies in broth to match the turbidity of a 0.5 McFarland standard. This suspension should be diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Checkerboard Synergy Testing

The checkerboard assay is used to assess the in vitro interaction of two antimicrobial agents.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute antibiotic A (e.g., this compound with G6P) horizontally and antibiotic B (e.g., tigecycline) vertically.

  • Controls: The last row should contain only dilutions of antibiotic A, and the last column should contain only dilutions of antibiotic B to determine their individual MICs. A growth control well with no antibiotics is also included.

  • Inoculation: Inoculate all wells with a bacterial suspension prepared as described for the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

This dynamic assay evaluates the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Protocol:

  • Preparation: Prepare flasks containing CAMHB (with G6P for this compound) and the desired concentrations of the antibiotic(s) alone and in combination.

  • Inoculation: Inoculate the flasks with a mid-logarithmic phase bacterial culture to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the samples and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and combination.

  • Interpretation:

    • Bactericidal activity: ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity: < 3-log₁₀ reduction in CFU/mL.

    • Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for MIC determination and time-kill assays.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_stock Prepare Antibiotic Stock Solutions dilution Serial Dilution of Antibiotics in 96-Well Plate prep_stock->dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation reading Visually Read MIC (Lowest Concentration with No Growth) incubation->reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Prepare Inoculum & Antibiotic Solutions in Flasks inoculate Inoculate Flasks to ~5x10^5 CFU/mL start->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate t0 T=0h incubate->t0 t2 T=2h incubate->t2 t4 T=4h incubate->t4 t24 T=24h incubate->t24 plate Serial Dilution & Plating of Samples t0->plate t2->plate t4->plate t24->plate count Incubate Plates & Count Colonies (CFU/mL) plate->count end Plot log10 CFU/mL vs. Time & Determine Activity count->end

Caption: Workflow for a Time-Kill Assay.

Conclusion

This guide provides a foundational in vitro comparison of this compound and tigecycline. While both antibiotics show promise against MDR pathogens, their efficacy and interactions are highly dependent on the specific bacterial isolates and testing conditions. The data presented here highlight the need for careful consideration and empirical testing when selecting these agents for therapeutic development or clinical use. The provided protocols offer a standardized approach to conducting these critical in vitro evaluations. Further research is warranted to explore the clinical implications of the observed in vitro interactions.

References

Fosfomycin's Battle Against Bacteria: A Stark Contrast in Efficacy Against Planktonic and Biofilm Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research reveals a significant disparity in the efficacy of the antibiotic fosfomycin against free-floating (planktonic) bacteria versus those encased in protective biofilm structures. While demonstrating potent activity against planktonic bacteria, this compound's ability to eradicate established biofilms often requires substantially higher concentrations, a critical consideration for researchers and drug development professionals in the ongoing fight against antibiotic resistance.

This comparison guide synthesizes quantitative data from multiple studies, providing a clear overview of this compound's performance against key pathogens in both planktonic and biofilm states. Detailed experimental protocols and visual representations of underlying mechanisms and workflows are included to support further research and development in this critical area.

Quantitative Comparison: Planktonic vs. Biofilm Susceptibility

The data overwhelmingly indicates that bacteria embedded within biofilms exhibit significantly higher tolerance to this compound compared to their planktonic counterparts. This is quantified by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, with the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration required to kill the microorganisms in a pre-formed biofilm.

Below are tables summarizing the MIC and MBEC values for this compound against three clinically relevant bacterial species: Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

Table 1: this compound Efficacy against Escherichia coli

MetricValue (µg/mL)Reference
Planktonic MIC₅₀4[1]
Planktonic MIC₉₀96 - ≤16[1][2]
Biofilm Degradation Range164.4 - 1045[3]

Table 2: this compound Efficacy against Pseudomonas aeruginosa

MetricValue (µg/mL)Reference
Planktonic MIC₅₀32 - 128[4][5]
Planktonic MIC₉₀128 - 256[4][6]
MBEC₅₀> MIC[7]
MBEC₇₅> MBEC₅₀[7]

Table 3: this compound Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)

MetricValue (µg/mL)Reference
Planktonic MIC4[8]
Planktonic MIC (Resistance)>32[8]
MBEC₅₀> MIC₅₀[9]
MBEC₉₀> MIC₉₀[9]

Understanding the Mechanism of Action and Biofilm Resistance

This compound acts by inhibiting the enzyme MurA, a crucial component in the early stages of bacterial cell wall synthesis[10]. This disruption of peptidoglycan production leads to cell lysis and death. However, the protective extracellular matrix of biofilms, composed of polysaccharides, proteins, and extracellular DNA, can impede antibiotic penetration and contribute to the observed increase in resistance.

This compound Mechanism of Action This compound This compound MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) This compound->MurA Inhibits CellWall Bacterial Cell Wall Synthesis Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Catalyzes Peptidoglycan->CellWall

This compound's inhibition of the MurA enzyme.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, the detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination (Resazurin Microtiter Assay)

The MIC of this compound against planktonic bacteria is determined using the resazurin microtiter assay.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB)[3].

  • Serial Dilution of this compound: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate, with each well containing a final volume of 100 µL of MHB with the respective antibiotic concentration[3]. For this compound testing, the medium is often supplemented with glucose-6-phosphate (G-6-P) to facilitate antibiotic uptake[3].

  • Inoculation: Each well is inoculated with 100 µL of the prepared bacterial suspension[3].

  • Incubation: The plate is incubated at 37°C for 16-24 hours[3][11].

  • Addition of Resazurin: Following incubation, 30 µL of resazurin solution (0.015% w/v) is added to each well, and the plate is incubated for an additional 2-4 hours[3][11].

  • Reading Results: The MIC is determined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue to pink, indicating the inhibition of bacterial growth[3][12].

MIC Determination Workflow (Resazurin Assay) cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum C Inoculate wells with bacteria A->C B Serial Dilution of this compound in 96-well plate B->C D Incubate at 37°C C->D E Add Resazurin Indicator D->E F Incubate again E->F G Observe color change (Blue to Pink) F->G H Determine MIC (Lowest concentration with no color change) G->H

Workflow for MIC determination using the resazurin assay.
Biofilm Eradication/Degradation Assay (Crystal Violet Method)

The efficacy of this compound against established biofilms is commonly assessed using the crystal violet staining method.

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation[13][14].

  • Removal of Planktonic Cells: The culture medium is carefully removed, and the wells are washed with a sterile solution (e.g., phosphate-buffered saline, PBS) to remove non-adherent, planktonic bacteria[14][15].

  • This compound Treatment: Fresh growth medium containing serial dilutions of this compound is added to the wells with the established biofilms.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow the antibiotic to act on the biofilm.

  • Staining with Crystal Violet: The wells are washed again and then stained with a 0.1% crystal violet solution for 10-15 minutes[13][14].

  • Washing and Solubilization: Excess stain is washed away, and the plate is allowed to dry. The crystal violet retained by the biofilm is then solubilized with a solvent, such as 30% acetic acid or ethanol[13][14].

  • Quantification: The absorbance of the solubilized crystal violet is measured using a plate reader at a specific wavelength (e.g., 550-595 nm). The reduction in biofilm biomass is calculated by comparing the absorbance of treated wells to untreated controls[14]. The MBEC is the lowest concentration of the antibiotic that results in a significant reduction or complete eradication of the biofilm.

Biofilm Eradication Workflow (Crystal Violet Assay) cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Inoculate 96-well plate with bacteria B Incubate to form biofilm A->B C Wash to remove planktonic cells B->C D Add this compound dilutions C->D E Incubate D->E F Wash and stain with Crystal Violet E->F G Wash and Solubilize stain F->G H Measure Absorbance G->H I Determine MBEC H->I

Workflow for biofilm eradication assay using the crystal violet method.

Conclusion

The presented data clearly illustrates the challenge posed by bacterial biofilms in antibiotic therapy. While this compound remains a valuable tool against planktonic bacteria, its reduced efficacy against biofilm-embedded bacteria underscores the urgent need for novel anti-biofilm strategies and combination therapies. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research in this critical field, ultimately contributing to the development of more effective treatments for biofilm-associated infections.

References

Fosfomycin and Daptomycin: A Synergistic Combination Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals a potent synergistic effect between fosfomycin and daptomycin against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This combination not only enhances bactericidal activity but also demonstrates potential in preventing the emergence of daptomycin resistance.

The rising threat of antimicrobial resistance necessitates innovative therapeutic strategies. The combination of this compound, a phosphonic acid antibiotic that inhibits the initial step of peptidoglycan synthesis, and daptomycin, a cyclic lipopeptide that disrupts bacterial cell membrane function, has emerged as a promising approach.[1] Extensive in vitro, in vivo, and ex vivo studies have consistently demonstrated the synergistic relationship between these two agents, offering a valuable option for clinicians battling difficult-to-treat infections.[2][3]

Enhanced Bactericidal Activity and Resistance Suppression

Multiple studies have shown that the combination of this compound and daptomycin leads to significantly enhanced killing of both daptomycin-susceptible and daptomycin-resistant strains of MRSA compared to either drug alone.[2] This synergistic activity has been observed in various experimental models, including time-kill assays, simulated endocardial vegetation models, and animal models of infective endocarditis.[2][4] Furthermore, the addition of this compound has been shown to prevent the emergence of daptomycin resistance in susceptible strains and inhibit further increases in the minimum inhibitory concentration (MIC) in already resistant strains.[2]

The proposed mechanism for this synergy involves this compound's ability to inhibit cell wall synthesis, which is thought to increase the bacterial cell envelope's susceptibility to daptomycin's disruptive action.[5] Specifically, this compound treatment has been shown to increase the overall amount of anionic phospholipids, such as cardiolipin, in the cell envelope and cause their delocalization, potentially creating a more favorable environment for daptomycin binding and activity.[2]

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound and daptomycin has been quantified across various studies and bacterial species. The following tables summarize key findings from in vitro and in vivo experiments.

In Vitro Synergy Data
Bacterial SpeciesStrain(s)Experimental MethodKey FindingsReference(s)
Staphylococcus aureus (MRSA)Daptomycin-Susceptible & -ResistantTime-Kill AssayCombination was bactericidal and synergistic, with a >3-log10 CFU/mL reduction compared to either drug alone.[2]
Staphylococcus aureus (MRSA)5 strainsTime-Kill AssaySynergy observed in all 5 strains at both standard (10^6 CFU/ml) and high (10^8 CFU/ml) inocula.[4]
Enterococcus faecalis21 clinical isolates (high-level gentamicin resistance)Time-Kill AssaySynergistic bactericidal activity observed against all strains, with a mean increase in killing of 2.7 +/- 0.7 log10 CFU/ml compared to daptomycin alone.[6]
Enterococcus faecium (VRE)32 clinical isolatesTime-Kill AssayCombination of this compound and daptomycin was highly synergistic, resulting in a 2.8 to 3.9 log10 CFU/ml kill.[5]
Enterococcus faecium & Enterococcus faecalis (VRE)4 strainsIn Vitro PK/PD ModelAddition of this compound to daptomycin resulted in significantly increased killing at 72 hours for 3 of the 4 strains.[7]
In Vivo and Ex Vivo Efficacy
Animal ModelInfection ModelBacterial StrainKey FindingsReference(s)
RabbitInfective EndocarditisMRSA (Daptomycin-Resistant)Combination therapy increased target tissue clearances of the daptomycin-resistant strain.[8]
RabbitExperimental EndocarditisMRSADaptomycin plus this compound significantly improved the efficacy of daptomycin monotherapy at 6 mg/kg/day, with 100% sterile vegetations versus 72% for monotherapy.[4]
RatImplant-Associated OsteomyelitisMRSAThe combination of daptomycin and this compound was statistically superior to either drug alone in reducing bacterial counts in bone.[9]
Ex VivoSimulated Endocardial Vegetation (SEV) ModelMRSA (Daptomycin-Susceptible & -Resistant)The combination demonstrated enhanced and rapid bactericidal activity, sterilizing vegetations within 24 to 96 hours.[2]

Experimental Protocols

The validation of this synergistic effect relies on standardized and reproducible experimental methodologies. Below are detailed protocols for two key in vitro assays used to assess antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a common method to determine the in vitro interaction between two antimicrobial agents by measuring the minimal inhibitory concentration (MIC) of each drug alone and in combination.[10][11]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the daptomycin-fosfomycin combination.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB), supplemented with 25 mg/liter glucose-6-phosphate for this compound testing and Ca2+ to 50 mg/liter for daptomycin testing.[4][12]

  • Daptomycin and this compound stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[11][13]

Procedure:

  • Plate Setup: Add 50 µL of supplemented CAMHB to each well of a 96-well plate.

  • Serial Dilutions:

    • Serially dilute daptomycin twofold along the y-axis (rows).

    • Serially dilute this compound twofold along the x-axis (columns). This creates a matrix of wells with varying concentrations of both drugs.[10]

  • Inoculation: Inoculate each well with 100µl of the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[13]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated as follows: FIC Index = (MIC of Daptomycin in combination / MIC of Daptomycin alone) + (MIC of this compound in combination / MIC of this compound alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[11][13]

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start prep_media Prepare Supplemented CAMHB start->prep_media prep_drugs Prepare Daptomycin & This compound Stocks start->prep_drugs prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum add_media Add Media to 96-Well Plate prep_media->add_media prep_drugs->add_media inoculate Inoculate Wells prep_inoculum->inoculate dilute_dap Serially Dilute Daptomycin (Rows) add_media->dilute_dap dilute_fos Serially Dilute This compound (Columns) dilute_dap->dilute_fos dilute_fos->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Workflow for the Checkerboard Synergy Assay.

Time-Kill Assay Protocol

Time-kill assays assess the rate and extent of bacterial killing by an antimicrobial agent or combination over time.[10][13]

Objective: To evaluate the bactericidal activity of daptomycin and this compound, alone and in combination, against a target organism.

Materials:

  • Culture tubes or flasks

  • Supplemented CAMHB

  • Daptomycin and this compound at desired concentrations (e.g., 0.5x or 1x MIC)[2][13]

  • Bacterial culture in logarithmic growth phase

  • Apparatus for serial dilutions and colony counting (e.g., agar plates)

Procedure:

  • Preparation: Prepare a bacterial suspension in the logarithmic growth phase and dilute it in supplemented CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.[10][13]

  • Experimental Setup: Prepare culture tubes with the following conditions:

    • Growth control (no antibiotic)

    • Daptomycin alone

    • This compound alone

    • Daptomycin and this compound in combination

  • Incubation: Incubate the tubes at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.[12]

  • Quantification: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

    • Bactericidal activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.[14]

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_procedure Assay Procedure cluster_results Results & Interpretation start Start prep_inoculum Prepare Log-Phase Bacterial Inoculum start->prep_inoculum setup_tubes Set Up Culture Tubes (Control, Dap, Fos, Dap+Fos) prep_inoculum->setup_tubes incubate Incubate Tubes with Shaking setup_tubes->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample dilute_plate Perform Serial Dilutions and Plate sample->dilute_plate count_colonies Incubate Plates & Count Colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Synergy & Bactericidal Activity plot_data->interpret end End interpret->end

Caption: Workflow for the Time-Kill Synergy Assay.

Proposed Mechanism of Synergistic Action

The synergy between this compound and daptomycin is rooted in their distinct but complementary mechanisms of action targeting the bacterial cell envelope.

Synergy_Mechanism cluster_this compound This compound Action cluster_daptomycin Daptomycin Action cluster_synergy Synergistic Effect This compound This compound murA MurA Enzyme This compound->murA Inhibits peptidoglycan Peptidoglycan Synthesis murA->peptidoglycan Blocks cell_wall Weakened Cell Wall peptidoglycan->cell_wall Leads to enhanced_dap_access Enhanced Daptomycin Access/Binding cell_wall->enhanced_dap_access Facilitates daptomycin Daptomycin cell_membrane Cell Membrane daptomycin->cell_membrane Targets depolarization Membrane Depolarization cell_membrane->depolarization Causes cell_death Bacterial Cell Death depolarization->cell_death Results in enhanced_dap_access->cell_membrane Increases interaction

Caption: Proposed mechanism of this compound-daptomycin synergy.

References

The Impact of Growth Media on Fosfomycin's In Vitro Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic activity under different laboratory conditions is paramount. This guide provides a comparative analysis of Fosfomycin's performance in various growth media, with a focus on the critical role of media composition in determining its in vitro efficacy. The data presented herein is collated from published studies to offer a clear, evidence-based comparison.

The in vitro activity of the antibiotic this compound is significantly influenced by the composition of the growth medium, a factor that can lead to variability in susceptibility testing results. The presence or absence of specific supplements, most notably glucose-6-phosphate (G6P), plays a pivotal role in the drug's uptake by bacteria. This guide delves into the experimental data that highlights these differences and provides detailed protocols for the key experiments cited.

Quantitative Comparison of this compound Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness. The following table summarizes the MIC values of this compound against various bacterial isolates in Mueller-Hinton Broth (MHB), both with and without the addition of glucose-6-phosphate (G6P).

OrganismGrowth MediumThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
Escherichia coliMHB32>256
Escherichia coliMHB + 25 µg/mL G6P0.51
EnterobacteriaceaeMHB64>256
EnterobacteriaceaeMHB + 25 µg/mL G6P432
Enterococcus faecalisMHB64128
Enterococcus faecalisMHB + 25 µg/mL G6P3264
Staphylococcus aureusMHB816
Staphylococcus aureusMHB + 25 µg/mL G6P14
Pseudomonas aeruginosaMHB + 25 µg/mL G6P64256[1]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data clearly demonstrates that the addition of G6P to Mueller-Hinton Broth significantly enhances the activity of this compound, resulting in substantially lower MIC values for E. coli, Enterobacteriaceae, E. faecalis, and S. aureus. This potentiation is a crucial consideration for in vitro susceptibility testing. While Mueller-Hinton medium is the standard for most susceptibility testing, it is important to note a lack of comprehensive comparative studies on this compound's activity in other common laboratory media such as Tryptic Soy Broth (TSB) or Lysogeny Broth (LB). The standardization to Mueller-Hinton agar/broth is intended to ensure reproducibility and comparability of results across different laboratories.[2]

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the comparative analysis of antibiotic activity. Below are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Glucose-6-phosphate (G6P) solution

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions of this compound in CAMHB (with and without 25 µg/mL G6P) in the wells of the 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • Bacterial isolates

  • Mueller-Hinton Agar (MHA)

  • This compound powder

  • Glucose-6-phosphate (G6P) solution

  • Petri dishes

  • Inoculum replicating apparatus

Procedure:

  • Preparation of Agar Plates: Prepare a series of MHA plates containing serial two-fold dilutions of this compound. For supplemented plates, add G6P to a final concentration of 25 µg/mL.[3] Pour the agar into sterile petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method, standardized to a 0.5 McFarland turbidity.

  • Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the prepared bacterial suspension (final inoculum of approximately 10^4 CFU/spot).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination Isolate Bacterial Isolate Culture Overnight Culture Isolate->Culture McFarland 0.5 McFarland Suspension Culture->McFarland Inoculation Inoculate Plates/Wells McFarland->Inoculation Broth_Dilution Broth Microdilution Broth_Dilution->Inoculation Agar_Dilution Agar Dilution Agar_Dilution->Inoculation Fosfomycin_Prep Prepare this compound Dilutions (with/without G6P) Fosfomycin_Prep->Broth_Dilution Fosfomycin_Prep->Agar_Dilution Incubation Incubate 16-20h at 35°C Inoculation->Incubation Reading Read MIC Incubation->Reading Fosfomycin_Uptake_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular G6P Glucose-6-Phosphate UhpT UhpT Transporter G6P->UhpT Induces expression Fosfomycin_ext This compound Fosfomycin_ext->UhpT Uptake GlpT GlpT Transporter Fosfomycin_ext->GlpT Uptake Fosfomycin_int This compound UhpT->Fosfomycin_int GlpT->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Inhibits CellWall_Synth Cell Wall Synthesis (Inhibited) MurA->CellWall_Synth

References

Fosfomycin's Performance Against Vancomycin-Resistant Enterococci: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-resistant enterococci (VRE) presents a significant challenge in clinical settings, necessitating the exploration of alternative therapeutic agents. Fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action, has garnered interest as a potential treatment option for VRE infections. This guide provides a comprehensive assessment of this compound's performance against VRE, with supporting in-vitro and clinical data, and compares its efficacy with other relevant antibiotics.

In-Vitro Susceptibility of VRE to this compound

Multiple studies have evaluated the in-vitro activity of this compound against VRE, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The data consistently demonstrates that a significant percentage of VRE isolates are susceptible to this compound.

Study CohortVRE SpeciesNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)
Renal Transplant Patients with Infected Urinary Stents[1]E. faecium32--91% (MIC ≤64 µg/ml)[2]
Mixed Clinical Isolates[3]Mixed VRE10032[3]64[3]94-97% (depending on method)[3][4]
Clinical VRE Strains[5]E. faecium (28), E. faecalis (2)30128[5]160[5]26.6% (MIC ≤64 µg/mL)[5]

Clinical Efficacy of this compound in VRE Infections

Clinical data on this compound for VRE infections is most robust for urinary tract infections (UTIs). For more severe systemic infections like bacteremia, this compound is often used as part of a combination therapy.

VRE Urinary Tract Infections

A retrospective study on the use of oral this compound for VRE UTIs showed promising results.[6]

Patient CohortInfection TypeNo. of PatientsClinical Cure Rate (%)
Hospitalized PatientsUncomplicated UTI10100%[2][6]
Hospitalized PatientsComplicated UTI2976%[2][6]
Overall UTI 39 82% [2][6]
VRE Bacteremia (in Combination Therapy)

A retrospective, comparative cohort study investigated the effect of adding intravenous this compound to daptomycin for the treatment of VRE bloodstream infections.

Treatment GroupNo. of PatientsIn-Hospital Mortality Rate (%)
Daptomycin + this compound4847.9%
Daptomycin Monotherapy17677.3%

This study suggests that the combination of high-dose daptomycin with this compound may improve survival rates in patients with VRE bacteremia compared to daptomycin alone.

Comparative Clinical Outcomes with Standard-of-Care Antibiotics for VRE Bacteremia

To contextualize the performance of therapies for serious VRE infections, this section presents data from meta-analyses and cohort studies comparing linezolid and daptomycin, two standard-of-care agents for VRE bacteremia.

ComparisonStudy TypeKey Findings
Linezolid vs. DaptomycinMeta-analysisPatients treated with daptomycin had significantly higher 30-day all-cause mortality and infection-related mortality rates than those treated with linezolid.[2]
Linezolid vs. DaptomycinMeta-analysisLinezolid treatment for VRE bacteremia was associated with a lower mortality rate than daptomycin treatment.[3]
Linezolid vs. DaptomycinNational Retrospective Cohort StudyTreatment with linezolid for VRE-BSI resulted in significantly higher treatment failure in comparison to daptomycin.[4]

The conflicting results from different comparative studies highlight the complexity of treating VRE bacteremia and the need for prospective clinical trials.

Synergy with Other Antibiotics

This compound has demonstrated synergistic or additive effects when combined with other antibiotics against VRE in in-vitro studies. This is a crucial consideration for treating severe infections.

  • With Daptomycin: Combination therapy with this compound and daptomycin has shown to be highly synergistic, resulting in enhanced bactericidal activity compared to this compound alone against VRE.[2]

  • With Amoxicillin: Synergy has been observed for this compound in combination with amoxicillin against VRE, even in amoxicillin-resistant isolates.[2]

  • With Linezolid: The combination of this compound and linezolid has been reported as synergistic or additive, though generally bacteriostatic.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

1. Agar Dilution Method (Reference Method):

  • Principle: This method involves incorporating varying concentrations of the antibiotic into an agar medium, on which the test organism is then inoculated. The MIC is the lowest concentration of the antibiotic that inhibits visible growth of the organism.

  • Medium: Mueller-Hinton agar supplemented with 25 mg/L of glucose-6-phosphate is used for this compound testing.[7]

  • Inoculum: A standardized bacterial suspension (e.g., 10⁴ CFU/spot) is applied to the surface of the agar plates.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth. Breakpoints from CLSI or EUCAST guidelines are used to categorize the isolate as susceptible, intermediate, or resistant.[1][7][8][9]

2. Broth Microdilution Method:

  • Principle: This method uses a liquid medium in a microtiter plate with serial twofold dilutions of the antibiotic.

  • Medium: Mueller-Hinton broth supplemented with 25 mg/L of glucose-6-phosphate.

  • Inoculum: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that prevents visible turbidity.

Time-Kill Assay (for Synergy Testing)
  • Principle: This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time, alone and in combination.

  • Procedure:

    • A standardized inoculum of the VRE isolate is added to a series of tubes containing cation-adjusted Mueller-Hinton broth.

    • Antibiotics are added to the tubes alone and in combination at specific concentrations (e.g., based on their MICs).

    • The tubes are incubated at 37°C.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Interpretation of Synergy: Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing Mechanisms and Workflows

fosfomycin_mechanism cluster_bacterium Bacterial Cell Transport Glycerol-3-phosphate transporter (GlpT) & Hexose phosphate transporter (UhpT) MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) Fosfomycin_int This compound Transport->Fosfomycin_int Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes first step Inhibition Inhibition PEP Phosphoenolpyruvate (PEP) PEP->MurA Binds UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Binds Cell_wall Cell Wall Peptidoglycan_synthesis->Cell_wall Fosfomycin_ext This compound Fosfomycin_ext->Transport Enters cell via Fosfomycin_int->MurA Irreversibly inhibits (PEP analog)

Caption: Mechanism of action of this compound.

vre_resistance cluster_enterococcus Enterococcal Cell D_Ala_D_Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vancomycin_target Vancomycin Binding Site D_Ala_D_Ala->Vancomycin_target Van_genes Van Gene Cluster (e.g., vanA, vanB) Altered_precursor Altered Peptidoglycan Precursor (D-Ala-D-Lac or D-Ala-D-Ser) Van_genes->Altered_precursor Synthesizes Cell_wall_synthesis Cell Wall Synthesis Altered_precursor->Cell_wall_synthesis No_binding Binding Prevented Resistant_cell_wall Resistant Cell Wall Cell_wall_synthesis->Resistant_cell_wall Vancomycin Vancomycin Vancomycin->Vancomycin_target Binds to Vancomycin->Altered_precursor Cannot bind effectively

Caption: Mechanism of vancomycin resistance in enterococci.

susceptibility_workflow start Clinical Isolate (VRE) prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum mic_testing Perform MIC Testing (Agar/Broth Dilution) prepare_inoculum->mic_testing incubation Incubate at 35-37°C for 16-24 hours mic_testing->incubation read_results Read MIC Results incubation->read_results interpret Interpret using CLSI/EUCAST Breakpoints read_results->interpret report Report as Susceptible, Intermediate, or Resistant interpret->report

Caption: Experimental workflow for antimicrobial susceptibility testing.

References

In Vitro Efficacy of Fosfomycin and Carbapenems Against KPC-Producing Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the in vitro activity of fosfomycin is being revisited as a potential therapeutic option against multidrug-resistant organisms, including carbapenem-resistant Enterobacteriaceae (CRE). Of particular concern are Klebsiella pneumoniae carbapenemase (KPC)-producing isolates, which are resistant to nearly all β-lactam antibiotics. This guide provides a comparative overview of the in vitro performance of this compound versus carbapenems against these challenging pathogens, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Data Summary

The in vitro susceptibility of KPC-producing isolates to this compound and carbapenems has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key research, highlighting the comparative efficacy of these antimicrobial agents.

Table 1: this compound Activity Against KPC-Producing Klebsiella pneumoniae

StudyNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Endimiani et al. (2010)[1]68166493%
Falagas et al. (cited in[2])Not Specified--84.8%
Hirsch et al. (2014)[2][3]107 (CRE)851278%
Oteo et al. (cited in[4])Not Specified--86.7%
Karageorgopoulos et al. (2021)[5]144 (CRKP)--69.4%

Susceptibility breakpoints vary by guideline (e.g., CLSI, EUCAST). The percentages reported are based on the breakpoints used in the respective studies.

Table 2: Carbapenem Activity Against KPC-Producing Klebsiella pneumoniae

StudyNo. of IsolatesCarbapenemMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bakthavatchalam et al. (2020)[6]50Meropenem4 - 512--

Table 3: Synergistic Activity of this compound and Meropenem Against KPC-Producing Klebsiella pneumoniae

StudyNo. of IsolatesSynergy Rate (%)
Michalopoulos et al. (2011)[7]1764.7%
Bakthavatchalam et al. (2020)[6]5020%

Experimental Protocols

The determination of in vitro susceptibility of KPC-producing isolates to this compound and carbapenems is primarily conducted using the following standardized methods.

Minimum Inhibitory Concentration (MIC) Determination

1. Agar Dilution Method (Reference method for this compound)

The agar dilution method is considered the gold standard for determining this compound MICs according to both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]

  • Media Preparation: Mueller-Hinton agar (MHA) is prepared and supplemented with 25 µg/mL of glucose-6-phosphate (G6P).[2][11] This supplementation is crucial for this compound testing as G6P facilitates the active transport of this compound into the bacterial cell. A series of MHA plates containing twofold serial dilutions of this compound are prepared.

  • Inoculum Preparation: A bacterial suspension is prepared from a pure culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ Colony Forming Units (CFU) per spot.

  • Inoculation and Incubation: The standardized bacterial inoculum is spotted onto the surface of the MHA plates with varying this compound concentrations. The plates are then incubated at 35-37°C for 16-20 hours.[2][9]

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. Broth Microdilution Method

While agar dilution is the reference for this compound, broth microdilution is a common method for determining carbapenem MICs and is also used for this compound in some studies.[12][13]

  • Media and Reagents: Cation-adjusted Mueller-Hinton broth (CAMHB) is used. For this compound testing, the broth is supplemented with 25 µg/mL of G6P.

  • Procedure: Serial twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate. Each well is then inoculated with the standardized bacterial suspension.

  • Incubation and Reading: The plates are incubated under the same conditions as the agar dilution method. The MIC is determined as the lowest antibiotic concentration with no visible bacterial growth.

Synergy Testing

To evaluate the potential for enhanced antimicrobial activity, synergy testing of this compound in combination with carbapenems is often performed.

  • Checkerboard Assay: This method involves a two-dimensional array of antibiotic concentrations in a microtiter plate. Serial dilutions of this compound are made along the x-axis, and serial dilutions of the carbapenem are made along the y-axis. Each well is inoculated with a standardized bacterial suspension. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, indifference, or antagonism.

  • Time-Kill Assay: This dynamic method assesses the rate of bacterial killing over time.[7] Bacterial cultures are exposed to the antibiotics alone and in combination at specific concentrations (e.g., based on their MICs). Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualized Workflows

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_media Media Preparation cluster_testing Testing cluster_result Result Isolate KPC-producing Isolate Culture Pure Culture on Agar Plate Isolate->Culture Streak Suspension Bacterial Suspension (0.5 McFarland) Culture->Suspension Prepare Inoculum Standardized Inoculum (10^4 CFU/spot) Suspension->Inoculum Dilute Spotting Spot Inoculation Inoculum->Spotting MHA Mueller-Hinton Agar Plates Agar Plates with this compound Concentrations MHA->Plates Prepare G6P Glucose-6-Phosphate (25 µg/mL) G6P->Plates Supplement This compound This compound Serial Dilutions This compound->Plates Add Plates->Spotting Incubation Incubation (35-37°C, 16-20h) Spotting->Incubation Reading Read for Visible Growth Incubation->Reading MIC Determine MIC Reading->MIC

Synergy_Testing_Workflow cluster_setup Setup cluster_methods Synergy Methods cluster_checkerboard_details Checkerboard Details cluster_timekill_details Time-Kill Details cluster_outcome Outcome Isolate KPC-producing Isolate MIC_A Determine MIC of Drug A (this compound) Isolate->MIC_A MIC_B Determine MIC of Drug B (Carbapenem) Isolate->MIC_B Checkerboard Checkerboard Assay MIC_A->Checkerboard TimeKill Time-Kill Assay MIC_A->TimeKill MIC_B->Checkerboard MIC_B->TimeKill Serial_Dilutions 2D Serial Dilutions of Drugs A & B Checkerboard->Serial_Dilutions Expose_Culture Expose Culture to Drugs (Alone & Combined) TimeKill->Expose_Culture Inoculate_Plate Inoculate Microtiter Plate Serial_Dilutions->Inoculate_Plate Incubate_Read Incubate and Read Growth Inoculate_Plate->Incubate_Read Calculate_FIC Calculate FIC Index Incubate_Read->Calculate_FIC Synergy_Result Determine Synergy, Additivity, or Antagonism Calculate_FIC->Synergy_Result Sample_Timepoints Sample at Different Timepoints Expose_Culture->Sample_Timepoints Plate_Count Plate for Viable Counts (CFU/mL) Sample_Timepoints->Plate_Count Plot_Curves Plot Killing Curves Plate_Count->Plot_Curves Plot_Curves->Synergy_Result

References

A Comparative Guide to Automated Systems for Fosfomycin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of fosfomycin as a critical antibiotic for treating multidrug-resistant infections has placed a spotlight on the accuracy of susceptibility testing methods. While automated systems offer a high-throughput and standardized alternative to the reference agar dilution (AD) method, their performance with this compound has been a subject of scrutiny. This guide provides an objective comparison of commonly used automated systems, supported by experimental data, to aid researchers and clinicians in making informed decisions.

Performance of Automated Systems

The performance of automated susceptibility testing systems for this compound is variable and highly dependent on the bacterial species being tested. Below is a summary of key performance indicators from comparative studies.

Data Presentation: Quantitative Comparison of Automated Systems

The following tables summarize the performance of the VITEK 2, BD Phoenix, and MicroScan WalkAway Plus systems in comparison to the agar dilution reference method. Performance is evaluated based on Categorical Agreement (CA), Essential Agreement (EA), Major Errors (ME), and Very Major Errors (VME).

Table 1: Performance of VITEK 2 System for this compound Susceptibility Testing
Organism Categorical Agreement (CA) Essential Agreement (EA) Major Error (ME) Rate Very Major Error (VME) Rate
Escherichia coli100%[1]100%[1]0%[1]0%[1]
Klebsiella pneumoniae95.5%[1]94.4%[1]18%[1]0%[1]
Table 2: Performance of BD Phoenix System for this compound Susceptibility Testing
Organism Categorical Agreement (CA) Essential Agreement (EA) Major Error (ME) Rate Very Major Error (VME) Rate
Enterobacterales69%[2][3][4][5]Not consistently reported6.9% (false-resistant)[2][3][4][5]49.1% (false-susceptible)[2][3][4][5]
Table 3: Performance of MicroScan WalkAway Plus System for this compound Susceptibility Testing
Organism Categorical Agreement (CA) Essential Agreement (EA) Major Error (ME) Rate Very Major Error (VME) Rate
Enterobacterales72%[2][3][4][5]Not consistently reported3.7% (false-resistant)[2][3][4][5]56.2% (false-susceptible)[2][3][4][5]

Key Findings:

  • The VITEK 2 system demonstrates excellent performance for E. coli, with high categorical and essential agreement and no reported major or very major errors.[1] However, for K. pneumoniae, while the categorical agreement is high, the major error rate is a significant concern.[1]

  • Both the BD Phoenix and MicroScan WalkAway Plus systems show poor performance for Enterobacterales, with low categorical agreement and unacceptably high very major error rates, indicating a tendency to falsely report resistant isolates as susceptible.[2][3][4][5]

Experimental Protocols

The data presented above is based on studies employing standardized methodologies. A general workflow for the validation of automated systems is outlined below.

Reference Method: Agar Dilution

The gold standard for this compound susceptibility testing is the agar dilution method, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][6]

Experimental Workflow for System Validation

G cluster_0 Isolate Preparation cluster_1 Susceptibility Testing cluster_2 Data Analysis Isolate Bacterial Isolate (e.g., E. coli, K. pneumoniae) Culture Subculture on non-selective agar Isolate->Culture Suspension Prepare 0.5 McFarland inoculum suspension Culture->Suspension AgarDilution Reference Method: Agar Dilution (AD) Suspension->AgarDilution AutomatedSystem Automated System (e.g., VITEK 2, Phoenix) Suspension->AutomatedSystem Incubation Incubate plates/cards AgarDilution->Incubation Reading Read MIC values AutomatedSystem->Incubation Incubation->Reading Comparison Compare Automated System MIC to Reference MIC Reading->Comparison Performance Calculate Performance Metrics: CA, EA, ME, VME Comparison->Performance

Caption: A generalized workflow for the validation of automated this compound susceptibility testing systems.

Signaling Pathways and Resistance

Understanding the mechanisms of this compound action and resistance is crucial for interpreting susceptibility results. This compound inhibits the initial step in bacterial cell wall biosynthesis by inactivating the MurA enzyme.[7]

This compound Uptake and Resistance Mechanisms

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms GlpT GlpT Transporter Fosfomycin_in This compound GlpT->Fosfomycin_in UhpT UhpT Transporter UhpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA inhibition Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan catalysis Mutation Mutations in GlpT or UhpT Mutation->GlpT Mutation->UhpT FosA FosA/FosB/FosX Enzymes FosA->Fosfomycin_in inactivation Fosfomycin_out Extracellular This compound Fosfomycin_out->GlpT uptake Fosfomycin_out->UhpT uptake

Caption: this compound uptake and key mechanisms of resistance in bacteria.

Resistance to this compound can arise through several mechanisms, including:

  • Impaired Transport: Mutations in the genes encoding the GlpT and UhpT transporters are the most common cause of this compound resistance, as this prevents the antibiotic from entering the bacterial cell.[7]

  • Enzymatic Modification: The acquisition of fos genes (e.g., fosA, fosB, fosX) allows bacteria to produce enzymes that inactivate this compound.[7]

  • Target Modification: Although less common, mutations in the murA gene can alter the target enzyme, reducing its affinity for this compound.[7]

Conclusion

The validation of automated systems for this compound susceptibility testing reveals significant variability in performance. While systems like the VITEK 2 show promise for certain organisms such as E. coli, their reliability for other important pathogens like K. pneumoniae is questionable due to high error rates. The BD Phoenix and MicroScan WalkAway Plus systems have demonstrated poor overall performance for Enterobacterales.

Given these findings, it is crucial for clinical and research laboratories to exercise caution when using automated systems for this compound susceptibility testing. Confirmation of resistant results, particularly for critical infections, by the reference agar dilution method is strongly recommended. Further development and validation of automated methods are necessary to ensure accurate and reliable susceptibility testing for this important antibiotic.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Fosfomycin

Author: BenchChem Technical Support Team. Date: November 2025

Fosfomycin is an antibiotic requiring careful handling to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1][2]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[2]
Hand Protection GlovesWear chemical-impermeable gloves.[1][2] For spill response, it is recommended to use double gloves.[3]
Body Protection Protective ClothingWear a lab coat, or fire/flame resistant and impervious clothing.[2][3]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]

Operational Plan: Step-by-Step Handling of this compound

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Preparation
  • Ventilation: Always handle this compound in a well-ventilated area to minimize dust and aerosol formation.[1]

  • PPE: Before handling, ensure all required personal protective equipment is worn correctly.

  • Work Area: Designate a specific area for handling this compound. Keep the workspace clean and uncluttered. Avoid eating, drinking, or smoking in this area.[4]

Handling and Use
  • Avoid Contact: Take measures to prevent contact with skin and eyes.[1]

  • Dust Prevention: Handle the powdered form carefully to avoid creating dust.[1]

  • Spill Management: In the event of a spill, clear the area. For small spills (less than 500 mg) outside a hood, personnel wearing gowns, double surgical latex gloves, and eye protection should clean the area immediately.[3] For larger spills, use proper protective equipment including double latex or nitrile gloves, a full-body gown, and a full-face respirator with a HEPA filter.[3]

Storage
  • Conditions: Store this compound in a dry, cool place.[5]

  • Containers: Keep the compound in its original, tightly sealed container.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.

Unused or Expired this compound
  • Preferred Method: The most responsible method for disposing of unused or expired medication is to use a drug take-back program.[6][7] These programs are often available at local pharmacies or police stations.[7]

  • Alternative Method (if no take-back program is available):

    • Do not flush this compound down the toilet unless specifically instructed to do so by the manufacturer or a pharmacist.

    • Mix the this compound powder (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[8]

    • Place the mixture in a sealed plastic bag or other sealed container.[8]

    • Dispose of the sealed container in the household trash.[8]

Empty Containers
  • Decontamination: Before disposing of empty containers, remove or scratch out all personal and identifying information from the label to protect privacy.[8]

  • Disposal: The empty, de-identified container can then be recycled or thrown in the trash.

Safe Handling Workflow

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_spill Spill Response cluster_disposal Disposal Phase prep1 Ensure Proper Ventilation prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Designated Workspace prep2->prep3 handle1 Handle this compound prep3->handle1 handle2 Avoid Skin/Eye Contact & Dust Formation handle1->handle2 spill_event Spill Occurs handle1->spill_event Potential dispose1 Dispose of Waste handle1->dispose1 spill_response Follow Spill Management Protocol spill_event->spill_response dispose2 Use Drug Take-Back Program (Preferred) dispose1->dispose2 dispose3 Alternative: Mix with Inert Material & Trash dispose1->dispose3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfomycin
Reactant of Route 2
Fosfomycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.